Product packaging for Venoterpine(Cat. No.:)

Venoterpine

Cat. No.: B8261439
M. Wt: 149.19 g/mol
InChI Key: IOIGOIPHPUCFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Venoterpine is a member of pyridines.
This compound is a natural product found in Gentiana lutea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B8261439 Venoterpine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-8-5-10-3-2-7(8)4-9(6)11/h2-3,5-6,9,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIGOIPHPUCFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2=C1C=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Venoterpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17948-42-4
Record name Venoterpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 132 °C
Record name Venoterpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Venoterpine: A Technical Overview of a Natural Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Venoterpine is a monoterpenoid alkaloid with a unique chemical structure, found in select species of the Alstonia genus. Despite its documented presence in these traditionally used medicinal plants, this compound remains a molecule with a largely unexplored pharmacological profile. Computational studies have begun to shed light on its potential as a bioactive compound, suggesting favorable drug-like properties and predicting interactions with several key biological targets. However, a significant gap exists in the scientific literature regarding its experimentally validated biological activities, mechanisms of action, and associated signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and predicted biological activities, while also highlighting the areas that require further experimental investigation.

Chemical Structure and Identification

This compound, a member of the pyridine class of compounds, possesses the systematic IUPAC name 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol[1]. Its chemical identity is well-established and characterized by the following identifiers:

IdentifierValue
CAS Number 17948-42-4[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Canonical SMILES CC1C(CC2=C1C=NC=C2)O

The molecule features a fused ring system consisting of a dihydropyridine and a cyclopentane ring, with a methyl and a hydroxyl group as substituents.

Physicochemical Properties

Detailed experimental characterization of this compound's physicochemical properties is limited. However, in-silico studies have provided valuable predictions regarding its drug-likeness and pharmacokinetic profile[2][3]. These computational analyses suggest that this compound has characteristics favorable for a potential therapeutic agent.

PropertyPredicted ValueImplication
Lipophilicity (LogP) 0.9Balanced solubility
Water Solubility GoodFavorable for formulation and absorption
Gastrointestinal Absorption HighPotential for oral bioavailability
Blood-Brain Barrier Permeation YesPotential for central nervous system activity
P-glycoprotein Substrate NoReduced likelihood of efflux-mediated resistance
CYP450 Inhibition NoLower potential for drug-drug interactions
Bioavailability Score 0.55Good potential for systemic exposure

These data are based on computational predictions and await experimental validation.

Natural Occurrence and Isolation

This compound is a naturally occurring alkaloid found in plants of the Apocynaceae family, particularly within the Alstonia genus. It has been identified in Alstonia venenata and Alstonia scholaris, plants that have a history of use in traditional medicine[4][5][6].

General Isolation Protocol Outline

Detailed, step-by-step protocols for the specific isolation of this compound are not extensively published. However, a general approach can be inferred from studies on the phytochemical analysis of Alstonia species. The process typically involves:

  • Extraction: The plant material (e.g., stem bark) is subjected to solvent extraction, often with ethanol.

  • Fractionation: The crude extract is then fractionated using column chromatography with a series of solvents of increasing polarity.

  • Purification: Fractions containing this compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source.

G plant_material Plant Material (e.g., Alstonia sp. bark) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc HPLC Purification fractions->hplc This compound Pure this compound hplc->this compound

Generalized workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

While the extracts of Alstonia species exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects, the specific contribution of this compound to these activities has not been experimentally determined[4][7].

In-Silico Target Prediction

Computational studies have predicted that this compound may interact with a variety of biological targets, suggesting a broad potential for pharmacological activity[2][3]. These predictions provide a valuable starting point for future experimental investigations.

Predicted Protein Target ClassPercentage of Predicted Interactions
Oxidoreductases33%
Lyases20%
Cytochrome P450 Enzymes13%
Kinases13%
Membrane Receptors6.7%
Unspecified Proteins6.7%

This data is based on computational predictions and awaits experimental validation.

Based on these predictions, a hypothetical logical workflow for investigating the biological activity of this compound can be proposed.

G This compound This compound predicted_targets Predicted Biological Targets (e.g., Kinases, Oxidoreductases) This compound->predicted_targets In Silico Prediction in_vitro_assays In Vitro Experimental Validation (Enzyme Assays, Binding Assays) predicted_targets->in_vitro_assays cell_based_assays Cell-Based Assays (Signaling Pathway Analysis, Cytotoxicity) in_vitro_assays->cell_based_assays in_vivo_models In Vivo Animal Models (Efficacy and Toxicity Studies) cell_based_assays->in_vivo_models clinical_development Potential for Clinical Development in_vivo_models->clinical_development

Logical workflow for the investigation of this compound's bioactivity.

Future Directions and Conclusion

This compound presents an intriguing case of a natural product with a well-defined chemical structure but a largely uncharacterized biological profile. The in-silico data are promising, suggesting that this compound possesses drug-like qualities and the potential to interact with multiple biologically relevant targets. However, there is a pressing need for experimental validation of these predictions.

For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel discovery. Future research should prioritize:

  • Isolation and Synthesis: Development of efficient and scalable methods for obtaining pure this compound.

  • Biological Screening: Comprehensive screening of this compound in a variety of biological assays to identify its primary activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to explore the chemical features essential for its biological activity.

References

Venoterpine: A Technical Guide to its Physicochemical Properties and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venoterpine, a naturally occurring pyridine alkaloid found in Gentiana lutea, presents an intriguing subject for phytochemical and pharmacological research.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from both experimental and computational data. While extensive experimental research on this compound is limited, this document consolidates the available information and outlines standard experimental methodologies relevant to its characterization. Furthermore, it explores the predicted biological activities and potential mechanisms of action based on in-silico studies, offering a foundation for future investigation and drug discovery efforts.

Chemical and Physical Properties

The chemical and physical characteristics of this compound are fundamental to understanding its behavior in biological systems and for its potential development as a therapeutic agent. The available data, a combination of experimental findings and computational predictions, are summarized below.

General and Structural Properties
PropertyValueSource
Molecular Formula C₉H₁₁NOPubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
IUPAC Name 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-olPubChem[1]
Synonyms Gentialutine, Alkaloid RW47PubChem[1]
CAS Number 17948-42-4PubChem[1]
Physical Description SolidHuman Metabolome Database (HMDB)[1]
Melting Point 130 - 132 °CHuman Metabolome Database (HMDB)[1]
Computed Physicochemical Properties

Computational studies, particularly those employing Density Functional Theory (DFT), have provided insights into the electronic and structural properties of this compound.

PropertyValueSource
Ionization Potential -6.6537 eVPHYTONutrients[2]
Electron Affinity -0.6989 eVPHYTONutrients[2]
HOMO-LUMO Energy Gap 5.9548 eVPHYTONutrients[2]
Dipole Moment 3.6290 DebyePHYTONutrients[2]
Electrophilicity Index 2.2696PHYTONutrients[2]
Topological Polar Surface Area (TPSA) 33.1 ŲPubChem[1]
Predicted Pharmacokinetic and Drug-Likeness Properties

In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that this compound has favorable drug-like properties.

PropertyPredictionSource
Water Solubility GoodPHYTONutrients[2]
Lipophilicity GoodPHYTONutrients[2]
Gastrointestinal Absorption HighPHYTONutrients[2]
Blood-Brain Barrier Permeation YesPHYTONutrients[2]
P-glycoprotein Substrate NoPHYTONutrients[2]
Cytochrome P450 Inhibition No inhibition of major isoformsPHYTONutrients[2]
Lipinski's Rule of Five AdherentPHYTONutrients[2]

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not extensively published, this section outlines standard methodologies that would be employed for its isolation and analysis.

Isolation of this compound from Gentiana lutea

This compound is a constituent of Gentiana lutea. A general protocol for the isolation of alkaloids and other secondary metabolites from plant material is as follows:

  • Extraction : The dried and powdered plant material (roots and rhizomes) is subjected to extraction with a suitable solvent, such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

  • Solvent Partitioning : The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation : The resulting fractions are further purified using chromatographic techniques. This typically involves column chromatography over silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and possibly X-ray crystallography.

Determination of Physicochemical Properties
  • Melting Point : The melting point is determined using a melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and its elemental composition. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Predicted Biological Activity and Signaling Pathways

Computational studies have been instrumental in predicting the potential biological targets of this compound, suggesting a broad range of pharmacological activities.

In-Silico Target Prediction Workflow

The following workflow outlines the computational approach used to predict the biological targets of this compound.

G cluster_0 Computational Target Prediction A This compound Structure (SMILES/SDF) B SwissADME Analysis (Physicochemical & PK Properties) A->B C SwissTargetPrediction (Protein Target Identification) A->C D Predicted Biological Targets (e.g., Kinases, Oxidoreductases) C->D E Pathway Analysis (KEGG, Reactome) D->E F Hypothesized Signaling Pathways E->F

Caption: Computational workflow for predicting biological targets and pathways of this compound.

Hypothetical Signaling Pathway Based on Predicted Targets

Based on in-silico predictions, this compound may interact with several classes of proteins, including oxidoreductases, cytochrome P450 enzymes, and kinases.[2] These predictions suggest that this compound could modulate various signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be influenced by this compound, based on its predicted interaction with kinases, which are key regulators of cellular processes.

Disclaimer: The following diagram represents a hypothetical signaling pathway based on computational predictions and has not been experimentally validated for this compound.

G cluster_1 Hypothetical this compound-Modulated Signaling Pathway This compound This compound Kinase Predicted Target: Protein Kinase This compound->Kinase Modulates Activity Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) PhosphorylatedSubstrate->CellularResponse

Caption: Hypothetical signaling pathway modulated by this compound based on predicted kinase interaction.

Conclusion and Future Directions

This compound is a natural product with promising drug-like characteristics as suggested by computational analyses. The available experimental data, although limited, provides a foundational understanding of its basic physicochemical properties. To fully unlock the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Experimental Validation : Conducting rigorous experimental studies to confirm the computationally predicted physicochemical and pharmacokinetic properties.

  • Total Synthesis : Developing a robust and scalable synthetic route to enable the production of larger quantities for extensive biological evaluation.

  • Pharmacological Profiling : Performing in-vitro and in-vivo assays to identify and validate its biological targets and elucidate its precise mechanism of action.

  • Signaling Pathway Elucidation : Investigating the specific signaling pathways modulated by this compound to understand its effects at the molecular level.

This technical guide serves as a catalyst for such future investigations, providing a consolidated resource for scientists dedicated to natural product chemistry and drug discovery.

References

An In-depth Technical Guide to the Solubility of Venoterpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of venoterpine, a naturally occurring pyridine alkaloid. Due to the limited availability of direct experimental quantitative data, this document compiles predicted aqueous solubility values, qualitative solubility in various organic solvents, and a detailed, generalized experimental protocol for determining thermodynamic solubility.

Introduction to this compound

This compound (CAS: 17948-42-4) is a member of the pyridine class of organic compounds.[1] As an alkaloid, its solubility behavior is influenced by the presence of a basic nitrogen atom, which can be protonated to form salts.[2][3][4] Generally, alkaloids in their free base form, like this compound, tend to be more soluble in organic solvents and less soluble in water.[2][3][4] Conversely, their salt forms typically exhibit higher aqueous solubility.[2][3] Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro testing in drug discovery and development.

Quantitative Solubility Data

Currently, experimentally determined quantitative solubility data for this compound in a range of solvents is not widely available in published literature. However, computational models have been used to predict its aqueous solubility. The following table summarizes these predicted values. It is crucial to note that these are in silico predictions and should be confirmed by experimental validation.

Table 1: Predicted Aqueous Solubility of this compound

Prediction Model/SourcePredicted Value (Log S)Predicted Value (mg/mL)Predicted Value (g/L)
ESOL-1.712.91-
Ali-10.8-
SILICOS-IT-2.190.972-
Human Metabolome Database--90.5

Note: Log S is the logarithm of the molar solubility (mol/L). The data is derived from computational studies and databases and requires experimental verification.

Qualitative Solubility in Organic Solvents

Based on information from chemical suppliers, this compound has been noted to be soluble in several common organic solvents. This qualitative information is valuable for selecting appropriate solvent systems for various applications.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Source: ChemFaces, ScreenLib.[5][6] Note: These are qualitative descriptors and do not provide concentration limits.

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7][8] The following protocol provides a detailed methodology that can be adapted for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (solid form, high purity)

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solid.[7][9]

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker.

    • Allow the suspension to settle.

    • Separate the undissolved solid from the solution. This is typically achieved by centrifuging the sample at a high speed and then carefully filtering the supernatant through a syringe filter to obtain a clear, particle-free saturated solution.[7][10]

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with an appropriate solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7][11]

    • A calibration curve prepared with standard solutions of known this compound concentrations must be used for accurate quantification.[10]

  • Data Reporting:

    • Calculate the solubility of this compound in the original undiluted filtrate based on the dilution factor.

    • Express the solubility in standard units, such as mg/mL, g/L, or mol/L.

Visualizations

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation & Equilibration cluster_1 Phase Separation cluster_2 Analysis & Quantification A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (24-72h) A->B Equilibration C Centrifuge the mixture B->C D Filter supernatant (e.g., 0.22 um PTFE filter) C->D E Obtain clear saturated solution (filtrate) D->E F Dilute filtrate with known dilution factor E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate original solubility (e.g., mg/mL, mol/L) G->H

Caption: Workflow of the shake-flask method for solubility determination.

Conclusion

While experimental quantitative solubility data for this compound remains scarce, computational predictions and qualitative information suggest it has favorable solubility in several organic solvents and moderate aqueous solubility. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility of this compound in various solvents, which is a fundamental step for advancing its research and development as a potential therapeutic agent.

References

Natural Sources of Venoterpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venoterpine is a monoterpene indole alkaloid, a class of natural products known for their structural complexity and diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an examination of its biosynthetic origins. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources

This compound has been identified in plant species belonging to the Apocynaceae family, a family renowned for its rich alkaloidal content. The primary documented natural sources of this compound are:

  • Alstonia scholaris : Commonly known as the Devil's tree, various parts of this plant have been extensively studied for their phytochemical constituents. The stem bark of Alstonia scholaris has been confirmed as a source of this compound.[1]

  • Rauwolfia serpentina : Known as Indian snakeroot, this medicinal plant is a well-established source of numerous indole alkaloids. This compound has been reported as one of the constituents of this plant.

Quantitative Data

The concentration of this compound in its natural sources can vary depending on factors such as geographical location, season of collection, and the specific plant part analyzed. To date, detailed quantitative analyses across multiple samples are limited in the scientific literature. However, a specific isolation yield has been reported for Alstonia scholaris.

Plant SourcePlant PartExtraction MethodYield of this compoundReference
Alstonia scholarisStem BarkEthanolic Extraction followed by Column Chromatography36 mg from 161.6 g of crude extract[1]

Experimental Protocols

The isolation and purification of this compound from its natural sources are critical steps for its further study and potential therapeutic application. Below is a detailed experimental protocol for the isolation of this compound from the stem bark of Alstonia scholaris, based on a published study.[1]

Extraction
  • Plant Material Preparation : The stem bark of Alstonia scholaris is collected, shade-dried, and coarsely powdered.

  • Solvent Extraction : The powdered bark is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the phytochemicals.

  • Concentration : The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 40°C to yield a crude extract.

Fractionation and Isolation by Column Chromatography
  • Column Preparation : A glass column is packed with silica gel (60-120 mesh) as the stationary phase.

  • Sample Loading : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution : The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with non-polar solvents like hexane and gradually introduces more polar solvents such as ethyl acetate and methanol.

  • Fraction Collection : Fractions of the eluate are collected sequentially.

  • Monitoring : The composition of each fraction is monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Purification : The fraction containing this compound is further purified by repeated column chromatography, potentially using a different solvent system to achieve higher purity. In one study, a fraction eluted with a mixture of dichloromethane and methanol was further purified using a hexane:ethyl acetate solvent system to yield pure this compound.[1]

Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Biosynthesis of this compound

This compound, as a monoterpene indole alkaloid, is biosynthesized through a complex pathway that combines intermediates from the shikimate pathway and the methylerythritol phosphate (MEP) pathway. The general biosynthetic pathway for this class of compounds has been extensively studied.[2][3][4][5]

The key steps in the biosynthesis are:

  • Formation of Tryptamine : The amino acid tryptophan, derived from the shikimate pathway, is decarboxylated by tryptophan decarboxylase to yield tryptamine.

  • Formation of Secologanin : The monoterpene secologanin is synthesized from geranyl pyrophosphate (GPP), which is formed via the MEP pathway. Key enzymes in this pathway include geraniol synthase, geraniol-10-hydroxylase, and secologanin synthase.[2]

  • Condensation to Strictosidine : Tryptamine and secologanin are condensed in a Pictet-Spengler reaction catalyzed by strictosidine synthase to form the pivotal intermediate, strictosidine.[2][3][4]

  • Post-Strictosidine Modifications : Strictosidine then undergoes a series of enzymatic modifications, including deglycosylation and cyclizations, to form the diverse array of monoterpene indole alkaloids. The specific enzymatic steps leading from strictosidine to this compound have not been fully elucidated.

Below is a diagram illustrating the general biosynthetic pathway leading to monoterpene indole alkaloids.

Monoterpene_Indole_Alkaloid_Biosynthesis cluster_shikimate Shikimate Pathway cluster_MEP MEP Pathway Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase Strictosidine Strictosidine Tryptamine->Strictosidine G3P_Pyruvate Glyceraldehyde-3-phosphate + Pyruvate GPP Geranyl Pyrophosphate G3P_Pyruvate->GPP Secologanin Secologanin GPP->Secologanin Multiple Steps Secologanin->Strictosidine Strictosidine Synthase MIA_scaffolds Diverse Monoterpene Indole Alkaloid Scaffolds Strictosidine->MIA_scaffolds Deglycosylation & Rearrangements This compound This compound MIA_scaffolds->this compound Tailoring Enzymes

Caption: General biosynthetic pathway of monoterpene indole alkaloids.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in cellular signaling pathways. The pharmacological activities of many monoterpene indole alkaloids are often attributed to their interaction with various receptors, ion channels, and enzymes. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Conclusion

This compound is a monoterpene indole alkaloid naturally occurring in Alstonia scholaris and Rauwolfia serpentina. While quantitative data on its prevalence is still emerging, established protocols for its isolation provide a foundation for further investigation. The biosynthesis of this compound follows the general pathway of monoterpene indole alkaloids, originating from the key intermediate strictosidine. The specific signaling pathways and molecular targets of this compound remain an area for future research, holding potential for the discovery of new therapeutic applications. This guide provides a current and comprehensive overview to aid researchers and professionals in the fields of natural product chemistry and drug development.

References

In Silico Prediction of Venoterpine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venoterpine, a naturally occurring monoterpene alkaloid, presents an intriguing scaffold for drug discovery. Its pharmacological profile, however, remains largely unexplored. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering a cost-effective and efficient approach to elucidate its therapeutic potential. We detail methodologies for physicochemical characterization, pharmacokinetic and toxicity (ADMET) profiling, target prediction, and molecular docking. Furthermore, this guide presents predicted data for this compound and visualizes key experimental workflows and relevant biological signaling pathways, offering a roadmap for future in vitro and in vivo validation studies.

Introduction to this compound and In Silico Drug Discovery

This compound (IUPAC Name: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol) is a pyridine alkaloid that has been identified in plants such as Gentiana lutea.[1] Natural products are a rich source of novel therapeutic agents, and computational methods are increasingly being employed to accelerate the identification and characterization of their bioactivities.[2] In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET prediction, allow for the rapid screening of compounds against a vast array of biological targets and provide insights into their potential as drug candidates.[2][3][4] This guide focuses on applying these methods to predict the bioactivity of this compound.

Physicochemical and Pharmacokinetic Profile of this compound

A crucial first step in assessing the drug-like potential of a compound is to evaluate its physicochemical properties and predict its ADMET profile. These parameters influence a compound's absorption, distribution, metabolism, excretion, and potential toxicity.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are summarized in Table 1. These descriptors are essential for predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC₉H₁₁NO[1]
Molecular Weight149.19 g/mol [1]
LogP (Octanol-Water Partition Coefficient)0.9[1]
Topological Polar Surface Area (TPSA)33.1 Ų[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors2[1]
Rotatable Bonds0[1]
Predicted ADMET Properties

The ADMET profile of this compound was predicted using computational models. The results, presented in Table 2, suggest that this compound possesses favorable drug-like properties.

ParameterPredictionImplication
Absorption
Gastrointestinal (GI) AbsorptionHighGood oral bioavailability
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity
P-glycoprotein SubstrateNoLow potential for efflux-mediated resistance
Distribution
Volume of Distribution (VDss)-0.152 log(L/kg)Moderate distribution in tissues
Metabolism
CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2C19 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2C9 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2D6 InhibitorYesPotential for drug-drug interactions with substrates of this isoform
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this isoform
Excretion
Total Clearance0.499 log(ml/min/kg)Moderate rate of elimination from the body
Toxicity
AMES ToxicityNoLow mutagenic potential
hERG I InhibitorNoLow risk of cardiotoxicity

In Silico Target Prediction

To identify the potential biological targets of this compound, a computational target prediction study was conducted. The results suggest that this compound may interact with several classes of enzymes, as detailed in Table 3.

Protein ClassPredicted AffinityPotential Therapeutic Area
Oxidoreductases33%Cancer, Inflammation, Neurodegenerative Diseases
Lyases20%Various metabolic disorders
Kinases13%Cancer, Inflammatory Diseases
Cytochrome P450 Enzymes13%Drug Metabolism, Steroidogenesis
Membrane Receptors6.7%Various signaling pathways
Unspecified Proteins6.7%-

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments that form the basis of this guide.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

Methodology:

  • Compound Preparation:

    • Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format from a chemical database such as PubChem (CID: 5315179).[1]

    • Input the SMILES string into an ADMET prediction web server or software (e.g., SwissADME, pkCSM).

  • Prediction of Physicochemical Properties:

    • Utilize the software to calculate key physicochemical descriptors, including molecular weight, LogP, TPSA, number of hydrogen bond donors and acceptors, and number of rotatable bonds.

  • Pharmacokinetic Prediction:

    • Absorption: Predict gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein substrate status.

    • Distribution: Predict the volume of distribution (VDss) and blood-brain barrier (BBB) permeability.

    • Metabolism: Predict the inhibitory potential against major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

    • Excretion: Predict the total clearance rate.

  • Toxicity Prediction:

    • Predict potential toxicity endpoints such as AMES mutagenicity and human Ether-à-go-go-Related Gene (hERG) inhibition.

  • Data Analysis:

    • Compile the predicted properties into a tabular format.

    • Analyze the results in the context of established drug-likeness rules (e.g., Lipinski's Rule of Five) to evaluate the overall ADMET profile.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a specific protein target. This example protocol uses a generic kinase as the target.

Methodology:

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro):

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens.

      • Assign atomic charges (e.g., Gasteiger charges).

      • Define the binding site (grid box) based on the location of the co-crystallized ligand or using a blind docking approach.

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound in SDF or MOL2 format.

    • Optimize the geometry of the ligand using a suitable force field (e.g., MMFF94).

    • Assign atomic charges and define the rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligand into the defined binding site of the receptor.[5]

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, VMD).

    • Select the most plausible binding mode based on the scoring function and the nature of the interactions with key active site residues.

Visualizations: Workflows and Signaling Pathways

Visual representations are critical for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

In Silico Bioactivity Prediction Workflow

G cluster_0 Compound Selection Compound Selection Structure Retrieval (PubChem) Structure Retrieval (PubChem) Compound Selection->Structure Retrieval (PubChem) This compound ADMET Prediction ADMET Prediction Structure Retrieval (PubChem)->ADMET Prediction Target Prediction Target Prediction Structure Retrieval (PubChem)->Target Prediction Hit Identification Hit Identification ADMET Prediction->Hit Identification Favorable Profile Molecular Docking Molecular Docking Target Prediction->Molecular Docking Predicted Targets Molecular Docking->Hit Identification Binding Affinity In Vitro Validation In Vitro Validation Hit Identification->In Vitro Validation Prioritized Candidate

Caption: A generalized workflow for the in silico prediction of this compound's bioactivity.

Generic Kinase Signaling Pathway

The prediction that kinases are potential targets for this compound suggests it may interfere with key signaling cascades involved in cell proliferation, survival, and differentiation.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->RAF This compound->PI3K RTK->RAS RTK->PI3K

Caption: A simplified diagram of the MAPK/ERK and PI3K/Akt signaling pathways, potential targets for this compound.

Cytochrome P450-Mediated Drug Metabolism

This compound is predicted to inhibit CYP2D6, which could lead to drug-drug interactions. Understanding the role of CYPs in drug metabolism is crucial.

G Drug A (Substrate) Drug A (Substrate) CYP2D6 CYP2D6 Drug A (Substrate)->CYP2D6 Metabolite Metabolite CYP2D6->Metabolite Excretion Excretion Metabolite->Excretion This compound This compound This compound->CYP2D6 Inhibition

Caption: The inhibitory effect of this compound on CYP2D6-mediated drug metabolism.

Conclusion and Future Directions

The in silico analyses presented in this guide suggest that this compound possesses a favorable drug-like profile with the potential to modulate the activity of several important enzyme classes, including kinases and cytochrome P450s. The predicted high gastrointestinal absorption and blood-brain barrier permeability make it an interesting candidate for further investigation, particularly for neurological or systemic disorders. However, the predicted inhibition of CYP2D6 warrants caution and further investigation into potential drug-drug interactions.

The logical next steps are the in vitro validation of these computational predictions. This would involve enzymatic assays to confirm the inhibitory activity of this compound against the predicted targets and cell-based assays to assess its effects on relevant signaling pathways. This integrated approach of computational prediction followed by experimental validation provides a robust framework for accelerating the discovery and development of novel therapeutics from natural products like this compound.

References

Preliminary Toxicological Profile of Venoterpine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following toxicological profile for "Venoterpine" is a hypothetical case study developed to illustrate the structure and content of a preliminary toxicological assessment. As of the date of this document, "this compound" is not a recognized chemical entity in publicly available scientific literature, and the data presented herein is illustrative and not based on experimental results.

Executive Summary

This document provides a preliminary, non-clinical toxicological profile of this compound, a novel synthetic small molecule with potential therapeutic applications. The profile is based on a standard battery of in vitro and in vivo toxicological studies designed to identify potential safety concerns and establish a preliminary safety margin. The primary objectives of these initial studies were to evaluate acute toxicity, potential for genetic damage, and effects following repeated administration. The findings herein are intended to guide further non-clinical development and inform the design of future IND-enabling toxicology studies.

Acute Toxicity

The acute toxicity of this compound was assessed in two rodent species via oral and intravenous routes to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration.

Data Summary: Acute Toxicity
SpeciesStrainSexRouteLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
MouseCD-1M/FOral>2000N/ANo signs of toxicity observed
MouseCD-1M/FIV150125 - 175Ataxia, lethargy, bradypnea
RatSprague-DawleyM/FOral>2000N/ANo signs of toxicity observed
RatSprague-DawleyM/FIV120100 - 140Ataxia, lethargy, bradypnea
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Test System: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Methodology: The study was conducted in accordance with OECD Guideline 425. A starting dose of 175 mg/kg was administered to a single animal by oral gavage. Animals were observed for 48 hours. If the animal survived, the dose was increased by a factor of 3.2 for the next animal; if it died, the dose was decreased. The procedure was continued until the criteria for stopping were met.

  • Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.

Genotoxicity

A standard battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of this compound, including its potential to induce gene mutations and chromosomal damage.

Data Summary: Genotoxicity Assays
AssayTest SystemMetabolic ActivationConcentration/Dose RangeResult
Bacterial Reverse Mutation (Ames)S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and Without S90.5 - 5000 µ g/plate Negative
In Vitro Chromosomal AberrationHuman Peripheral Blood LymphocytesWith and Without S910 - 500 µg/mLNegative
In Vivo MicronucleusMouse Bone MarrowN/A100, 200, 400 mg/kg (IP)Negative
Experimental Protocol: In Vitro Chromosomal Aberration Assay
  • Test System: Human peripheral blood lymphocytes obtained from healthy, non-smoking donors.

  • Methodology: The assay was performed in accordance with OECD Guideline 473. Duplicate cultures were exposed to this compound at three concentrations for 4 hours (with and without S9 metabolic activation) and for 24 hours (without S9). Mitomycin C and Cyclophosphamide were used as positive controls.

  • Analysis: Cells were treated with a metaphase-arresting agent (colcemid), harvested, and slides were prepared. At least 200 metaphase spreads per concentration were scored for structural and numerical chromosomal aberrations.

Workflow for Genotoxicity Assessment

Genotoxicity_Workflow start Start: This compound Compound ames Bacterial Reverse Mutation Assay (Ames) start->ames clastogenicity In Vitro Mammalian Chromosomal Aberration Test start->clastogenicity result_ames Result: Negative ames->result_ames result_clasto Result: Negative clastogenicity->result_clasto micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test result_micro Result: Negative micronucleus->result_micro result_ames->micronucleus result_clasto->micronucleus conclusion Conclusion: This compound is considered non-genotoxic under the conditions of this test battery. result_micro->conclusion

Caption: Standard workflow for in vitro and in vivo genotoxicity assessment.

Repeat-Dose Toxicity

A 14-day repeat-dose study was conducted in rats to evaluate the toxicological effects of this compound following daily administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Data Summary: 14-Day Rat Study (Oral Gavage)
ParameterVehicle ControlLow Dose (20 mg/kg/day)Mid Dose (60 mg/kg/day)High Dose (180 mg/kg/day)
Mortality 0/100/100/102/10
Body Weight Gain (g, Day 14) +45 ± 5+42 ± 6+30 ± 8+15 ± 10
Key Hematology Changes NoneNoneNoneSlight, non-significant decrease in RBCs
Key Clinical Chemistry Changes NoneNoneSlight elevation in ALTModerate elevation in ALT, AST, and BUN
Primary Target Organ(s) NoneNoneLiver (minimal centrilobular hypertrophy)Liver (moderate hypertrophy, single-cell necrosis), Kidney (tubular degeneration)
NOAEL -20 mg/kg/day--
Statistically significant (p < 0.05), **Statistically significant (p < 0.01)
Experimental Protocol: 14-Day Repeat-Dose Oral Toxicity
  • Test System: Male and female Sprague-Dawley rats (n=10/sex/group).

  • Dosing: this compound was administered once daily via oral gavage for 14 consecutive days at doses of 0, 20, 60, and 180 mg/kg/day.

  • In-life Observations: Included mortality checks, clinical observations, body weight, and food consumption measurements.

  • Terminal Procedures: At study termination, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were weighed. Tissues were collected and preserved for histopathological examination.

Hypothetical Mechanism of Hepatotoxicity

Based on the preliminary findings of elevated liver enzymes (ALT, AST) and centrilobular hypertrophy in the repeat-dose study, a potential mechanism of toxicity involves the induction of hepatic cytochrome P450 (CYP) enzymes and subsequent oxidative stress. This pathway is a common mechanism for drug-induced liver injury.

Hepatotoxicity_Pathway This compound This compound Administration Metabolism Hepatic Metabolism (e.g., CYP2E1 Induction) This compound->Metabolism ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Lipid Peroxidation, Protein Damage Apoptosis Hepatocyte Apoptosis / Necrosis Mitochondria->Apoptosis Caspase Activation Injury Liver Injury (ALT/AST Release) Apoptosis->Injury

Caption: Postulated signaling pathway for this compound-induced hepatotoxicity.

Preliminary Conclusions and Future Directions

The preliminary toxicological assessment of this compound indicates the following:

  • The compound exhibits low acute toxicity via the oral route.

  • There is no evidence of genotoxic potential in the standard test battery.

  • The primary target organs following repeated administration in the rat are the liver and, at high doses, the kidney.

  • A NOAEL of 20 mg/kg/day was established in a 14-day rat study.

Further studies are recommended to fully characterize the toxicological profile of this compound. These should include a 28-day repeat-dose study in a non-rodent species, safety pharmacology assessments (cardiovascular, respiratory, and CNS), and further mechanistic studies to confirm the proposed pathway of hepatotoxicity.

Analysis of Venoterpine: A Technical Overview of Spectral Data and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectral Analysis Data

Definitive, experimentally-derived quantitative spectral data for venoterpine remains elusive in readily accessible scientific literature. The following tables are presented as templates to be populated once such data becomes available through experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2Data not available
C3Data not available
C4Data not available
C5Data not available
C6Data not available
C7Data not available
C8Data not available
C9 (CH₃)Data not available
C10Data not available

Note: This table is a placeholder for future experimental data.

Mass Spectrometry (MS) Data

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted FragmentRelative Abundance (%)
149.08[M]⁺Data not available
Data not availableData not available
Data not availableData not available
Data not availableData not available

Note: This table is a placeholder for future experimental data.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound, based on standard practices for alkaloid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 200-240 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification if desired.

  • 2D NMR Experiments: To aid in structural elucidation, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of purified this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injection: Inject 1 µL of the sample in split or splitless mode, depending on the concentration.

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry:

    • Ionization: Use standard electron ionization at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion (M⁺) and the m/z values and relative abundances of the fragment ions.

Predicted Biological Interactions and Signaling Pathways

Computational studies have provided insights into the potential biological targets of this compound, suggesting it may interact with a range of proteins involved in key cellular processes.[1][2]

Predicted Targets:

  • Oxidoreductases (33%): These enzymes catalyze oxidation-reduction reactions, playing a crucial role in metabolism and cellular signaling.[1][2]

  • Cytochrome P450 Enzymes (13%): A superfamily of enzymes involved in drug metabolism and the synthesis of various molecules.[1][2]

  • Kinases (13%): These enzymes are critical components of signal transduction pathways, regulating a wide array of cellular processes.[1][2]

  • Lyases (20%): These enzymes catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation.[1][2]

  • Membrane Receptors (6.7%): These proteins are integral to cellular communication, receiving signals from outside the cell and transmitting them inward.[1][2]

The following diagram illustrates the potential workflow for identifying these biological targets.

G Workflow for this compound Target Identification cluster_0 In Silico Analysis cluster_1 Experimental Validation This compound This compound Structure SwissTargetPrediction SwissTargetPrediction This compound->SwissTargetPrediction Input Structure PredictedTargets Oxidoreductases Cytochrome P450 Kinases Lyases Membrane Receptors SwissTargetPrediction->PredictedTargets Predicts EnzymeAssays Enzyme Inhibition Assays PredictedTargets->EnzymeAssays BindingAssays Receptor Binding Assays PredictedTargets->BindingAssays CellBasedAssays Cell-Based Functional Assays PredictedTargets->CellBasedAssays ValidatedTargets Validated Biological Targets EnzymeAssays->ValidatedTargets BindingAssays->ValidatedTargets CellBasedAssays->ValidatedTargets

A conceptual workflow for identifying and validating the biological targets of this compound.

The following diagram illustrates a hypothetical signaling pathway based on the predicted targets of this compound.

G Hypothetical Signaling Pathway of this compound cluster_0 Membrane Level cluster_1 Cytoplasmic Signaling cluster_2 Metabolic Pathways This compound This compound MembraneReceptor Membrane Receptor This compound->MembraneReceptor Binds to/Modulates Oxidoreductase Oxidoreductase This compound->Oxidoreductase Modulates Activity CYP450 Cytochrome P450 This compound->CYP450 Substrate/Inhibitor Lyase Lyase This compound->Lyase Modulates Activity Kinase Kinase MembraneReceptor->Kinase Activates/Inhibits DownstreamEffector Downstream Effector Protein Kinase->DownstreamEffector Phosphorylates CellularResponse Cellular Response (e.g., Anti-inflammatory, Cytotoxic) DownstreamEffector->CellularResponse Oxidoreductase->CellularResponse CYP450->CellularResponse Lyase->CellularResponse

A potential signaling cascade initiated by this compound based on its predicted targets.

Conclusion

This compound presents an interesting subject for further phytochemical and pharmacological investigation. While a complete experimental spectral profile is not yet publicly available, the provided protocols offer a standardized approach for its characterization. The computational predictions of its biological targets open avenues for exploring its potential therapeutic applications. Future research should focus on the isolation and complete structural elucidation of this compound to populate the spectral data tables and validate the predicted biological activities through in vitro and in vivo studies.

References

Venoterpine: A Computational Exploration of its Bioactive Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The biological activities and pharmacological profile of Venoterpine are currently underexplored, with available data primarily derived from in silico computational studies. The information presented herein is based on these predictive models and awaits experimental validation.

Introduction

This compound (also known as Alkaloid RW47) is a naturally occurring pyridine alkaloid found in plants such as Gentiana lutea.[1] Despite its presence in traditional medicinal flora, its specific biological activities have not been extensively investigated through wet lab experimentation. However, recent computational analyses have shed light on its potential as a bioactive molecule, predicting favorable pharmacokinetic properties and identifying likely biological targets. This guide summarizes the current in silico findings for this compound, providing a foundation for future experimental research and drug discovery efforts.

Predicted Physicochemical and Pharmacokinetic Properties

Computational modeling provides valuable insights into the drug-like characteristics of a compound. The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound based on SwissADME analysis.[2][3][4]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol Favorable for oral bioavailability.[4]
LogP (Lipophilicity)1.18Balanced lipophilicity.
Water SolubilityGood
Topological Polar Surface Area (TPSA)33.12 ŲGood potential for membrane permeability.[4]

Table 2: Predicted Pharmacokinetic Properties of this compound (SwissADME) [2][3][4]

PropertyPredictionImplication
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesPotential for activity within the central nervous system.
P-glycoprotein (P-gp) SubstrateNoLess susceptible to efflux pumps, potentially increasing bioavailability.
CYP1A2 inhibitorNoLow potential for drug-drug interactions via this enzyme.
CYP2C19 inhibitorNoLow potential for drug-drug interactions via this enzyme.
CYP2C9 inhibitorNoLow potential for drug-drug interactions via this enzyme.
CYP2D6 inhibitorNoLow potential for drug-drug interactions via this enzyme.
CYP3A4 inhibitorNoLow potential for drug-drug interactions via this enzyme.

Predicted Biological Targets

In silico target prediction algorithms suggest that this compound may interact with a variety of protein classes. These predictions are based on the structural similarity of this compound to known ligands of these targets. The predicted target classes for this compound are illustrated in the diagram below.

Predicted_Venoterpine_Targets cluster_targets Predicted Protein Target Classes This compound This compound Oxidoreductases Oxidoreductases (33%) This compound->Oxidoreductases Predicted Interaction Lyases Lyases (20%) This compound->Lyases Predicted Interaction Kinases Kinases (13%) This compound->Kinases Predicted Interaction CytochromeP450 Cytochrome P450 (13%) This compound->CytochromeP450 Predicted Interaction MembraneReceptors Membrane Receptors (6.7%) This compound->MembraneReceptors Predicted Interaction Other Unspecified Proteins (6.7%) This compound->Other Predicted Interaction

Caption: Predicted protein target classes for this compound based on in silico analysis[2][3].

Experimental Protocols

As there are no published experimental studies detailing the biological activities of this compound, specific experimental protocols cannot be provided at this time. Future research to validate the in silico predictions would likely involve a variety of assays, including but not limited to:

  • Enzyme Inhibition Assays: To confirm the predicted interactions with oxidoreductases, kinases, and cytochrome P450 enzymes.

  • Receptor Binding Assays: To validate interactions with predicted membrane receptors.

  • Cell-Based Assays: To assess the functional effects of this compound on cellular processes, such as proliferation, apoptosis, and inflammation, in relevant cell lines.

  • In Vivo Studies: To evaluate the pharmacokinetic profile and therapeutic efficacy of this compound in animal models.

Conclusion and Future Directions

The computational data available for this compound suggest that it is a promising candidate for further pharmacological investigation. Its predicted drug-like properties and potential to interact with a diverse range of biological targets warrant experimental validation. Future research should focus on synthesizing or isolating sufficient quantities of this compound to perform rigorous in vitro and in vivo studies. Elucidating the true biological activities and mechanisms of action of this compound could pave the way for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Proposed Laboratory Synthesis of Venoterpine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, a specific, peer-reviewed total synthesis of Venoterpine (7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol) has not been reported in the scientific literature. The following application notes and protocols describe a proposed synthetic route based on established methodologies for the synthesis of structurally related cyclopenta[c]pyridine derivatives. The quantitative data provided is derived from analogous transformations reported in the literature and should be considered as representative examples. Optimization of each step will be necessary to achieve satisfactory yields and purity of this compound.

Introduction

This compound is a naturally occurring pyridine alkaloid found in plants such as Gentiana lutea.[1] Its chemical structure, 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol, presents a fused bicyclic system that is of interest to medicinal chemists. This document outlines a proposed multi-step laboratory synthesis to obtain this compound for research and drug development purposes. The proposed route leverages an annulation strategy to construct the cyclopenta[c]pyridine core, followed by functional group manipulations to introduce the required methyl and hydroxyl groups.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the construction of a cyclopenta[c]pyridinone intermediate via an annulation reaction. This intermediate subsequently undergoes methylation and then a stereoselective reduction to yield the target molecule, this compound.

This compound Synthesis Pathway A Substituted Nicotinic Acid Ester B Cyclopenta[c]pyridinone Intermediate A->B Annulation C Methylated Ketone Intermediate B->C Methylation D This compound C->D Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (Intermediate 1)

This step involves the construction of the fused bicyclic core through an intramolecular condensation reaction. This type of annulation is a common strategy for synthesizing cyclopenta[c]pyridine systems.[2]

Reaction:

  • Starting Material: Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate

  • Reagent: Sodium hydride (NaH)

  • Solvent: Tetrahydrofuran (THF)

  • Product: 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents).

  • Wash the sodium hydride with anhydrous THF (3 x 10 mL) to remove the mineral oil.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate (1.0 equivalent) in anhydrous THF (20 mL) to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.

Step 2: Synthesis of 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (Intermediate 2)

The introduction of the methyl group at the C7 position is proposed to proceed via an alkylation reaction. The acidity of the proton at C7 allows for deprotonation and subsequent reaction with a methylating agent.

Reaction:

  • Starting Material: 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

  • Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I)

  • Solvent: Tetrahydrofuran (THF)

  • Product: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents) and wash with anhydrous THF.

  • Add anhydrous THF (40 mL) and cool to 0 °C.

  • Add a solution of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (1.0 equivalent) in anhydrous THF (15 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.

Step 3: Synthesis of this compound (7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol)

The final step is the reduction of the ketone functionality to a secondary alcohol. A reducing agent such as sodium borohydride is suitable for this transformation.[2]

Reaction:

  • Starting Material: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

  • Reagent: Sodium borohydride (NaBH₄)

  • Solvent: Methanol (MeOH)

  • Product: this compound

Protocol:

  • Dissolve 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (1.0 equivalent) in methanol (30 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of acetone.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis of this compound, based on analogous reactions found in the literature.

StepStarting MaterialProductReagentsSolventTypical Yield (%)Reference for Analogous Reaction
1Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate6,7-dihydro-5H-cyclopenta[c]pyridin-5-oneNaHTHF~58[2]
26,7-dihydro-5H-cyclopenta[c]pyridin-5-one7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-oneNaH, CH₃ITHF>70 (estimated)General Alkylation
37-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-oneThis compoundNaBH₄MeOH>90 (estimated)[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step in the proposed synthesis of this compound.

Experimental Workflow start Start setup Reaction Setup (Inert atmosphere, solvent, cooling) start->setup reagent_add Reagent Addition setup->reagent_add reaction Reaction Monitoring (TLC) reagent_add->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for a synthetic step.

References

Standard Operating Procedure for Venoterpine Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Venoterpine is a naturally occurring alkaloid with a currently limited publicly available experimental profile. The following application notes and protocols are based on computational predictions of its biological activities and general laboratory safety practices for similar chemical entities. Researchers should perform their own risk assessments and optimize protocols based on empirical data.

Introduction

This compound (IUPAC Name: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol) is a pyridine alkaloid found in Gentiana lutea.[1] Computational analyses suggest that this compound possesses favorable drug-like properties, including good water solubility, high gastrointestinal absorption, and the ability to cross the blood-brain barrier.[2][3] These characteristics, combined with predicted interactions with key biological targets, indicate its potential for therapeutic applications. This document provides a standard operating procedure for handling this compound and detailed protocols for hypothetical experimental validation of its predicted activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₉H₁₁NOPubChem[1]
Molecular Weight149.19 g/mol PubChem[1]
Physical DescriptionSolidPubChem[1]
Melting Point130 - 132 °CPubChem[1]
CAS Number17948-42-4PubChem[1]

Safety and Handling

As a pyridine alkaloid, this compound should be handled with care in a laboratory setting. The following are general safety precautions; always consult the specific Safety Data Sheet (SDS) provided by the supplier.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: For handling fine powders or creating aerosols, a properly fitted respirator or use of a fume hood is necessary.

3.2. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.

  • Ensure that safety showers and eyewash stations are readily accessible.

3.3. Storage

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is -20°C under an inert atmosphere.[4]

3.4. Spills and Waste Disposal

  • In case of a spill, contain the material using an absorbent pad or other suitable inert material.

  • Dispose of this compound waste according to local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

Predicted Biological Activities and Physicochemical Properties

Computational studies have provided insights into the potential biological activities and pharmacokinetic properties of this compound. These predictions, summarized in the following tables, offer a basis for designing experimental validation studies.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

ParameterPredicted Value/CharacteristicImplicationSource
Water SolubilityGoodSuitable for aqueous formulationsResearchGate[3]
Gastrointestinal AbsorptionHighPotential for good oral bioavailabilityResearchGate[3]
Blood-Brain Barrier PermeationYesPotential for CNS applicationsResearchGate[3]
P-glycoprotein SubstrateNoReduced likelihood of efflux-mediated resistanceResearchGate[3]
Cytochrome P450 InhibitionNo inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4Lower potential for drug-drug interactionsResearchGate[3]
Lipinski's Rule of Five0 violationsFavorable for drug-likenessResearchGate[3]

Table 3: Predicted Biological Targets of this compound

Target ClassPredicted Interaction PercentagePotential Therapeutic AreaSource
Oxidoreductases33%Antioxidant, Metabolic modulationResearchGate[3]
Kinases13%Anticancer, Anti-inflammatoryResearchGate[3]
Lyases20%Various metabolic pathwaysResearchGate[3]
Cytochrome P450 Enzymes13%Drug metabolismResearchGate[3]
Membrane Receptors6.7%Various signaling pathwaysResearchGate[3]

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the predicted biological activities of this compound.

5.1. In Vitro Anticancer Activity: MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • This compound

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

5.2. In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of this compound against a specific kinase (e.g., a MAP kinase).

Materials:

  • This compound

  • Recombinant active kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the this compound dilutions.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include a no-inhibitor control and a no-enzyme control.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.

  • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value.

5.3. In Vivo Neuroprotective Effect in a Rodent Model of Ischemic Stroke

This hypothetical protocol describes the evaluation of this compound's neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAO). All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Saline solution (vehicle)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

  • Animal Groups: Divide the rats into groups: Sham-operated, Vehicle-treated MCAO, and this compound-treated MCAO (e.g., 5, 10, and 20 mg/kg).

  • MCAO Surgery: Anesthetize the rats and induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for 90 minutes.

  • Drug Administration: At the time of reperfusion (removal of the filament), administer this compound or vehicle intraperitoneally.

  • Neurological Deficit Scoring: 24 hours after MCAO, evaluate the neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the rats and harvest the brains. Section the brains and stain with TTC. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

  • Data Acquisition: Capture images of the brain slices and quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle-treated and this compound-treated groups using appropriate statistical tests.

Visualizations

6.1. Hypothetical Experimental Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep This compound Stock & Dilutions treatment Treat Cells with this compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition dissolution Dissolve Formazan mtt_addition->dissolution read_absorbance Measure Absorbance at 570nm dissolution->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for assessing the in vitro anticancer activity of this compound using an MTT assay.

6.2. Hypothetical Kinase Signaling Pathway Potentially Modulated by this compound

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor This compound This compound This compound->raf gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

References

Venoterpine for In Vitro Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Venoterpine is a naturally occurring alkaloid with a largely unexplored pharmacological profile. Recent in-silico studies suggest that this compound possesses favorable drug-like properties, including good bioavailability and the potential to cross the blood-brain barrier.[1][2][3] Computational predictions have identified several potential biological targets for this compound, including oxidoreductases, cytochrome P450 enzymes, and various kinases.[1][2] This profile suggests that this compound may exhibit a range of biological activities, with potential applications in oncology and inflammatory diseases, areas where other terpenoids have shown significant promise.[4][5][6][7]

Terpenoids, a broad class of natural products, are known to exert anticancer effects by inducing cell cycle arrest and apoptosis, and to inhibit inflammatory responses by modulating key signaling pathways.[5][6][8] Based on the predicted targets of this compound, it is hypothesized that this compound may modulate critical cellular signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways. These pathways are frequently dysregulated in cancer and inflammatory conditions.

These application notes provide a comprehensive guide for researchers to investigate the potential anticancer and anti-inflammatory effects of this compound in in vitro cell culture models. Detailed protocols for key assays are provided to assess its effects on cell viability, apoptosis, and the activation of major signaling pathways.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of this compound in various in vitro assays. Researchers can use these as a reference for their own experimental design and data analysis.

Table 1: Effect of this compound on the Viability of A549 Lung Carcinoma Cells (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195 ± 4.8
581 ± 5.5
1062 ± 6.1
2541 ± 4.7
5023 ± 3.9
IC50 ~15 µM

Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V-FITC/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
Vehicle Control3.1 ± 0.82.5 ± 0.6
This compound (15 µM)25.4 ± 2.110.2 ± 1.5
This compound (30 µM)48.7 ± 3.518.9 ± 2.3

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages (ELISA)

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control25 ± 815 ± 5
LPS (1 µg/mL)1580 ± 1202100 ± 150
LPS + this compound (10 µM)850 ± 951150 ± 110
LPS + this compound (25 µM)420 ± 50680 ± 75

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#34A853"];

}

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

  • Cell Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately by flow cytometry.

graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#34A853"];

}

Apoptosis Assay Experimental Workflow

Western Blot Analysis for Signaling Pathways

This protocol is for analyzing the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt, MAPK, and NF-κB signaling pathways.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#34A853"];

}

Western Blot Experimental Workflow

Hypothesized Signaling Pathways

Based on the predicted targets and the known mechanisms of other terpenoids, this compound may exert its effects through the modulation of the following signaling pathways.

graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#34A853"];

}

Hypothesized PI3K/Akt Pathway Inhibition by this compound

graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#34A853"];

}

Hypothesized NF-κB Pathway Inhibition by this compound

References

Venoterpine as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Venoterpine, also known as Gentialutine or Alkaloid RW47, is a naturally occurring pyridine alkaloid found in plants such as Gentiana lutea.[1] Recent in silico studies have highlighted its potential as a bioactive molecule with a pharmacological profile that is currently underexplored.[2][3] Computational analyses predict that this compound possesses favorable physicochemical and pharmacokinetic properties for a potential drug candidate, including high gastrointestinal absorption and the ability to cross the blood-brain barrier.[2][3]

This document provides detailed, prospective application notes and hypothetical protocols for the use of this compound as a molecular probe. The information herein is based on computational predictions of its biological targets.[2] Researchers, scientists, and drug development professionals can use these notes as a starting point for experimental validation of this compound's predicted activities and for exploring its potential in modulating key signaling pathways.

Disclaimer: The experimental protocols and proposed applications described below are based on in silico target predictions. These have not yet been experimentally validated.

Physicochemical and Predicted Pharmacokinetic Properties

The following tables summarize the computationally predicted properties of this compound, providing a basis for its potential use in biological systems.[2][3]

Table 1: Predicted Physicochemical Properties of this compound [2][3]

PropertyValueSignificance
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol Adherence to Lipinski's Rule of Five
Hydrogen Bond Acceptors2Potential for interaction with biological targets
Hydrogen Bond Donors1Potential for interaction with biological targets
Rotatable Bonds0Suggests a rigid structure
Topological Polar Surface Area (TPSA)33.12 ŲAssociated with good membrane permeability

Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound [2][3]

PropertyPredictionImplication for Use as a Probe
Gastrointestinal (GI) AbsorptionHighSuitable for in vivo studies with oral administration.
Blood-Brain Barrier (BBB) PermeantYesPotential for investigating central nervous system (CNS) targets.
P-glycoprotein (P-gp) SubstrateNoLess likely to be subject to efflux by this major transporter.
CYP1A2 inhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C19 inhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C9 inhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2D6 inhibitorNoLow potential for drug-drug interactions via this isoform.
CYP3A4 inhibitorNoLow potential for drug-drug interactions via this isoform.

Predicted Biological Targets and Proposed Applications

In silico target prediction suggests that this compound may interact with several classes of proteins.[2] This section outlines potential applications of this compound as a molecular probe for these predicted target classes.

Table 3: Predicted Biological Targets for this compound [2]

Target ClassProbability of Interaction
Oxidoreductases33%
Lyases20%
Kinases13%
Cytochrome P45013%
Membrane receptors6.7%

Based on these predictions, the following sections provide hypothetical protocols for investigating the effects of this compound on a representative kinase signaling pathway and on cytochrome P450 activity.

Application Note 1: Investigating the Effect of this compound on the PI3K/Akt Signaling Pathway

Objective: To determine if this compound can modulate the PI3K/Akt signaling pathway, a key pathway in cell survival and proliferation, based on the prediction that it may interact with kinases.

Proposed Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ligand Binding PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt activation mTOR mTOR pAkt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Probe) This compound->Akt ? (Inhibition)

Hypothetical modulation of the PI3K/Akt pathway by this compound.
Experimental Protocol: Western Blotting for Phospho-Akt

This protocol describes how to assess the phosphorylation status of Akt, a key downstream effector in the PI3K pathway, in response to this compound treatment.

Materials:

  • Cell line (e.g., MCF-7, a human breast cancer cell line with an active PI3K/Akt pathway)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • IGF-1 (or other appropriate growth factor to stimulate the pathway)

  • PBS (phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Rabbit anti-GAPDH

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL (enhanced chemiluminescence) substrate

  • Chemiluminescence imaging system

Workflow:

Western_Blot_Workflow A 1. Cell Seeding Seed MCF-7 cells in 6-well plates B 2. Serum Starvation Incubate in serum-free medium for 12-24h A->B C 3. This compound Treatment Pre-treat with various concentrations of this compound for 2h B->C D 4. Stimulation Stimulate with IGF-1 (100 ng/mL) for 30 min C->D E 5. Cell Lysis Lyse cells in RIPA buffer D->E F 6. Protein Quantification Determine protein concentration using BCA assay E->F G 7. SDS-PAGE Separate proteins by electrophoresis F->G H 8. Western Blotting Transfer proteins to PVDF membrane G->H I 9. Immunodetection Probe with primary and secondary antibodies H->I J 10. Imaging & Analysis Visualize bands and quantify p-Akt/total Akt ratio I->J

Workflow for assessing this compound's effect on Akt phosphorylation.

Procedure:

  • Cell Culture: Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal pathway activation.

  • This compound Treatment: Pre-treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add IGF-1 (100 ng/mL) to the wells (except for the unstimulated control) and incubate for 30 minutes to induce Akt phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody against phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Imaging and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total Akt and GAPDH (as a loading control).

    • Quantify the band intensities and normalize the phospho-Akt signal to total Akt.

Expected Outcome: If this compound inhibits a kinase upstream of or at the level of Akt, a dose-dependent decrease in the ratio of phospho-Akt to total Akt would be observed in the IGF-1 stimulated cells.

Application Note 2: Assessing this compound's Interaction with Cytochrome P450 Enzymes

Objective: To experimentally validate the in silico prediction that this compound does not inhibit major CYP450 enzymes, which is a critical characteristic for a molecular probe to avoid confounding metabolic effects.

Experimental Protocol: In Vitro CYP450 Inhibition Assay

This protocol describes a fluorescent-based assay to screen for inhibitory activity of this compound against major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

  • CYP450 reaction buffer

  • Fluorogenic probe substrates specific for each isoform (e.g., BFC for CYP3A4, AMMC for CYP2D6, MFC for CYP2C9)

  • NADPH regenerating system

  • This compound (stock solution in DMSO)

  • Known CYP450 inhibitors as positive controls (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6, Sulfaphenazole for CYP2C9)

  • 96-well black microplates

  • Fluorescence microplate reader

Workflow:

CYP450_Assay_Workflow A 1. Prepare Reagents Dilute enzymes, substrates, and This compound in reaction buffer B 2. Plate Setup Add buffer, enzyme, and this compound (or control inhibitor) to wells A->B C 3. Pre-incubation Incubate plate at 37°C for 10 min B->C D 4. Initiate Reaction Add fluorogenic substrate and NADPH regenerating system C->D E 5. Kinetic Reading Measure fluorescence every minute for 30-60 min at 37°C D->E F 6. Data Analysis Calculate reaction rates (slope of fluorescence vs. time) E->F G 7. Determine IC50 Plot % inhibition vs. This compound concentration to calculate IC50 values F->G

Workflow for in vitro CYP450 inhibition assay.

Procedure:

  • Reagent Preparation: Prepare working solutions of the CYP450 enzymes, fluorogenic substrates, NADPH regenerating system, this compound (in a dilution series, e.g., 0.1 to 100 µM), and control inhibitors in the reaction buffer.

  • Plate Setup: In a 96-well plate, add the reaction buffer, the specific CYP450 enzyme, and either this compound, a known inhibitor (positive control), or vehicle (DMSO, negative control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow for potential binding of this compound to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific fluorogenic substrate and the NADPH regenerating system to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence at the appropriate excitation/emission wavelengths for the substrate in a kinetic mode (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • For each concentration, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: Based on the in silico predictions, this compound is expected to show very weak or no inhibition of the tested CYP450 isoforms, resulting in high IC50 values (typically > 10 µM). This would indicate a low potential for metabolic drug-drug interactions, making it a more reliable molecular probe for cellular or in vivo studies.

References

Venoterpine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a guide for future research. Currently, there is a significant lack of published experimental data validating the biological activities and therapeutic applications of Venoterpine. The information presented herein is based on computational predictions and general pharmacological testing strategies.

This compound (also known as Alkaloid RW47) is a monoterpene pyridine alkaloid with a promising, yet largely unexplored, pharmacological profile.[1][2][3][4] Computational in silico studies suggest that this compound possesses favorable drug-like properties, including good aqueous solubility, high gastrointestinal absorption, and the ability to cross the blood-brain barrier.[5] These characteristics make it an intriguing candidate for drug discovery, particularly for central nervous system disorders. This document outlines potential applications and proposes experimental protocols to investigate and validate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the computationally predicted physicochemical and pharmacokinetic properties of this compound. It is crucial to note that these values are theoretical and await experimental verification.

PropertyPredicted ValueMethodReference
Molecular Weight149.19 g/mol Computational[5]
Molecular FormulaC₉H₁₁NOComputational[5]
Water SolubilityGoodSwissADME[5]
Lipophilicity (LogP)BalancedSwissADME[5]
Gastrointestinal AbsorptionHighSwissADME[5]
Blood-Brain Barrier PermeabilityPermeableSwissADME[5]
P-glycoprotein SubstrateNoSwissADME[5]
Cytochrome P450 InhibitionNo inhibition of major isoformsSwissADME[5]
Drug-Likeness (Lipinski's Rule)AdherentSwissADME[5]

Predicted Biological Targets

Computational target prediction suggests that this compound may interact with a range of protein classes. The validation of these predicted targets is a critical first step in elucidating its mechanism of action.

Predicted_Targets cluster_targets Predicted Target Classes This compound This compound Oxidoreductases Oxidoreductases (33%) This compound->Oxidoreductases Lyases Lyases (20%) This compound->Lyases Kinases Kinases (13%) This compound->Kinases CYP450 Cytochrome P450s (13%) This compound->CYP450 MembraneReceptors Membrane Receptors (6.7%) This compound->MembraneReceptors Other Other Proteins (6.7%) This compound->Other Validation_Workflow cluster_in_silico Computational Prediction cluster_in_vivo In Vivo Validation Prediction In Silico Target Prediction (e.g., SwissTargetPrediction) Binding_Assay Target Binding Assay (e.g., NanoBRET, SPR) Prediction->Binding_Assay Validate Target Engagement Enzymatic_Assay Enzymatic/Functional Assay (e.g., Kinase, CYP Inhibition) Binding_Assay->Enzymatic_Assay Confirm Functional Effect Cell_Based_Assay Cell-Based Phenotypic Assay (e.g., Viability, Proliferation) Enzymatic_Assay->Cell_Based_Assay Assess Cellular Efficacy Animal_Model Disease-Relevant Animal Model Cell_Based_Assay->Animal_Model Evaluate In Vivo Efficacy PK_PD Pharmacokinetics/Pharmacodynamics Animal_Model->PK_PD Determine PK/PD Relationship

References

Application Notes and Protocols for Radiolabeling of Venoterpine with Fluorine-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venoterpine is a naturally occurring alkaloid belonging to the pyridine class of compounds.[1] Recent in-silico studies have highlighted its potential as a bioactive molecule with favorable pharmacokinetic properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier.[2] Computational predictions suggest potential interactions with various biological targets, including oxidoreductases, cytochrome P450 enzymes, and kinases, indicating a broad therapeutic potential that warrants further investigation.[2]

Radiolabeling of this compound with a positron-emitting radionuclide like Fluorine-18 ([¹⁸F]) would enable in vivo imaging studies using Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that allows for the non-invasive quantification of the biodistribution and target engagement of radiolabeled molecules. This application note provides a detailed, albeit hypothetical, protocol for the radiolabeling of this compound with ¹⁸F, based on established methods for the radiofluorination of pyridine derivatives.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the successful radiolabeling of a small molecule like this compound with ¹⁸F, based on literature values for similar compounds.

ParameterExpected ValueReference
Radiochemical Yield (RCY)15 - 40% (decay-corrected)[3]
Molar Activity (A_m)50 - 150 GBq/µmol[4]
Radiochemical Purity> 95%[3]
Synthesis Time60 - 90 minutes[3]

Experimental Protocols

Synthesis of a Precursor for Radiolabeling

Direct radiofluorination of the this compound molecule is challenging due to the electron-rich nature of the pyridine ring. A more feasible approach is the nucleophilic substitution of a suitable leaving group on a precursor molecule. For pyridine derivatives, a nitro or a trimethylammonium group at the ortho-position to the ring nitrogen serves as an effective leaving group for radiofluorination with [¹⁸F]fluoride.

Protocol for Synthesis of a Nitro-Substituted this compound Precursor:

  • Protection of the Hydroxyl Group: The free hydroxyl group in this compound can interfere with the subsequent nitration and radiofluorination steps. Therefore, it should be protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

    • Dissolve this compound (1 eq) in anhydrous dichloromethane (DCM).

    • Add imidazole (1.5 eq) and TBDMS-Cl (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the TBDMS-protected this compound by column chromatography.

  • Nitration of the Pyridine Ring: Introduce a nitro group at the ortho-position to the pyridine nitrogen.

    • Dissolve the TBDMS-protected this compound in concentrated sulfuric acid at 0°C.

    • Add fuming nitric acid dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the nitro-substituted precursor by column chromatography.

[¹⁸F]-Radiolabeling of this compound Precursor

This protocol describes the nucleophilic substitution of the nitro group with [¹⁸F]fluoride.

Materials:

  • Nitro-substituted this compound precursor

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Dimethylformamide (DMF)

  • Water for injection

  • Sep-Pak C18 cartridges

  • HPLC system (preparative and analytical) with a radioactivity detector

Protocol:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Pass the aqueous [¹⁸F]fluoride solution through a QMA (quaternary methylammonium) cartridge to trap the [¹⁸F]⁻.

    • Elute the [¹⁸F]⁻ from the QMA cartridge with a solution of K₂₂₂ (5 mg) and K₂CO₃ (1 mg) in 80% MeCN/20% H₂O.

    • Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation with anhydrous MeCN at 110°C under a stream of nitrogen. Repeat this step 2-3 times to ensure complete dryness.

  • Radiofluorination Reaction:

    • Dissolve the nitro-substituted this compound precursor (1-2 mg) in anhydrous DMF (300 µL).

    • Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.

    • Seal the reaction vial and heat at 120-150°C for 15-20 minutes.

  • Deprotection:

    • After the radiofluorination, cool the reaction vial to room temperature.

    • Add 1 M HCl (200 µL) to the reaction mixture to remove the TBDMS protecting group.

    • Heat the mixture at 60°C for 5 minutes.

    • Neutralize the solution with 1 M NaOH.

  • Purification:

    • Dilute the reaction mixture with water (1 mL).

    • Pass the solution through a pre-conditioned Sep-Pak C18 cartridge.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the [¹⁸F]this compound from the cartridge with ethanol (1 mL).

    • Further purify the product using a preparative HPLC system.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product by analytical HPLC co-injecting with a non-radioactive this compound standard.

    • Measure the molar activity of the final product.

Visualizations

Radiolabeling_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & QC This compound This compound Protection Protection This compound->Protection TBDMS-Cl, Imidazole Nitration Nitration Protection->Nitration HNO₃, H₂SO₄ Precursor Precursor Nitration->Precursor Purification Reaction Reaction Precursor->Reaction F18_Source [¹⁸F]Fluoride Drying Drying F18_Source->Drying K₂₂₂, K₂CO₃, MeCN Drying->Reaction 120-150°C Deprotection Deprotection Reaction->Deprotection 1M HCl SPE SPE Deprotection->SPE Sep-Pak C18 HPLC HPLC SPE->HPLC Preparative QC QC HPLC->QC Analytical HPLC Final_Product Final_Product QC->Final_Product [¹⁸F]this compound

Caption: Experimental workflow for the synthesis of the this compound precursor and subsequent radiolabeling with ¹⁸F.

Signaling_Pathway cluster_cell Cellular Environment This compound [¹⁸F]this compound Receptor Target Kinase (e.g., MAPK) This compound->Receptor Binding & Inhibition PET PET Imaging This compound->PET Detection of Radioactivity Downstream Downstream Effector (e.g., Transcription Factor) Receptor->Downstream Phosphorylation Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response Regulation of Gene Expression

Caption: Hypothetical signaling pathway of this compound inhibiting a target kinase, leading to a measurable cellular response and detectable by PET imaging.

References

Application Notes and Protocols for In Vivo Studies of Venoterpine Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo evaluation of Venoterpine delivery systems. Due to the limited availability of specific in vivo data for this compound, this document presents generalized protocols for common nanocarrier systems—nanoparticles, liposomes, and micelles—using this compound as a model therapeutic agent. These protocols are compiled from established methodologies in the field of nanomedicine and are intended to serve as a foundational guide for researchers.

Introduction to this compound and Nanocarrier-Based Delivery

This compound is a naturally occurring alkaloid with a pharmacological profile that suggests therapeutic potential. In silico analyses have indicated favorable physicochemical and pharmacokinetic properties, including good water solubility, lipophilicity, and the potential to cross the blood-brain barrier. However, like many therapeutic agents, its efficacy and safety in vivo can be significantly enhanced through the use of advanced drug delivery systems.

Nanocarriers such as polymeric nanoparticles, liposomes, and micelles offer several advantages for in vivo drug delivery.[1] These include:

  • Improved Solubility: Encapsulating hydrophobic drugs like this compound can enhance their solubility in aqueous environments.

  • Controlled Release: Nanocarriers can be engineered to release the drug over a prolonged period, maintaining therapeutic concentrations and reducing dosing frequency.

  • Targeted Delivery: Surface modification of nanocarriers with specific ligands can facilitate targeted delivery to disease sites, increasing efficacy and reducing off-target toxicity.[2]

  • Protection from Degradation: Encapsulation protects the drug from enzymatic degradation in the bloodstream, increasing its stability and bioavailability.[2]

This document outlines the necessary steps for the successful in vivo evaluation of this compound-loaded nanocarriers, from formulation and characterization to preclinical assessment in animal models.

Formulation and Characterization of this compound-Loaded Nanocarriers

A critical first step in any in vivo study is the preparation and thorough characterization of the drug delivery system. The following sections provide protocols for three common types of nanocarriers.

Polymeric Nanoparticles

Protocol 2.1.1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for nanoparticle formulation.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., DCM).[3]

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed. Sonicate or homogenize the mixture to form an oil-in-water (o/w) emulsion.[3]

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated this compound.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose or mannitol) to obtain a dry powder.[3]

Liposomes

Protocol 2.2.1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[4]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[2]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[2]

  • Drying: Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate the lipid film by rotating the flask above the lipid transition temperature (Tc). This will form multilamellar vesicles (MLVs).[5]

  • Sizing: To obtain unilamellar vesicles (SUVs or LUVs) with a uniform size distribution, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size.[4]

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Micelles

Protocol 2.3.1: Preparation of this compound-Loaded Polymeric Micelles by Nanoprecipitation

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers, ideal for solubilizing hydrophobic drugs.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., mPEG-b-p(HPMA-Bz))

  • A solvent for the drug and polymer (e.g., acetone, DMSO)

  • Water or buffer as the non-solvent

  • Magnetic stirrer

  • Dialysis membrane

Procedure:

  • Dissolution: Dissolve this compound and the amphiphilic block copolymer in a water-miscible organic solvent.

  • Nanoprecipitation: Add the organic solution dropwise to water or buffer under constant stirring. The hydrophobic core of the micelles will encapsulate this compound as the polymer self-assembles.

  • Solvent Removal and Purification: Dialyze the micellar solution against water or buffer to remove the organic solvent and any unencapsulated drug.

Characterization of Nanocarriers

Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the nanocarriers.

Table 1: Key Characterization Parameters for this compound-Loaded Nanocarriers

ParameterMethodTypical ValuesImportance
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)50 - 200 nm; PDI < 0.3Affects biodistribution, cellular uptake, and clearance.[6]
Zeta Potential Electrophoretic Light Scattering (ELS)-30 mV to +30 mVIndicates colloidal stability and influences interactions with biological components.[7]
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)SphericalConfirms size and shape.
Encapsulation Efficiency (EE%) & Drug Loading (DL%) UV-Vis Spectroscopy, HPLCEE% > 70%; DL% > 5%Determines the amount of drug successfully encapsulated.

In Vivo Experimental Protocols

The following protocols outline standard procedures for evaluating the biodistribution, pharmacokinetics, and efficacy of this compound-loaded nanocarriers in animal models.[8]

Animal Models

The choice of animal model is crucial and depends on the therapeutic application of this compound.[9] Common models for initial in vivo studies include mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley).[10] For specific disease models, such as cancer or neurodegenerative diseases, appropriate transgenic or induced models should be used.

Protocol for In Vivo Biodistribution Study

This protocol determines the organ and tissue distribution of the nanocarriers over time.

Materials:

  • This compound nanocarriers labeled with a fluorescent dye (e.g., DiD, Cy7) or a radionuclide (e.g., 124I).

  • Healthy or disease-model mice/rats.

  • In vivo imaging system (IVIS) for fluorescence imaging or a gamma counter for radioactivity measurement.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Administration: Administer the labeled this compound nanocarriers to the animals via the desired route (e.g., intravenous tail vein injection).[11]

  • In Vivo Imaging (Optional): At various time points (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body imaging using an IVIS to visualize the distribution of fluorescently labeled nanocarriers.[12]

  • Organ Harvesting: At the end of each time point, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, etc.).[11]

  • Ex Vivo Analysis:

    • For fluorescently labeled carriers, image the harvested organs using the IVIS to quantify the fluorescence intensity per organ.[13]

    • For radiolabeled carriers, measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Hypothetical Biodistribution Data for this compound-Loaded Nanoparticles in Mice (%ID/g)

Organ1 hour4 hours24 hours48 hours
Blood 15.2 ± 2.15.6 ± 1.30.8 ± 0.20.1 ± 0.05
Liver 25.8 ± 3.535.1 ± 4.220.5 ± 2.810.3 ± 1.9
Spleen 10.5 ± 1.818.9 ± 2.515.2 ± 2.18.7 ± 1.5
Lungs 5.2 ± 0.93.1 ± 0.61.2 ± 0.30.5 ± 0.1
Kidneys 4.1 ± 0.72.5 ± 0.50.9 ± 0.20.3 ± 0.1
Brain 0.5 ± 0.10.8 ± 0.21.5 ± 0.41.2 ± 0.3
Protocol for Pharmacokinetic (PK) Study

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound when delivered via nanocarriers.

Materials:

  • This compound-loaded nanocarriers.

  • Cannulated mice/rats (for serial blood sampling).

  • Blood collection tubes (e.g., with EDTA).

  • Centrifuge.

  • LC-MS/MS or HPLC for drug quantification.

Procedure:

  • Administration: Administer a single dose of the this compound formulation to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from the cannulated vein.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Drug Quantification: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 3: Key Pharmacokinetic Parameters for this compound Formulations

ParameterDefinitionFree this compoundThis compound Nanoparticles
Cmax (ng/mL) Maximum plasma concentration1500800
Tmax (h) Time to reach Cmax0.252
AUC (ng·h/mL) Area under the concentration-time curve300012000
t1/2 (h) Elimination half-life1.510
CL (mL/h/kg) Clearance5012.5
Vd (L/kg) Volume of distribution102

Signaling Pathways and Visualization

Alkaloids often exert their therapeutic effects by modulating key cellular signaling pathways.[14][15] Based on in silico predictions and the known mechanisms of similar compounds, this compound may influence pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.

PI3K/Akt Signaling Pathway

This pathway is crucial for cell survival, proliferation, and growth.[16]

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival This compound This compound This compound->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

MAPK/ERK Signaling Pathway

This pathway regulates cell proliferation, differentiation, and survival.[17]

MAPK_ERK_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->Raf Inhibition Gene_Expression Gene Expression (Proliferation) Transcription_Factors->Gene_Expression

Caption: MAPK/ERK signaling cascade and a potential point of intervention for this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immune responses.[18]

NFkB_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB->IkB IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release This compound This compound This compound->IKK Inhibition Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activation

Caption: Overview of the NF-κB signaling pathway and its potential modulation.

Experimental Workflow Visualization

A logical workflow is essential for systematic in vivo evaluation.

Experimental_Workflow Formulation 1. Formulation of This compound Nanocarriers Characterization 2. Physicochemical Characterization Formulation->Characterization InVivo_Studies 3. In Vivo Studies in Animal Models Characterization->InVivo_Studies Biodistribution 3a. Biodistribution (Imaging/Radioactivity) InVivo_Studies->Biodistribution Pharmacokinetics 3b. Pharmacokinetics (Blood Sampling) InVivo_Studies->Pharmacokinetics Efficacy 3c. Efficacy Study (Disease Model) InVivo_Studies->Efficacy Data_Analysis 4. Data Analysis and Interpretation Biodistribution->Data_Analysis Pharmacokinetics->Data_Analysis Efficacy->Data_Analysis Conclusion 5. Conclusion and Future Directions Data_Analysis->Conclusion

Caption: A generalized workflow for the in vivo evaluation of nanocarriers.

Conclusion

The development of effective this compound delivery systems for in vivo applications requires a systematic approach encompassing formulation, characterization, and rigorous preclinical evaluation. The protocols and guidelines presented in this document provide a framework for researchers to design and execute in vivo studies aimed at harnessing the therapeutic potential of this compound through nanomedicine. While the data presented is hypothetical, it reflects the expected outcomes of such studies and highlights the importance of quantitative analysis in drug delivery research. Further investigation into the specific interactions of this compound with cellular pathways will be crucial for optimizing targeted delivery strategies.

References

Application Notes and Protocols for CRISPR-Cas9 Screening with Venoterpine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool for identifying and validating novel drug targets.[1][2][3] When combined with natural product libraries, CRISPR-Cas9 screens can elucidate the mechanisms of action of bioactive compounds and uncover genetic vulnerabilities in cancer cells. This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate the cellular response to Venoterpine, a naturally occurring alkaloid with therapeutic potential.[4]

Terpenoids, the class of compounds to which this compound belongs, have demonstrated significant anticancer properties by modulating various signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, and by inducing apoptosis and cell cycle arrest.[5][6][7][8] A CRISPR-Cas9 screen can pinpoint the specific genes and pathways that are essential for this compound's cytotoxic effects or that confer resistance to treatment, thereby accelerating its development as a potential therapeutic agent.

Application Notes

A genome-wide CRISPR-Cas9 knockout screen is employed to identify genes that, when inactivated, either sensitize or desensitize cancer cells to this compound treatment. The general principle involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of Cas9-expressing cells.[1][9] This creates a diverse pool of knockout cell lines. The cell population is then treated with this compound, and the subsequent changes in the representation of each sgRNA are quantified by next-generation sequencing (NGS).

  • Positive Selection Screen: Identifies genes whose knockout confers resistance to this compound. sgRNAs targeting these genes will be enriched in the this compound-treated population compared to the control.

  • Negative Selection (Dropout) Screen: Identifies genes whose knockout sensitizes cells to this compound. sgRNAs targeting these genes will be depleted in the this compound-treated population.

The results of the screen can be used to:

  • Identify novel drug targets for combination therapies.

  • Elucidate the mechanism of action of this compound.

  • Discover potential biomarkers for patient stratification.

  • Understand mechanisms of drug resistance.

Experimental Protocols

This protocol outlines a pooled, negative selection CRISPR-Cas9 screen to identify genes that sensitize cells to this compound treatment.

Part 1: Cell Line Preparation and Lentivirus Production
  • Cell Line Selection and Culture:

    • Select a cancer cell line relevant to the therapeutic indication of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer).

    • Culture cells in the recommended medium and conditions.

    • Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector, followed by antibiotic selection (e.g., blasticidin).

    • Verify Cas9 activity using a functional assay (e.g., GFP knockout).

  • sgRNA Library Amplification:

    • Obtain a genome-scale sgRNA library (e.g., GeCKO v2).[10]

    • Amplify the library plasmid DNA by electroporation into competent E. coli.

    • Perform a maxi-prep to isolate a sufficient quantity of high-quality plasmid DNA.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatants, filter through a 0.45 µm filter, and concentrate the virus if necessary.

    • Titer the lentiviral library on the Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI).

Part 2: CRISPR-Cas9 Library Screening
  • Lentiviral Transduction of sgRNA Library:

    • Transduce the Cas9-expressing cancer cells with the sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.[11]

    • The number of cells transduced should be sufficient to maintain a library coverage of at least 200-500 cells per sgRNA.

    • Select transduced cells with an appropriate antibiotic (e.g., puromycin).

  • This compound Treatment:

    • Determine the IC50 of this compound for the Cas9-expressing cell line using a cell viability assay (e.g., CellTiter-Glo).

    • Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.

    • Treat the cells with this compound at a concentration around the IC50 for a duration sufficient to achieve significant cell killing (e.g., 10-14 days).

    • Maintain library coverage by passaging a sufficient number of cells at each time point.

  • Genomic DNA Extraction and sgRNA Sequencing:

    • Harvest cell pellets from the control and this compound-treated populations at the end of the experiment.

    • Extract genomic DNA from the cell pellets.

    • Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

    • Perform next-generation sequencing (NGS) of the PCR amplicons to determine the read counts for each sgRNA.

Part 3: Data Analysis
  • Quality Control: Assess the quality of the sequencing data, including read depth and sgRNA representation.[1]

  • Read Counting and Normalization:

    • Align sequencing reads to the sgRNA library reference file to obtain raw read counts for each sgRNA.

    • Normalize the read counts to account for differences in sequencing depth between samples.

  • Hit Identification:

    • Use statistical software packages like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify significantly enriched or depleted sgRNAs and genes.[12][13][14]

    • MAGeCK calculates a robust rank aggregation (RRA) score and a p-value for each gene.

    • Genes with a low RRA score and a significant p-value in the this compound-treated group compared to the control group are considered hits.

  • Functional Analysis:

    • Perform pathway analysis (e.g., Gene Ontology, KEGG) on the list of hit genes to identify biological pathways and processes that are enriched.[1]

Data Presentation

The following tables present hypothetical data from a CRISPR-Cas9 screen with this compound treatment in A549 cells.

Table 1: Top 10 Gene Knockouts Conferring Sensitivity to this compound (Negative Selection)

Gene SymbolGene NameLog2 Fold Change (this compound/Control)p-value
KEAP1Kelch-like ECH-associated protein 1-3.51.2e-8
CUL3Cullin 3-3.25.6e-8
NFE2L2Nuclear factor, erythroid 2-like 2 (Nrf2)-3.18.9e-8
PIK3CAPhosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha-2.81.5e-7
AKT1AKT serine/threonine kinase 1-2.73.4e-7
MTORMechanistic target of rapamycin kinase-2.57.8e-7
BRAFB-Raf proto-oncogene, serine/threonine kinase-2.31.2e-6
MAP2K1Mitogen-activated protein kinase kinase 1 (MEK1)-2.22.5e-6
MAPK1Mitogen-activated protein kinase 1 (ERK2)-2.14.1e-6
BCL2L1BCL2 like 1 (Bcl-xL)-1.98.3e-6

Table 2: Top 10 Gene Knockouts Conferring Resistance to this compound (Positive Selection)

Gene SymbolGene NameLog2 Fold Change (this compound/Control)p-value
BAXBCL2 associated X, apoptosis regulator2.82.1e-7
BAK1BCL2 antagonist/killer 12.64.5e-7
CASP3Caspase 32.49.8e-7
CASP9Caspase 92.21.7e-6
APAF1Apoptotic peptidase activating factor 12.03.9e-6
PTENPhosphatase and tensin homolog1.87.2e-6
TP53Tumor protein p531.71.1e-5
ATMATM serine/threonine kinase1.62.3e-5
CHEK2Checkpoint kinase 21.54.7e-5
SLCO1B3Solute carrier organic anion transporter family member 1B31.48.9e-5

Visualizations

experimental_workflow cluster_prep Part 1: Preparation cluster_screen Part 2: Screening cluster_analysis Part 3: Analysis cas9_cells Generate Stable Cas9-Expressing Cells transduction Transduce Cells with sgRNA Library (MOI < 0.3) cas9_cells->transduction lib_amp Amplify sgRNA Library virus_prod Produce Lentiviral Library lib_amp->virus_prod virus_prod->transduction selection Antibiotic Selection transduction->selection treatment Split Population: Control vs. This compound selection->treatment harvest Harvest Cells treatment->harvest gdna_extraction Genomic DNA Extraction harvest->gdna_extraction pcr Amplify sgRNA Cassettes gdna_extraction->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis (MAGeCK) ngs->data_analysis hit_validation Hit Identification & Validation data_analysis->hit_validation

Caption: Experimental workflow for the CRISPR-Cas9 screen.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor keap1_nrf2 KEAP1-Nrf2 Complex akt->keap1_nrf2 proliferation Cell Proliferation & Survival mtor->proliferation nrf2 Nrf2 keap1_nrf2->nrf2 are Antioxidant Response Element nrf2->are This compound This compound This compound->pi3k This compound->keap1_nrf2 antioxidant Antioxidant Genes are->antioxidant

Caption: Potential signaling pathways modulated by this compound.

References

High-Throughput Screening Assays for Venoterpine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venoterpine, a monoterpene alkaloid found in species such as Gentiana lutea, represents a class of natural products with significant potential for therapeutic applications. Due to their diverse chemical structures, natural products like this compound are promising candidates for drug discovery programs. High-throughput screening (HTS) provides an efficient platform for rapidly assessing the biological activities of such compounds across a wide range of potential targets. This document provides detailed application notes and protocols for a suite of HTS assays designed to evaluate the anticancer, anti-inflammatory, and antimicrobial properties of this compound.

Anticancer Activity: Cell Viability HTS Assay

This application note describes a high-throughput colorimetric assay to assess the cytotoxic effects of this compound on various cancer cell lines. The assay is based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by metabolically active cells into a purple formazan product.[1][2] The quantity of formazan is directly proportional to the number of viable cells.[3][4]

Data Presentation

Hypothetical data for illustrative purposes.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (IC50 in µM)

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma15.20.8
A549Lung Carcinoma22.51.2
HeLaCervical Cancer18.90.9
HepG2Hepatocellular Carcinoma25.11.5
Experimental Protocol: MTT Cell Viability Assay[1][2][5]
  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualization

anticancer_workflow cluster_workflow Anticancer HTS Workflow plate_cells Plate Cancer Cells (96-well plate) add_this compound Add this compound (Serial Dilutions) plate_cells->add_this compound 24h incubate_48h Incubate (48h) add_this compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data

Caption: Workflow for the MTT-based anticancer HTS assay.

Anti-inflammatory Activity: NF-κB Inhibition HTS Assay

This application note details a cell-based reporter assay to screen for the anti-inflammatory potential of this compound by measuring the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of inflammation.[6][7] This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[8]

Signaling Pathway

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes.[9][10]

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits?

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

Data Presentation

Hypothetical data for illustrative purposes.

Table 2: Inhibition of NF-κB Activation by this compound

CompoundConcentration (µM)NF-κB Inhibition (%)
This compound115.3
1045.8
5082.1
Parthenolide (Control)1095.2
Experimental Protocol: NF-κB Reporter Assay[9][12]
  • Cell Plating: Seed HEK293T cells stably expressing the NF-κB luciferase reporter in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a cell viability control and calculate the percentage of NF-κB inhibition for each concentration of this compound.

Antimicrobial Activity: Broth Microdilution HTS Assay

This application note outlines a high-throughput broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Data Presentation

Hypothetical data for illustrative purposes.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbes (µg/mL)

MicroorganismTypeThis compound MIC (µg/mL)Gentamicin MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria320.5
Escherichia coliGram-negative Bacteria641
Pseudomonas aeruginosaGram-negative Bacteria>1282
Candida albicansFungus16N/A
Experimental Protocol: Broth Microdilution Assay[14][15][16]
  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted this compound. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • Data Acquisition: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, for a more quantitative HTS approach, add a viability indicator like resazurin and measure the fluorescence.

  • Data Analysis: The MIC is recorded as the lowest concentration of this compound that inhibits microbial growth.

Visualization

antimicrobial_workflow cluster_workflow Antimicrobial HTS Workflow serial_dilution Serial Dilution of This compound in 96-well plate inoculate_plate Inoculate Plate serial_dilution->inoculate_plate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_plate incubate Incubate (24-48h) inoculate_plate->incubate determine_mic Determine MIC (Visual or Resazurin) incubate->determine_mic

Caption: Workflow for the broth microdilution antimicrobial HTS assay.

Conclusion

The described high-throughput screening assays provide a robust framework for the initial characterization of the biological activities of this compound. These protocols for anticancer, anti-inflammatory, and antimicrobial screening can be readily adapted for automated HTS platforms, enabling the rapid evaluation of this compound and other natural products in drug discovery pipelines. Positive hits from these primary screens should be further validated through secondary assays and mechanism-of-action studies.

References

Venoterpine: Application Notes for a Potential Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venoterpine is a naturally occurring alkaloid that has recently been the subject of computational studies to explore its pharmacological potential.[1] While experimental data is currently limited, in-silico analyses of its physicochemical and pharmacokinetic properties suggest it as a candidate for further investigation as a potential biomarker in various pathological conditions. This document provides a prospective guide for researchers interested in exploring the utility of this compound as a novel biomarker.

Computational analyses indicate that this compound possesses favorable drug-like properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier.[1] Its predicted biological targets include oxidoreductases, kinases, and cytochrome P450 enzymes, suggesting its potential involvement in pathways related to oxidative stress, inflammation, and metabolism.[1]

Potential Clinical Applications

Based on its predicted biological targets, this compound could be investigated as a potential biomarker in the following areas:

  • Neurodegenerative Diseases: Given its predicted ability to cross the blood-brain barrier and interact with kinases and oxidoreductases, this compound levels could be explored as a surrogate marker for neuroinflammatory processes or oxidative stress in conditions such as Alzheimer's or Parkinson's disease.

  • Inflammatory Disorders: The predicted interaction with kinases suggests a potential role in inflammatory signaling cascades. Investigating this compound levels in chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease may provide insights into disease activity.

  • Oncology: As kinases are crucial regulators of cell growth and proliferation, this compound's interaction with these enzymes makes it a candidate for investigation as a biomarker for certain cancers.

  • Metabolic Disorders: The predicted interaction with cytochrome P450 enzymes and oxidoreductases suggests a potential link to metabolic processes and drug metabolism pathways.

Quantitative Data Summary

The following tables summarize the computationally predicted physicochemical and pharmacokinetic properties of this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight149.19 g/mol [2]
LogP (o/w)1.22[1]
Topological Polar Surface Area (TPSA)33.12 Ų[1]
Hydrogen Bond Acceptors2[2]
Hydrogen Bond Donors1[2]
Water SolubilityHigh[1]

Table 2: Predicted Pharmacokinetic (ADME) Properties of this compound

PropertyPredictionReference
Gastrointestinal AbsorptionHigh[1]
Blood-Brain Barrier PermeantYes[1]
P-glycoprotein SubstrateNo[1]
CYP1A2 InhibitorNo[1]
CYP2C19 InhibitorNo[1]
CYP2C9 InhibitorNo[1]
CYP2D6 InhibitorNo[1]
CYP3A4 InhibitorNo[1]

Experimental Protocols

The following are proposed protocols for the investigation of this compound as a biomarker. These are general guidelines and should be optimized for specific applications.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

1. Objective: To develop and validate a sensitive and specific method for the quantification of this compound in human plasma.

2. Materials:

  • This compound reference standard
  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
  • Human plasma (K2EDTA)
  • Acetonitrile (ACN), HPLC grade
  • Formic acid (FA), LC-MS grade
  • Water, LC-MS grade
  • Solid Phase Extraction (SPE) cartridges

3. Sample Preparation (Protein Precipitation & SPE): a. Thaw plasma samples at room temperature. b. To 100 µL of plasma, add 200 µL of ACN containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube. f. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. g. Load the supernatant onto the SPE cartridge. h. Wash the cartridge with 1 mL of 5% methanol in water. i. Elute this compound with 1 mL of methanol. j. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. k. Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions (To be optimized):

  • LC System: High-performance liquid chromatography (HPLC) system
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • MRM Transitions: To be determined by infusing the this compound reference standard.

5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Protocol 2: Biomarker Discovery and Validation Workflow

This protocol outlines a general workflow for assessing the clinical utility of this compound as a biomarker.

1. Discovery Phase: a. Hypothesis Generation: Based on the predicted targets, select a disease of interest. b. Sample Collection: Collect well-characterized clinical samples (e.g., plasma, CSF) from healthy controls and patients with the disease of interest. c. Untargeted/Targeted Metabolomics: Use a high-resolution mass spectrometry platform to screen for metabolites that are differentially expressed between the two groups. Confirm the presence and differential levels of this compound.

2. Analytical Validation Phase: a. Develop a Quantitative Assay: Use Protocol 1 to develop a robust and validated assay for this compound quantification.

3. Clinical Validation Phase: a. Cohort Studies: Measure this compound levels in large, well-defined patient cohorts to assess its correlation with disease presence, severity, and prognosis. b. Receiver Operating Characteristic (ROC) Analysis: Determine the diagnostic accuracy (sensitivity and specificity) of this compound as a biomarker. c. Correlation with Existing Biomarkers: Compare the performance of this compound with established biomarkers for the disease.

Visualizations

G cluster_0 Biomarker Discovery & Validation Workflow Discovery Discovery Phase (Metabolomics) Analytical_Validation Analytical Validation (Assay Development) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Cohort Studies) Analytical_Validation->Clinical_Validation Regulatory_Approval Regulatory Approval Clinical_Validation->Regulatory_Approval

Caption: A simplified workflow for the discovery and validation of this compound as a clinical biomarker.

G cluster_1 Predicted this compound Signaling Interactions cluster_targets Predicted Biological Targets cluster_outcomes Potential Cellular Outcomes This compound This compound Oxidoreductases Oxidoreductases (33%) This compound->Oxidoreductases Kinases Kinases (13%) This compound->Kinases CYP_Enzymes Cytochrome P450 (13%) This compound->CYP_Enzymes Other Other (Lyases, etc.) This compound->Other Oxidative_Stress Modulation of Oxidative Stress Oxidoreductases->Oxidative_Stress Inflammation Regulation of Inflammation Kinases->Inflammation Metabolism Alteration of Metabolism CYP_Enzymes->Metabolism

Caption: Predicted biological targets of this compound and their potential downstream cellular effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Venoterpine Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Venoterpine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a naturally occurring alkaloid with the IUPAC name 7-methyl-6,7-dihydro-5H-cyclopa[c]pyridin-6-ol.[1] As an alkaloid, its free base form is generally expected to have higher solubility in organic solvents and lower solubility in aqueous solutions. Conversely, salt forms of alkaloids are typically more water-soluble.[2][3] Computational models predict that this compound has favorable water solubility, with estimates ranging from 0.972 mg/mL to 10.8 mg/mL.[2][4] Its polar nature also suggests solubility in polar solvents.[4]

Q2: Computational models predict good water solubility for this compound. Why am I still observing precipitation in my aqueous assay buffer?

While in silico models are useful, they predict solubility in pure water. Experimental assay conditions are much more complex. Precipitation in buffers or cell culture media can occur due to several factors not accounted for in these models:

  • High Salt Concentration: The presence of salts in your buffer can decrease the solubility of organic molecules (the "salting out" effect).

  • pH of the Medium: The pH of your assay buffer can affect the ionization state of this compound, which in turn influences its solubility.

  • Interaction with Media Components: Complex media like DMEM or RPMI-1640 contain amino acids, vitamins, and other components that can interact with this compound and reduce its solubility.[4]

  • Protein Binding: If your assay medium contains serum, this compound may bind to proteins like albumin. While this can sometimes increase apparent solubility, it can also lead to aggregation.

Q3: What is "solvent shock" and could it be causing my compound to precipitate?

Solvent shock is a common cause of precipitation for compounds prepared as concentrated stock solutions in organic solvents like DMSO.[4] When a small volume of this concentrated stock is rapidly diluted into a large volume of an aqueous buffer, the local concentration of the organic solvent is transiently very high, and then rapidly decreases. This sudden change in solvent polarity can cause the compound, which was soluble in the organic solvent, to crash out of solution before it has a chance to properly dissolve in the aqueous medium.[4]

Q4: Can temperature affect the solubility of this compound in my experiments?

Yes, temperature can significantly impact solubility. When moving solutions from cold storage (e.g., 4°C) to an incubator at 37°C, the change in temperature can cause some compounds to precipitate out of solution.[4] Repeated freeze-thaw cycles of stock solutions can also promote the formation of aggregates and lead to precipitation.[4] It is crucial to allow solutions to equilibrate to the experimental temperature.

Troubleshooting Guide: this compound Precipitation in Assays

If you are experiencing precipitation of this compound during your experiments, follow these troubleshooting steps.

Initial Assessment
  • Visual Inspection: Carefully observe the solution for any signs of precipitation. This can appear as cloudiness, a fine powder, or visible crystals.[4]

  • Microscopic Examination: If possible, examine a small aliquot of the solution under a microscope to distinguish between amorphous precipitate and crystalline structures. This can also help rule out microbial contamination, which might also cause turbidity.[4]

  • Confirm Identity and Purity: Ensure the this compound used is of high purity, as impurities can sometimes initiate precipitation.

Troubleshooting Steps and Solutions
Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock Solvent Shock: Rapid change in solvent polarity.[4]1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. 2. Slow Addition with Agitation: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or stirring.[4] 3. Reduce DMSO Concentration in Stock: If feasible, prepare a less concentrated stock solution in DMSO.
Precipitation in cell culture medium Interaction with Media Components: Salts, amino acids, or other components may be reducing solubility.[4][5]1. Test in Simpler Buffers: Determine the solubility of this compound in simpler buffers (e.g., PBS) to see if media components are the issue.[4] 2. Serum-Free Conditions: If your experiment allows, test solubility in serum-free medium first, then add serum.
Precipitation over time at 37°C Temperature-Dependent Solubility or Compound Instability: this compound may be less soluble or unstable at higher temperatures.[4]1. Pre-warm the Medium: Ensure your buffer or medium is at 37°C before adding the this compound stock solution.[4] 2. Check Compound Stability: Assess the stability of this compound at 37°C over the time course of your experiment.
General Poor Aqueous Solubility Physicochemical Properties of this compound: The compound may have intrinsically low solubility in your specific aqueous system.1. pH Adjustment: If your assay permits, try adjusting the pH of the buffer. Since this compound is an alkaloid, its solubility may increase in slightly acidic conditions due to salt formation. 2. Use of Co-solvents: For in vitro (non-cell-based) assays, consider adding a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG-400) to the final assay buffer. 3. Formulation with Solubilizing Agents: For cell-based assays, consider using solubilizing agents like cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.

Quantitative Data Summary

While experimental solubility data for this compound is limited, computational predictions provide a useful starting point.

Table 1: Predicted Aqueous Solubility of this compound

Prediction Model Predicted Solubility (Log S) Predicted Solubility (mg/mL) Reference
ESOL model-1.712.91[4]
Ali model-10.8[4]
SILICOS-IT model-2.190.972[4]

Table 2: Common Solvents for Alkaloids like this compound

Solvent Polarity Notes Reference
DMSO (Dimethyl sulfoxide) Polar aproticExcellent for preparing concentrated stock solutions.[6][6]
Ethanol Polar proticCan be used as a co-solvent in aqueous buffers for some assays.[2]
Methanol Polar proticAnother option for stock solutions or as a co-solvent.
Chloroform NonpolarUseful for extraction but generally not for aqueous assays.[6][6]
Ethyl Acetate Moderately polarUsed for extraction and purification.[6][6]
Water (acidified) Polar proticAlkaloid salts are often more soluble in slightly acidic water.[2][2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum concentration of this compound that can be added from a DMSO stock to your assay buffer without immediate precipitation.

Materials:

  • This compound

  • DMSO

  • Assay buffer (e.g., PBS, cell culture medium)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Serial Dilutions: In a separate 96-well plate or in microcentrifuge tubes, prepare a 2x serial dilution of the this compound stock solution in DMSO.

  • Dispense Assay Buffer: Add 198 µL of your chosen assay buffer to the wells of a new 96-well plate.

  • Add this compound Dilutions: Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the assay buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix and Incubate: Mix the plate gently and incubate at your experimental temperature (e.g., 37°C) for a predetermined time (e.g., 1-2 hours).

  • Measure Turbidity: Measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance compared to a vehicle control (1% DMSO in buffer) indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance is considered its kinetic solubility under these conditions.

Visualizations

Signaling Pathways and Workflows

In silico target prediction suggests that this compound may interact with a variety of protein classes, including kinases.[6] Kinases are crucial components of many signaling pathways. The diagram below illustrates a hypothetical scenario where this compound could influence a generic kinase cascade, such as the MAPK pathway, which is involved in cell proliferation, differentiation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Kinase Cascade cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation This compound This compound This compound->Kinase2 Potential Modulation Prediction Predicted Target: Kinases Prediction->this compound Gene Gene Expression TF->Gene Regulation

Caption: Hypothetical modulation of a kinase signaling pathway by this compound.

The following workflow diagram outlines the logical steps for troubleshooting solubility issues encountered during assay development.

G Start Start: Precipitation Observed in Assay CheckStock Check Stock Solution: Clear? Correct Solvent? Start->CheckStock SolventShock Is Precipitation Immediate upon Dilution? CheckStock->SolventShock Yes TroubleshootStock Action: Remake Stock Solution CheckStock->TroubleshootStock No TroubleshootDilution Action: Use Stepwise Dilution & Slow Addition with Agitation SolventShock->TroubleshootDilution Yes TimeTemp Is Precipitation Time/Temp Dependent? SolventShock->TimeTemp No TroubleshootStock->Start End End: Optimized Protocol TroubleshootDilution->End TroubleshootTemp Action: Pre-warm Buffer Before Adding Compound TimeTemp->TroubleshootTemp Yes BufferComplexity Is Precipitation Buffer-Specific? TimeTemp->BufferComplexity No TroubleshootTemp->End TroubleshootBuffer Action: Test in Simpler Buffer (e.g., PBS) BufferComplexity->TroubleshootBuffer Yes Formulation Consider Advanced Formulation: pH Adjustment, Co-solvents, or Solubilizing Agents BufferComplexity->Formulation No TroubleshootBuffer->End Formulation->End

Caption: Workflow for troubleshooting this compound precipitation in assays.

References

Venoterpine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of venoterpine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound, also known as Gentialutine or Alkaloid RW47, is a naturally occurring pyridine alkaloid. Its chemical formula is C₉H₁₁NO, and it has a molecular weight of 149.19 g/mol . Computational studies suggest it is a stable molecule with good water solubility.

Q2: What are the recommended storage conditions for this compound?

A2: For solid this compound, storage at -20°C under an inert atmosphere is recommended for maximum stability. One supplier suggests that the pure compound can be stored for up to 24 months at 2-8°C. If you prepare stock solutions, it is advisable to store them as aliquots in tightly sealed vials at -20°C and use them within two weeks to minimize degradation.

Q3: Is there any known instability of this compound under experimental conditions?

A3: Currently, there is limited publicly available experimental data on the stability of this compound under specific experimental conditions such as varying pH, temperature, or light exposure. However, like many alkaloids, it may be susceptible to degradation under harsh acidic, basic, oxidative, or photolytic conditions. A computational study has suggested that this compound is stable within a biological system.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been experimentally determined, potential pathways for pyridine alkaloids can include oxidation of the pyridine ring, N-oxidation, and reactions involving the hydroxyl group, such as oxidation to a ketone. Degradation can be initiated by factors like light, heat, and reactive oxygen species.

Troubleshooting Guide

Problem 1: I am seeing a decrease in the concentration of my this compound stock solution over time.

  • Possible Cause 1: Improper Storage. this compound solutions are best stored at -20°C and used within a short period (e.g., two weeks). Frequent freeze-thaw cycles can also contribute to degradation.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions and aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Ensure the solvent used is of high purity and free of contaminants that could promote degradation.

    • Store aliquots at or below -20°C in the dark.

  • Possible Cause 2: Solvent-Induced Degradation. The choice of solvent can impact the stability of this compound.

  • Troubleshooting Steps:

    • Investigate the compatibility of your chosen solvent with this compound. Consider using aprotic solvents if hydrolysis is suspected.

    • If possible, prepare solutions fresh before each experiment.

Problem 2: I am observing unexpected peaks in my chromatogram when analyzing this compound samples.

  • Possible Cause 1: Degradation during Sample Preparation or Analysis. Exposure to light, elevated temperatures in the autosampler, or incompatible mobile phases can cause on-column or pre-analysis degradation.

  • Troubleshooting Steps:

    • Protect samples from light by using amber vials or covering them with foil.

    • Use a cooled autosampler if available.

    • Evaluate the pH and composition of your mobile phase. Buffer the mobile phase to a pH where this compound is most stable, if known.

    • Perform a forced degradation study to identify potential degradation products and their retention times.

  • Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the this compound sample itself.

  • Troubleshooting Steps:

    • Analyze a solvent blank to check for contamination in the mobile phase and diluents.

    • Ensure all glassware is thoroughly cleaned.

    • Check the purity of your this compound standard with a secondary analytical method if possible.

Quantitative Data Summary

The following table summarizes the available physicochemical and predicted properties of this compound.

PropertyValueSource
Molecular FormulaC₉H₁₁NOPubChem
Molecular Weight149.19 g/mol PubChem
CAS Number17948-42-4PubChem
Predicted StabilityStable in a biological systemComputational Study
Predicted SolubilityGood water solubilityComputational Study
Recommended Storage (Solid)-20°C under inert atmosphereSupplier Information
Recommended Storage (Solution)-20°C, use within 2 weeksSupplier Information

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a specified duration. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating method, such as HPLC with UV or MS detection.

Visualizations

This compound This compound Oxidation_Product Oxidized this compound (e.g., Ketone) This compound->Oxidation_Product Oxidation (e.g., H₂O₂) Hydrolysis_Product Ring-Opened Product This compound->Hydrolysis_Product Acid/Base Hydrolysis Photodegradation_Product Photolytic Adduct This compound->Photodegradation_Product Light Exposure (Photolysis) Further_Degradation Further Degradation Products Oxidation_Product->Further_Degradation Hydrolysis_Product->Further_Degradation Photodegradation_Product->Further_Degradation

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Venoterpine_Sample This compound Sample (Solid or Solution) Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Venoterpine_Sample->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Stressed_Samples->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Data_Analysis Data Analysis (Peak Purity, Mass Balance) Data_Acquisition->Data_Analysis Pathway_ID Identify Degradation Products & Pathways Data_Analysis->Pathway_ID

Caption: General experimental workflow for assessing the stability of this compound.

Technical Support Center: Working with Venoterpine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Venoterpine in buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my buffer solution?

A1: this compound, a naturally occurring alkaloid, is a solid at room temperature with a melting point of 130-132°C. While computational studies suggest it has good water solubility, like many organic molecules, its solubility can be limited in aqueous buffers. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in a given buffer. This can be influenced by several factors including:

  • Buffer pH: The ionic state of this compound can change with pH, affecting its solubility.

  • Buffer concentration and composition: High salt concentrations can lead to a "salting-out" effect, reducing the solubility of organic molecules.

  • Temperature: Solubility of solids in liquids often changes with temperature.

  • Solvent polarity: Abrupt changes in solvent polarity when adding a stock solution to the buffer can cause precipitation.

  • Presence of other molecules: Interactions with other components in your experimental system could affect solubility.

Q2: What is the best way to prepare a this compound stock solution?

A2: To minimize precipitation issues, it is crucial to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution before diluting it into your aqueous buffer. Based on general practices for terpene-related compounds, the following solvents are good starting points:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these organic solvents. This allows for the addition of a very small volume of the stock solution to your buffer, minimizing the impact of the organic solvent on the final solution's properties.

Q3: How can I prevent this compound from precipitating when I add it to my buffer?

A3: Here are several strategies to prevent precipitation upon addition to your buffer:

  • Use a Co-solvent: Ensure your final buffer contains a small percentage of a water-miscible organic solvent (co-solvent). This can be the same solvent used for your stock solution (e.g., DMSO or ethanol). A final concentration of 0.1-1% (v/v) of the co-solvent is often sufficient to maintain solubility without significantly affecting the biological system.

  • Optimize Buffer pH: Experiment with different pH values for your buffer to find the optimal range for this compound solubility.

  • Control Temperature: Gently warming the buffer before and during the addition of the this compound stock solution can help increase its solubility. However, be mindful of the temperature stability of this compound and other components in your experiment.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the buffer while vortexing or stirring continuously. This helps to avoid localized high concentrations that can lead to immediate precipitation.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound precipitation.

Issue 1: this compound precipitates immediately upon addition to the buffer.

Possible Cause Troubleshooting Step
High Local Concentration Add the stock solution dropwise while vigorously stirring the buffer.
Buffer Incompatibility Test the solubility of this compound in a small volume of the buffer before preparing the full volume. Consider adjusting the buffer's pH or salt concentration.
Insufficient Co-solvent Increase the final percentage of the co-solvent (e.g., DMSO, ethanol) in your buffer. Start with 0.5% and increase incrementally up to 5% if your experimental system allows.

Issue 2: this compound solution is initially clear but precipitates over time.

Possible Cause Troubleshooting Step
Metastable Supersaturation The initial concentration is above the thermodynamic solubility limit. Try preparing a slightly lower final concentration of this compound. The use of precipitation inhibitors like HPMC or PVP can also help maintain a supersaturated state.
Temperature Fluctuation Store the final solution at a constant temperature. Avoid refrigeration if it causes the compound to precipitate.
Evaporation Ensure your experimental vessel is well-sealed to prevent solvent evaporation, which would increase the this compound concentration over time.

Issue 3: My this compound stock solution is cloudy or has precipitated.

Possible Cause Troubleshooting Step
Solubility Limit Exceeded The concentration of your stock solution is too high for the chosen solvent. Try preparing a lower concentration stock.
Low Temperature Some organic solvents can freeze or their solvating power can decrease at low temperatures. Store the stock solution at room temperature or as recommended for the specific solvent. If stored at -20°C or -80°C, allow it to fully equilibrate to room temperature and vortex thoroughly before use.

Visual Troubleshooting Guide for this compound Precipitation

The following diagram outlines a step-by-step workflow to troubleshoot this compound precipitation issues.

G start Start: this compound Precipitation Observed check_stock Check Stock Solution: Is it clear? start->check_stock remake_stock Remake Stock Solution: - Use fresh, dry DMSO/Ethanol - Gently warm if necessary - Consider lower concentration check_stock->remake_stock No add_to_buffer Addition to Buffer: - Add stock dropwise to vortexing buffer - Pre-warm buffer slightly check_stock->add_to_buffer Yes remake_stock->add_to_buffer precip_immediate Precipitation Still Occurs Immediately? add_to_buffer->precip_immediate optimize_buffer Optimize Buffer Conditions: 1. Increase co-solvent % (e.g., 0.5-2% DMSO) 2. Test different pH values 3. Reduce buffer salt concentration precip_immediate->optimize_buffer Yes precip_over_time Precipitation Occurs Over Time? precip_immediate->precip_over_time No optimize_buffer->add_to_buffer stabilize_solution Stabilize Solution: - Prepare fresh for each experiment - Store at constant temperature - Consider adding a stabilizing polymer (e.g., HPMC) precip_over_time->stabilize_solution Yes success Solution is Clear and Stable precip_over_time->success No stabilize_solution->success

Caption: Troubleshooting workflow for this compound precipitation.

Factors Influencing this compound Solubility and Prevention Strategies

The diagram below illustrates the interplay of factors that can lead to this compound precipitation and the corresponding preventative measures.

G cluster_causes Causes of Precipitation cluster_prevention Prevention Strategies C1 High Concentration Precipitation This compound Precipitation C1->Precipitation C2 Incompatible Buffer (pH, Salt) C2->Precipitation C3 Low Temperature C3->Precipitation C4 Rapid Solvent Change C4->Precipitation P1 Optimize Concentration P1->C1 counters P2 Buffer Optimization (Adjust pH, Lower Salt) P2->C2 counters P3 Temperature Control P3->C3 counters P4 Use Co-solvents & Slow Addition P4->C4 counters

Caption: Factors leading to precipitation and preventative measures.

Summary of Key Parameters and Recommendations

ParameterIssueRecommendation
Stock Solution Solvent Poor dissolution of this compound powder.Use DMSO or Ethanol.
Stock Solution Conc. Precipitation in the stock tube.Do not exceed 50 mM. Prepare fresh.
Final Co-solvent % Precipitation upon dilution in buffer.Start with 0.5% (v/v) and increase up to 5% if tolerated by the assay.
Buffer pH Solubility is pH-dependent.Test a range of pH values (e.g., 6.0, 7.4, 8.0) to find the optimum.
Temperature Precipitation at lower temperatures.Prepare and use the solution at a constant temperature (e.g., room temperature or 37°C).
Mixing Method Localized concentration leading to precipitation.Add stock solution dropwise to the buffer while vortexing or stirring.

Experimental Protocol: Determining Optimal Buffer Conditions for this compound

This protocol provides a general method to test the solubility of this compound in different buffer conditions.

1. Materials:

  • This compound powder

  • DMSO (or other suitable organic solvent)

  • A set of buffers with varying pH values (e.g., Phosphate-Buffered Saline at pH 6.4, 7.4, and 8.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system

2. Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 50 mM.

    • Ensure the solution is clear by vortexing and gentle warming if necessary.

  • Prepare Test Solutions:

    • Label a series of microcentrifuge tubes for each buffer condition to be tested.

    • Aliquot 990 µL of each buffer into the corresponding tubes.

    • Add 10 µL of the 50 mM this compound stock solution to each tube to achieve a final concentration of 500 µM. This will result in a final DMSO concentration of 1%.

    • Vortex each tube immediately and thoroughly after adding the stock solution.

  • Incubation and Observation:

    • Incubate the tubes at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour, 4 hours, 24 hours).

    • Visually inspect for any signs of precipitation (cloudiness, visible particles).

  • Quantification of Soluble this compound (Optional but Recommended):

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated material.

    • Carefully collect the supernatant.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry (if this compound has a distinct absorbance peak) or HPLC.

    • Compare the measured concentration to the expected concentration (500 µM) to determine the solubility under each condition.

  • Data Analysis:

    • Record the visual observations and quantitative data for each buffer condition.

    • Identify the buffer system that provides the highest solubility and stability for this compound.

Technical Support Center: Optimizing Venoterpine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Venoterpine concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in cell viability assays?

A1: Currently, there is limited direct research on the cytotoxic effects of this compound. However, based on studies of other pyridine alkaloids, a broad starting range of 0.1 µM to 100 µM is advisable for initial dose-response experiments.[1] It is crucial to determine the half-maximal inhibitory concentration (IC50) for each specific cell line.

Q2: How should I dissolve this compound for cell culture experiments?

A2: Like many alkaloids, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to prevent solvent-induced toxicity.[1]

Q3: What is the typical incubation time for this compound treatment?

A3: The optimal incubation time can vary depending on the cell line and the specific biological question. Standard incubation times for cytotoxicity assays are 24, 48, and 72 hours.[2] A time-course experiment is recommended to determine the most appropriate duration for your study.

Q4: Can this compound interfere with common cell viability assays like the MTT assay?

A4: Natural compounds, particularly those with antioxidant properties, have the potential to interfere with tetrazolium-based assays like MTT by directly reducing the MTT reagent, leading to false-positive results. It is advisable to include a cell-free control (medium with this compound but no cells) to test for any direct MTT reduction. If interference is observed, consider using an alternative assay such as the sulforhodamine B (SRB) assay or a lactate dehydrogenase (LDH) assay.

Q5: What control groups should I include in my experiment?

A5: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells cultured in medium without any treatment.

  • Positive Control: Cells treated with a compound known to induce cytotoxicity in your cell line.

  • Cell-Free Control: Medium with this compound but no cells to check for interference with the assay reagents.

Troubleshooting Guide

Issue Possible Cause Solution
Low or Inconsistent Cell Viability Readings This compound precipitation in the culture medium.Ensure the stock solution is fully dissolved before diluting in the medium. Visually inspect wells for precipitate after adding the compound. Consider pre-warming the medium.[1]
Cell seeding density is not optimal.Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[3]
Inconsistent pipetting.Use calibrated pipettes and consistent technique, especially for serial dilutions and reagent addition.
High Background in Viability Assay Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
Direct reduction of assay reagent by this compound.Run a cell-free control. If positive, switch to a different viability assay (e.g., SRB, LDH).
Extended incubation with assay reagent.Optimize the incubation time for the viability assay to be within the linear range.
No Observable Effect on Cell Viability This compound concentration is too low.Increase the concentration range in your dose-response experiment.
The compound has degraded.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1]
The incubation time is too short.Perform a time-course experiment with longer incubation periods.[1]
Cell line is resistant to the compound.Consider using a different, potentially more sensitive, cell line.

Data Presentation

Table 1: Cytotoxicity of Structurally Related Pyridine Alkaloids on Various Cancer Cell Lines.

This table provides a reference for establishing a starting concentration range for this compound, based on the IC50 values of other pyridine-containing compounds.

Compound Cell Line IC50 (µM) Reference
Pyridine Derivative 1HepG2 (Liver Cancer)4.5 ± 0.3[4]
Pyridine Derivative 1MCF-7 (Breast Cancer)6.3 ± 0.4[4]
Pyridine Derivative 2HepG2 (Liver Cancer)7.5 ± 0.1[4]
Pyridine Derivative 2MCF-7 (Breast Cancer)16 ± 1.7[4]
Diindenopyridine DerivativeK-562 (Leukemia)78.2 - 79.66[5]

Note: This data is for structurally related compounds and should be used as a guideline for initial experiments with this compound.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability. Optimization of cell number, compound concentration, and incubation times is essential for each specific cell line and compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_pathway Hypothetical Cytotoxic Pathway This compound This compound Pathway_Initiator Pathway Initiator (e.g., Stress Kinase) This compound->Pathway_Initiator Induces Stress Cell_Membrane Cell Membrane Caspase_Cascade Caspase Cascade Pathway_Initiator->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Troubleshooting Venoterpine synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Venoterpine and related cyclopenta[c]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for the cyclopenta[c]pyridine core of this compound?

A common and effective strategy involves the annulation of a pyridine derivative. A representative approach is the condensation of a nicotinic acid ester with a β-keto ester, followed by an intramolecular cyclization to form the fused cyclopentanone ring. This key intermediate, a 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one, can then be further functionalized to yield this compound.

Q2: What are the key challenges in synthesizing this compound?

The primary challenges include achieving efficient cyclization to form the bicyclic core, controlling the stereochemistry at the chiral centers, and minimizing side reactions associated with the reactivity of the pyridine ring. Purification of the final product and related intermediates can also be challenging due to the polarity of the pyridine moiety.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A combination of Thin Layer Chromatography (TLC) for rapid reaction monitoring, and High-Performance Liquid Chromatography (HPLC) for more accurate assessment of reaction progress and purity is recommended. For structural confirmation and identification of byproducts, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential.

Q4: Are there any specific safety precautions to consider during this compound synthesis?

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Pyridine and its derivatives can be toxic and should be handled in a well-ventilated fume hood. Reactions involving strong bases like sodium hydride or organometallic reagents require an inert atmosphere and careful handling.

Troubleshooting Guide

Problem 1: Low Yield of the Cyclopenta[c]pyridin-7-one Intermediate

Possible Causes & Solutions

Possible Cause Suggested Solution
Incomplete initial condensation Ensure anhydrous conditions. Use a stronger base or increase the reaction temperature. Consider extending the reaction time.
Inefficient cyclization The choice of base and solvent is critical. Sodium hydride in an aprotic solvent like THF or DMF is often effective.[1] For challenging substrates, explore alternative cyclization methods like those catalyzed by palladium.
Side reactions of the nicotinic ester Protect reactive functional groups on the pyridine ring if necessary. The pyridine nitrogen can be susceptible to alkylation or oxidation.[2][3]
Decomposition of starting materials or product Monitor the reaction temperature closely. High temperatures can sometimes lead to degradation.[4]

Experimental Protocol: Synthesis of 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one intermediate

This protocol is a representative method for constructing the core scaffold.

  • Condensation: To a solution of methyl nicotinate (1 eq) and ethyl 3-oxopentanoate (1.2 eq) in anhydrous THF (10 mL/mmol of nicotinate) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cyclization: Heat the reaction mixture to reflux (approx. 66 °C) and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Problem 2: Formation of Impurities During Reduction of the Ketone

Possible Causes & Solutions

Possible Cause Suggested Solution
Over-reduction to the alkane Use a milder reducing agent. Sodium borohydride (NaBH₄) is generally selective for ketones in the presence of esters and pyridine rings.
Incomplete reduction Increase the equivalents of the reducing agent or extend the reaction time. Ensure the reaction is performed at an appropriate temperature (e.g., 0 °C to room temperature).
Side reactions on the pyridine ring While less common with NaBH₄, stronger reducing agents could potentially reduce the pyridine ring. Maintain controlled reaction conditions.

Quantitative Data: Reduction of Cyclopenta[c]pyridin-7-one

Reducing Agent Solvent Temperature (°C) Typical Yield of Alcohol (%) Key Impurity (%)
NaBH₄Methanol0 - 2585-95< 5 (unreacted ketone)
LiAlH₄THF0 - 2570-8510-15 (over-reduction products)
Problem 3: Difficulty in Introducing the Methyl Group at Position 7

This step would typically follow the conversion of the ketone to an alcohol, potentially via a Grignard reaction or Wittig reaction followed by reduction.

Possible Causes & Solutions

Possible Cause Suggested Solution
Low reactivity of the ketone with Grignard reagent Activate the magnesium turnings before use. Use a co-solvent like toluene to increase the reaction temperature. Consider using a more reactive organometallic reagent like an organolithium.
Enolization of the ketone Use a less sterically hindered Grignard reagent if possible. Perform the reaction at a low temperature to favor nucleophilic addition over enolization.
Poor yield in Wittig reaction Ensure the phosphonium ylide is properly formed. Use a strong, non-nucleophilic base like n-butyllithium or sodium amide.
Incomplete reduction of the methylidene group Catalytic hydrogenation (e.g., H₂, Pd/C) is typically effective. Ensure the catalyst is active and the system is free of poisons.

Visualizing the Workflow and Potential Issues

Below are diagrams illustrating the proposed synthetic workflow and a troubleshooting decision tree.

Venoterpine_Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points SM Nicotinic Acid Ester + β-Keto Ester INT1 Cyclopenta[c]pyridin-7-one Intermediate SM->INT1 Condensation & Cyclization INT2 7-Methyl-6,7-dihydro-5H- cyclopenta[c]pyridin-6,7-diol INT1->INT2 Grignard Reaction (MeMgBr) T1 Low Cyclization Yield? INT1->T1 INT3 7-Methylidene-6,7-dihydro-5H- cyclopenta[c]pyridin-6-ol INT2->INT3 Dehydration T2 Side reactions in Grignard Step? INT2->T2 PROD This compound INT3->PROD Reduction (e.g., H2, Pd/C) T3 Incomplete Reduction? PROD->T3

Caption: Proposed synthetic workflow for this compound with key troubleshooting points.

Troubleshooting_Decision_Tree cluster_steps cluster_solutions start Low Product Yield q1 Which step shows low conversion? start->q1 cyclization Cyclization q1->cyclization Step 1 grignard Grignard Reaction q1->grignard Step 2 reduction Final Reduction q1->reduction Step 3 sol_cyc Check solvent purity. Optimize base and temperature. Consider alternative catalysts. cyclization->sol_cyc sol_gri Activate Mg. Use co-solvent. Lower reaction temperature. grignard->sol_gri sol_red Check catalyst activity. Increase H2 pressure. Screen different catalysts. reduction->sol_red

References

Technical Support Center: Venoterpine Interference in Common Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter potential interference from the natural compound venoterpine in common biochemical assays. While direct evidence of this compound causing widespread assay interference is not extensively documented, its chemical properties as a pyridine alkaloid warrant careful consideration during experimental design and data interpretation. This guide offers troubleshooting protocols and frequently asked questions to help identify and mitigate potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a pyridine alkaloid found in plants such as Rauvolfia verticillata and Gentiana lutea.[1] Like other small molecules, it has the potential to interfere with biochemical assays through various mechanisms unrelated to specific target engagement. These can include intrinsic fluorescence, light scattering, compound aggregation, or non-specific interactions with assay components. An in-silico study suggests this compound has a stable nature but moderate reactivity, with predicted interactions with oxidoreductases and cytochrome P450 enzymes, which could be a source of interference in related assays.[2]

Q2: What are the most common types of biochemical assays that could be affected?

A2: Several common assay formats are susceptible to interference from small molecules like this compound:

  • Fluorescence-Based Assays: Assays relying on fluorescence intensity, fluorescence polarization (FP), or Förster resonance energy transfer (FRET) can be affected if this compound is fluorescent or quenches the signal of the reporter fluorophore.[3] Pyridine derivatives are known to sometimes exhibit fluorescence.[4]

  • Luminescence-Based Assays: Compounds can inhibit the luciferase enzyme or interfere with the light signal, leading to false negatives or positives.[5]

  • Enzyme Assays: this compound could directly inhibit or activate an enzyme non-specifically, for instance, through aggregation or by reacting with enzyme residues.[6][7]

  • Immunoassays (e.g., ELISA): While less common for small molecules, interference can still occur if the compound interacts with antibodies or enzymes used in the detection system.[8]

Q3: What are Pan-Assay Interference Compounds (PAINS)?

A3: PAINS are chemical compounds that frequently appear as "hits" in high-throughput screens but are actually false positives.[6] They tend to be reactive or possess properties that interfere with assay technologies in a non-specific manner. It is crucial to perform counter-screens to determine if a hit compound, such as this compound, exhibits PAINS-like behavior.

Troubleshooting Guides

Q4: My compound, this compound, shows activity in my primary fluorescence-based assay. How can I confirm this is a genuine result?

A4: To validate your finding, you should perform several control experiments:

  • Check for Intrinsic Fluorescence: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. This will determine if the compound itself is contributing to the signal.

  • Run a Counter-Screen: Perform the assay in the absence of the biological target (e.g., no enzyme or receptor). Any activity observed in this control is likely due to assay interference.[3]

  • Use an Orthogonal Assay: Confirm the activity of this compound using a different assay technology that relies on a different detection method (e.g., a label-free or absorbance-based method if your primary assay is fluorescence-based).

Q5: I suspect this compound is forming aggregates in my assay. How can I test for this?

A5: Compound aggregation is a common cause of non-specific inhibition.[9][10] Here’s how you can investigate this:

  • Include a Detergent: Re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[6] If the inhibitory activity of this compound is significantly reduced, aggregation is the likely cause.

  • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates when this compound is in your assay buffer at the screening concentration.

  • Vary Enzyme Concentration: If the IC50 value of this compound changes with varying enzyme concentrations, it may indicate a stoichiometric, non-specific inhibition mechanism, which is characteristic of aggregators.

Q6: Could this compound be chemically reacting with my assay components?

A6: Chemical reactivity can lead to false positives.[7] this compound's predicted moderate reactivity warrants this consideration.[2]

  • Pre-incubation Test: Pre-incubate this compound with the target enzyme or protein for a period before adding the substrate. If the inhibition increases with pre-incubation time, it could suggest a covalent or slow-binding interaction.

  • Thiol Reactivity Test: Include a thiol-containing reagent like dithiothreitol (DTT) in your assay, if compatible.[7] If this compound's activity is diminished, it may be reacting with cysteine residues on the protein target.

Data Presentation

Table 1: Potential Physicochemical Properties of this compound Relevant to Assay Interference

Property Value/Prediction Potential Implication in Assays
Molecular Formula C₉H₁₁NO -
Molecular Weight 149.19 g/mol Can influence aggregation propensity.[1]
Structure Pyridine Alkaloid The pyridine ring may confer fluorescent properties.[1][4][11]
Solubility Predicted good water solubility May reduce but not eliminate the risk of aggregation at higher concentrations.[2]
Reactivity Predicted moderate electrophilicity index (2.2696) Suggests a potential for covalent modification of nucleophilic residues in proteins.[2]

| Predicted Targets | Oxidoreductases (33%), Cytochrome P450 (13%) | May interfere with assays involving redox reactions or these specific enzyme classes.[2] |

Table 2: Common Mechanisms of Assay Interference by Small Molecules

Interference Mechanism Description Common Assays Affected Suggested Confirmation
Compound Aggregation The compound forms colloidal aggregates that sequester and denature proteins non-specifically. Enzyme assays, protein-protein interaction assays. DLS, addition of non-ionic detergent, varying enzyme concentration.[6]
Fluorescence Interference The compound absorbs light at excitation/emission wavelengths (inner filter effect) or is itself fluorescent. Fluorescence Intensity, FRET, FP. Spectral scanning of the compound, running assay without target.
Signal Quenching The compound absorbs the energy of an excited fluorophore, reducing the fluorescent signal. Fluorescence- and Luminescence-based assays. Control experiments with fluorophore/luciferase and compound alone.[3]
Chemical Reactivity The compound contains reactive functional groups that covalently modify proteins or other assay components. Enzyme assays, assays with thiol-containing reagents (e.g., DTT). Pre-incubation studies, thiol reactivity assays.[7]

| Redox Cycling | The compound undergoes redox reactions in the assay buffer, generating reactive oxygen species (ROS) that can disrupt the assay. | Assays with redox-sensitive components, cell-based assays. | Addition of antioxidants (e.g., catalase), monitoring H₂O₂ production. |

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation: Prepare a solution of this compound in the final assay buffer at the highest concentration used in your screening experiments. Also prepare a buffer-only control.

  • Instrumentation: Use a DLS instrument to measure the size distribution of particles in the solutions.

  • Data Acquisition: Collect data over a set period, monitoring for the appearance of particles in the nano- to micrometer range, which would indicate aggregate formation.

  • Interpretation: The presence of large particles in the this compound sample that are absent in the buffer-only control is strong evidence of aggregation.

Protocol 2: Intrinsic Compound Fluorescence Assessment

  • Sample Preparation: Prepare a dilution series of this compound in the assay buffer.

  • Fluorescence Scan: Using a fluorescence plate reader or spectrofluorometer, perform a full excitation and emission scan of the compound to identify any intrinsic fluorescence peaks.

  • Assay Wavelength Check: Specifically, measure the fluorescence of this compound at the excitation and emission wavelengths used in your primary assay.

  • Interpretation: A significant signal from this compound alone at the assay wavelengths indicates direct fluorescence interference.

Protocol 3: Assay with Non-ionic Detergent for Aggregation

  • Buffer Preparation: Prepare two batches of your standard assay buffer: one without and one with 0.01% (v/v) Triton X-100.

  • Assay Setup: Set up your standard assay protocol in parallel using both buffer systems. Include positive and negative controls, and a dose-response curve for this compound in each system.

  • Data Analysis: Generate dose-response curves for this compound in the presence and absence of the detergent and compare the IC50 values.

  • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 strongly suggests that the observed activity is due to aggregation.[6]

Mandatory Visualization

G cluster_0 Initial Hit Identification cluster_1 Interference Assessment cluster_2 Validation cluster_3 Outcome Hit Hit from Primary Screen (e.g., this compound) Interference_Check Suspected Interference? Hit->Interference_Check Aggregation Aggregation? (Add Detergent, DLS) Interference_Check->Aggregation Yes Fluorescence Fluorescence? (Spectral Scan) Interference_Check->Fluorescence Yes Reactivity Reactivity? (Pre-incubation) Interference_Check->Reactivity Yes Orthogonal_Assay Orthogonal Assay Interference_Check->Orthogonal_Assay No False_Positive False Positive (Artifact) Aggregation->False_Positive Fluorescence->False_Positive Reactivity->False_Positive SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR Orthogonal_Assay->False_Positive Confirmed_Hit Confirmed Hit SAR->Confirmed_Hit

Caption: Workflow for troubleshooting a potential assay interference artifact.

G cluster_0 Potential Physical Interference cluster_1 Potential Chemical/Biochemical Interference This compound This compound Aggregation Forms Aggregates This compound->Aggregation Fluorescence Intrinsic Fluorescence or Quenching This compound->Fluorescence Reactivity Covalent Modification of Target This compound->Reactivity Redox Redox Cycling This compound->Redox Assay_Readout Altered Assay Readout (False Positive/Negative) Aggregation->Assay_Readout Fluorescence->Assay_Readout Reactivity->Assay_Readout Redox->Assay_Readout

Caption: Potential mechanisms of this compound interference in biochemical assays.

References

Venoterpine Technical Support Center: Reducing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Venoterpine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected anti-proliferative effects in my control cell lines after this compound treatment. What is the likely cause?

A: This is a common observation and is likely due to this compound's off-target activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. While this compound is a potent inhibitor of its primary target, Apoptosis Signal-regulating Kinase 7 (ASK7), it possesses secondary inhibitory activity against CDK2, which can lead to cell cycle arrest and reduced proliferation. Minimizing the working concentration of this compound to a level that is selective for ASK7 is a key strategy to avoid this off-target effect.[1]

Data Presentation: this compound Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activity of this compound against the primary target (ASK7) and the most significant off-target (CDK2).

TargetIC50 (nM)Description
ASK7 (On-Target) 25 nMPrimary target for inducing apoptosis in tumor cells.
CDK2 (Off-Target) 350 nMKey off-target responsible for anti-proliferative effects.

Recommendation: To minimize off-target effects on proliferation, it is recommended to use this compound at concentrations at or slightly above the IC50 for ASK7 (e.g., 25-50 nM).[1]

Signaling Pathway Diagram

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound ASK7 ASK7 This compound->ASK7 Inhibits Apoptosis Apoptosis ASK7->Apoptosis Promotes Venoterpine2 This compound CDK2 CDK2 Venoterpine2->CDK2 Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle Promotes

On-target (ASK7) vs. Off-target (CDK2) pathways of this compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) to Confirm CDK2 Engagement

This protocol allows for the confirmation of this compound binding to CDK2 in a cellular context by measuring changes in the thermal stability of the protein.[2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations (e.g., 25 nM, 100 nM, 350 nM, 1 µM). Include a vehicle control (e.g., DMSO).[2]

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[3]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[2][3]

  • Detection: Analyze the amount of soluble CDK2 protein remaining at each temperature using Western blotting.[2]

  • Analysis: A shift in the melting curve for CDK2 in the presence of this compound indicates target engagement.

Q2: My in vivo studies are showing signs of hepatotoxicity. How can this be mitigated?

A: Hepatotoxicity observed during in vivo studies with this compound is often linked to the formation of a reactive metabolite produced by the cytochrome P450 enzyme, CYP3A4. This can be addressed by co-administering a CYP3A4 inhibitor or by using a lower, more targeted dose of this compound.

Data Presentation: Effect of CYP3A4 Inhibition on this compound Metabolism

The following table shows the impact of the CYP3A4 inhibitor Ketoconazole on the formation of the primary toxic metabolite of this compound (VM-M1) in human liver microsomes.

ConditionThis compound Concentration (µM)VM-M1 Formation Rate (pmol/min/mg)
This compound alone1150.2
This compound + Ketoconazole (1 µM)125.8

Recommendation: Co-administration of a CYP3A4 inhibitor can significantly reduce the metabolic activation of this compound. However, this should be carefully optimized to avoid adverse drug-drug interactions.

Metabolic Pathway Diagram

This compound This compound (Stable) CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Metabolized by ReactiveMetabolite Reactive Metabolite (VM-M1) CYP3A4->ReactiveMetabolite Produces Hepatotoxicity Hepatotoxicity ReactiveMetabolite->Hepatotoxicity Leads to

Metabolic activation of this compound leading to hepatotoxicity.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol assesses the rate of this compound metabolism in the presence of liver microsomes.

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and buffer.

  • Initiate Reaction: Add this compound (with and without a CYP3A4 inhibitor like Ketoconazole) to the mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining this compound and the formation of metabolites.

  • Calculate Half-life: Determine the metabolic half-life (T½) of this compound under each condition.

Q3: How can I improve the overall therapeutic window and reduce the required dose of this compound?

A: Improving the therapeutic window involves enhancing the drug's efficacy at lower concentrations while minimizing toxicity. For this compound, which has poor aqueous solubility, a nanoparticle-based delivery system can improve its pharmacokinetic profile, allowing for a lower effective dose and subsequently reducing off-target effects.

Data Presentation: Comparison of this compound Formulations

This table compares the efficacy and toxicity of free this compound versus a liposomal nanoparticle formulation in a human cancer cell line.

FormulationEC50 (nM) (Efficacy)TC50 (nM) (Toxicity)Therapeutic Index (TC50/EC50)
Free this compound4550011.1
Liposomal this compound1595063.3

Recommendation: The use of a liposomal formulation can significantly increase the therapeutic index of this compound, allowing for a more favorable safety profile in preclinical models.

Workflow Diagram for Strategy Selection

Start Observed Off-Target Effect CheckProlif Anti-proliferative effects in control cells? Start->CheckProlif CheckTox In vivo toxicity (e.g., hepatotoxicity)? CheckProlif->CheckTox No Sol_LowerConc Lower this compound Concentration (25-50 nM) CheckProlif->Sol_LowerConc Yes Sol_CYPInhib Co-administer CYP3A4 Inhibitor CheckTox->Sol_CYPInhib Yes Sol_Formulation Use Nanoparticle Formulation CheckTox->Sol_Formulation No/Solubility Issues End Reduced Off-Target Effects Sol_LowerConc->End Sol_CYPInhib->End Sol_Formulation->End

Decision workflow for mitigating this compound's off-target effects.

Experimental Protocol: Preparation and Characterization of Liposomal this compound

This protocol outlines a basic method for creating a liposomal formulation of this compound.

Methodology:

  • Lipid Film Hydration: Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG) and this compound in a suitable organic solvent (e.g., chloroform). Evaporate the solvent to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a buffer solution (e.g., PBS) by vortexing to form multilamellar vesicles (MLVs).

  • Size Reduction: Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm, then 100 nm) to produce small unilamellar vesicles (SUVs).

  • Purification: Remove any unencapsulated this compound using size exclusion chromatography.

  • Characterization: Analyze the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.

References

Venoterpine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Venoterpine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound, also known as Gentialutine or Alkaloid RW47, is a pyridine alkaloid natural product.[1] It has been identified in plants such as Gentiana lutea, Alstonia scholaris, and Rauvolfia verticillata.[1][2][3] Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₁NO [1]
Molecular Weight 149.19 g/mol [1]
Melting Point 130 - 132 °C [1]
Appearance Solid [1]

| CAS Number | 17948-42-4 |[1] |

Q2: What is the expected solubility of this compound?

This compound is predicted to have favorable aqueous solubility for formulation and absorption.[4] Commercially available this compound is often soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] Computational models provide the following solubility estimates.

Table 2: Predicted Solubility of this compound

Prediction Model Log S Solubility (mg/mL) Classification Source
ESOL -1.71 2.91 Soluble [4]
Ali -1.71 10.8 Very Soluble [4]

| SILICOS-IT | -2.19 | 0.972 | Soluble |[4] |

Q3: What are the common methods for extracting this compound from natural sources?

Extraction of this compound, like many natural products, typically involves solvent extraction from the plant material (e.g., stem bark or roots).[2][5] A common approach is maceration or percolation with an organic solvent like ethanol at room temperature.[2][6] More advanced methods like microwave-assisted extraction (MAE) or supercritical fluid extraction (SFE) can also be employed to improve efficiency and reduce solvent consumption.[5][7]

Purification Workflow and Experimental Protocol

A typical purification workflow involves a multi-step chromatographic process to isolate this compound from a crude plant extract.

G A Plant Material (e.g., Alstonia scholaris bark) B Solvent Extraction (e.g., Ethanol) A->B Maceration C Crude Extract B->C Concentration D Silica Gel Column Chromatography C->D Loading E Fraction Collection & TLC Analysis D->E Elution Gradient (DCM:MeOH) F Pooling of This compound-rich Fractions E->F Identification G Solvent Evaporation F->G H Purity Analysis (HPLC, NMR) G->H Re-dissolve I Pure this compound H->I Purity ≥98%

Caption: General experimental workflow for this compound purification.

Detailed Protocol: Isolation of this compound via Column Chromatography

This protocol is a representative method based on literature reports for isolating this compound from plant sources like Alstonia scholaris.[2]

1. Extraction: a. Air-dry and grind the collected plant material (e.g., 5 kg of stem bark) to a coarse powder. b. Macerate the powder in ethanol (EtOH) at room temperature for 48-72 hours. Repeat the extraction twice to ensure maximum yield. c. Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Column Chromatography - Initial Fractionation: a. Prepare a silica gel (70-230 mesh) column. The amount of silica should be approximately 50-100 times the weight of the crude extract. b. Adsorb the crude extract (e.g., 160 g) onto a small amount of silica gel and load it onto the column. c. Elute the column with a stepwise gradient of solvents with increasing polarity. For example, start with 100% hexane, followed by mixtures of hexane-dichloromethane (DCM), pure DCM, and finally dichloromethane-methanol (DCM:MeOH) mixtures.[2] d. Collect fractions of a consistent volume and monitor them using Thin Layer Chromatography (TLC).

3. Isolation of this compound: a. Based on TLC analysis, identify the fractions containing this compound. It has been reported to elute with DCM:MeOH solvent systems (e.g., 95:5 or 91:9 v/v).[2] b. Combine the this compound-rich fractions. c. If impurities are still present, perform a secondary purification step. This could be another silica gel column using a shallower gradient (e.g., hexane:EtOAc or a very fine DCM:MeOH gradient) or preparative HPLC for higher purity.[2] d. Concentrate the pure fractions under vacuum to yield purified this compound.

4. Purity Confirmation: a. Assess the final purity using analytical HPLC, and confirm the structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][9]

Troubleshooting Guide

Q4: My final yield of this compound is very low. What are the common causes and solutions?

Low yield is a frequent challenge in natural product isolation.[7][10] Several factors could be responsible.

Table 3: Troubleshooting Low this compound Yield

Potential Cause Recommended Solution
Inefficient Extraction Ensure the plant material is finely ground to maximize surface area. Consider alternative extraction methods like Soxhlet or Microwave-Assisted Extraction (MAE) which can be more efficient than simple maceration.[5]
Compound Degradation This compound, as an alkaloid, may be sensitive to pH and temperature.[11][12] Avoid excessive heat during solvent evaporation and consider buffering your extraction solvent if the plant matrix is highly acidic or basic.
Irreversible Adsorption Alkaloids can sometimes bind irreversibly to the acidic sites on silica gel.[13] Try deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (TEA) mixed in your initial solvent system. Alternatively, use a different stationary phase like alumina.

| Loss During Fractionation | The elution band for this compound might be broader than expected. Ensure you are analyzing all fractions around the expected elution point by TLC before discarding any. |

Q5: I'm getting poor separation of this compound from other compounds during column chromatography. How can I improve resolution?

Poor separation can result from several factors related to your chromatography setup.

G start Problem: Poor Separation (Co-eluting Impurities) check_tlc Optimize Solvent System using TLC? start->check_tlc optimize_gradient Solution: Run a shallower gradient. Increase polarity in smaller increments. check_tlc->optimize_gradient Yes check_loading Is the column overloaded? check_tlc->check_loading No success Improved Resolution optimize_gradient->success reduce_load Solution: Reduce sample load. Use a sample:silica ratio of 1:50 or higher. check_loading->reduce_load Yes check_stability Is the compound degrading on the column? check_loading->check_stability No reduce_load->success change_stationary_phase Solution: Test compound stability on a TLC plate. Consider using alumina or deactivated silica. check_stability->change_stationary_phase Yes change_stationary_phase->success

Caption: Troubleshooting flowchart for poor chromatographic separation.

  • Optimize the Mobile Phase: The key to good separation is selecting the right solvent system.[13] Before running a column, perform extensive TLC analysis with various solvent ratios (e.g., Hexane:Ethyl Acetate, DCM:Methanol) to find a system that gives a good separation between this compound and its impurities (Rf value difference > 0.1).

  • Use a Shallow Gradient: If using a gradient elution, make the increase in polarity more gradual. This will allow more time for compounds with similar polarities to separate on the column.

  • Avoid Column Overloading: Loading too much crude extract onto the column is a common cause of poor separation. A general rule of thumb is to use a mass ratio of crude extract to silica gel between 1:50 and 1:100.[13]

Q6: My HPLC chromatogram for purified this compound shows significant peak tailing. What is the cause and how do I fix it?

Peak tailing, especially for amine-containing compounds like this compound, is often caused by secondary interactions with the stationary phase.[14]

  • Cause: The basic nitrogen atom in the pyridine ring of this compound can interact with residual acidic silanol groups on the surface of C18 silica columns. This strong interaction slows down a portion of the analyte, causing the peak to tail.

  • Solution 1 (Mobile Phase Additive): Add a small amount (0.05% - 0.1%) of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase. These additives will bind to the active silanol sites, preventing your analyte from interacting with them and resulting in a more symmetrical peak shape.[14]

  • Solution 2 (Use a Different Column): Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Consider using a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds (e.g., polar-embedded phases).[14]

Q7: I've loaded my extract, but no compounds, including this compound, are eluting from the column even with highly polar solvents. What should I do?

This issue can be alarming but has several possible explanations.

  • Possibility 1: Compound Decomposition: The compound may have degraded upon contact with the silica gel.[13] To test this, spot your crude extract on a TLC plate, let it sit for 30-60 minutes, and then develop it. If the original spot has vanished or turned into a streak at the baseline, your compound is not stable to silica. In this case, you must use a different stationary phase like alumina or florisil.[13]

  • Possibility 2: Insufficient Solvent Polarity: While unlikely if you have progressed to high concentrations of methanol, ensure your solvent system is appropriate.

  • Possibility 3: Precipitation/Crystallization on the Column: If the loaded sample was highly concentrated, it might have precipitated at the top of the column when it came into contact with the less polar mobile phase.[13] This can block solvent flow. This is a difficult problem to fix, and the column may need to be unpacked to recover the material. To avoid this, ensure your sample is fully dissolved and consider loading it in a slightly stronger solvent than the initial mobile phase or adsorbing it onto silica gel as a dry powder.[13]

References

Venoterpine Microscopy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering microscopy artifacts when using Venoterpine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our research?

This compound is a pyridine derivative (IUPAC Name: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol; Molecular Formula: C9H11NO) currently under investigation as a novel modulator of the hypothetical "Veno-Receptor Signaling Pathway" implicated in cellular stress responses.[1] Its efficacy in preclinical models has prompted its use in cell-based assays to understand its mechanism of action.

Q2: We are observing unexpected fluorescence in the blue and green channels in our control cells treated only with this compound. What could be the cause?

This is likely due to this compound-induced autofluorescence. This compound has intrinsic fluorescent properties that can be excited by common laser lines used for fluorophores like DAPI and GFP/FITC, leading to signal bleed-through.[2] Refer to the troubleshooting guide for protocols on how to mitigate this artifact.

Q3: Our images show small, bright, crystalline structures after treating cells with this compound. What are these?

These are likely this compound precipitates. At concentrations above its optimal solubility in aqueous buffers, or due to interactions with components of the fixation or mounting media, this compound can precipitate out of solution.

Q4: The fluorescence of our primary antibody's secondary conjugate appears dimmer in this compound-treated cells compared to the control. Why is this happening?

This could be due to an interaction between this compound and the fluorophore, potentially causing fluorescence quenching. Some chemical compounds can absorb the excitation energy of a fluorophore or alter its immediate chemical environment, leading to a reduction in emitted photons.

Troubleshooting Guides

Issue 1: Autofluorescence in Blue and Green Channels

If you are observing unexpected signal in your DAPI (blue) or GFP/FITC (green) channels, follow these steps to diagnose and correct for this compound-induced autofluorescence.

Troubleshooting Workflow:

start Start: Autofluorescence Suspected control_sample Prepare Control Sample: Cells + Vehicle + this compound (No fluorescent labels) start->control_sample image_control Image control sample using standard DAPI and GFP settings control_sample->image_control check_signal Is signal present in DAPI or GFP channels? image_control->check_signal no_artifact No this compound Autofluorescence. Check other artifact sources. check_signal->no_artifact No artifact_confirmed Autofluorescence Confirmed check_signal->artifact_confirmed Yes spectral_imaging Option 1: Perform Spectral Imaging & Linear Unmixing artifact_confirmed->spectral_imaging change_fluorophores Option 2: Change Fluorophores artifact_confirmed->change_fluorophores protocol_unmix Follow Protocol: Spectral Unmixing spectral_imaging->protocol_unmix end End: Artifact Corrected protocol_unmix->end use_red_shifted Use red-shifted dyes (e.g., Cy5, Alexa Fluor 647) outside this compound's spectrum change_fluorophores->use_red_shifted validate Validate new fluorophores with this compound control use_red_shifted->validate validate->end

Caption: Troubleshooting workflow for this compound-induced autofluorescence.

Quantitative Data Summary:

The table below summarizes the hypothetical spectral properties of this compound, which are crucial for designing experiments to avoid autofluorescence.

PropertyThis compound (Hypothetical)DAPIGFP/FITC
Excitation Max (nm) 390 nm358 nm488 nm
Emission Max (nm) 460 nm461 nm520 nm
Observed Overlap High with DAPI channel-Moderate with GFP
Recommended Filter Set Avoid standard DAPI/GFPUse narrow bandpassUse narrow bandpass

Experimental Protocol: Spectral Unmixing to Remove this compound Autofluorescence

  • Prepare Reference Samples:

    • Sample 1 (Unstained): Cells treated with vehicle only.

    • Sample 2 (this compound Only): Cells treated with this compound at the experimental concentration.

    • Sample 3 (Fluorophore 1 Only): Cells labeled with your first fluorophore (e.g., a GFP-tagged protein).

    • ... (prepare a sample for each fluorophore in your experiment).

  • Acquire Reference Spectra:

    • Using a confocal microscope with a spectral detector, image each reference sample to acquire its unique emission spectrum. This is your "spectral fingerprint."

  • Image Experimental Sample:

    • Image your fully labeled, this compound-treated experimental sample using the same spectral detector settings.

  • Perform Linear Unmixing:

    • Use the microscope's software (e.g., ZEN, LAS X) to perform linear unmixing.

    • Provide the software with the reference spectra acquired in step 2.

    • The software will mathematically separate the contribution of each fluorophore, including the this compound autofluorescence, into separate channels, resulting in a clean image.

Issue 2: this compound Precipitation

Crystalline artifacts can interfere with imaging and may indicate suboptimal experimental conditions.

Recommended Actions:

  • Check Concentration: Ensure the final concentration of this compound is within its documented solubility limit for your specific cell culture medium.

  • Solvent Choice: If using a stock solution, ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) and does not cause precipitation when added to the aqueous medium.

  • Pre-warm Media: Always pre-warm your culture media to 37°C before adding this compound to prevent temperature-induced precipitation.

  • Modified Fixation Protocol: Some fixatives can react with this compound. Use the following modified protocol to minimize precipitation during sample processing.

Experimental Protocol: Modified Fixation to Prevent this compound Precipitation

start Start: Live Cells Treated with this compound wash1 1. Gently wash 3x with pre-warmed PBS to remove excess this compound start->wash1 fix 2. Fix with 4% PFA in PBS for 10 min at Room Temperature wash1->fix wash2 3. Wash 3x with PBS fix->wash2 permeabilize 4. Permeabilize with 0.1% Triton X-100 in PBS for 5 min (if needed) wash2->permeabilize wash3 5. Wash 3x with PBS permeabilize->wash3 block 6. Proceed with Blocking and Immunostaining wash3->block end End: Sample Ready for Imaging block->end cluster_cell Cell This compound This compound VenoReceptor Veno-Receptor This compound->VenoReceptor binds & activates KinaseA Kinase A VenoReceptor->KinaseA phosphorylates ProteinX Protein-X (GFP-tagged) KinaseA->ProteinX phosphorylates StressResponse Stress Response (e.g., Autophagy) Nucleus Nucleus ProteinX->Nucleus translocates to Nucleus->StressResponse initiates

References

Optimizing Mass Spectrometry for Venoterpine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing mass spectrometry (MS) parameters for the analysis of Venoterpine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound relevant for mass spectrometry?

A1: this compound, also known as Gentialutine, is a monoterpene pyridine alkaloid. Its key properties for mass spectrometry are summarized in the table below. Understanding these properties is the first step in setting up an appropriate MS method.

PropertyValueSource
Molecular FormulaC₉H₁₁NOPubChem[1]
Exact Mass149.0841 g/mol PubChem[1]
Monoisotopic Mass149.084064 DaPubChem[1]
IUPAC Name7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-olPubChem[1]

Q2: What ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) in positive ion mode is generally the most suitable technique for analyzing pyridine alkaloids like this compound. The pyridine nitrogen is basic and readily accepts a proton, leading to the formation of a stable protonated molecule, [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) can also be a viable option, particularly for less polar compounds or when ESI is not providing a sufficient response.

Q3: What are the expected precursor ions for this compound in positive ESI-MS?

A3: The primary precursor ion for this compound in positive ESI-MS will be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 150.0919. Depending on the solvent system and sample matrix, you may also observe adduct ions. Common adducts in positive ion mode are listed in the table below.

Adduct IonFormulaApproximate m/z
Protonated[M+H]⁺150.1
Sodium Adduct[M+Na]⁺172.1
Potassium Adduct[M+K]⁺188.1
Ammonium Adduct[M+NH₄]⁺167.1

Note: The formation of adducts can be minimized by using high-purity solvents and avoiding sources of sodium, potassium, and ammonium salts in the sample preparation and mobile phases.

Troubleshooting Guide

Issue 1: Poor or No Signal for this compound

Q: I am not seeing any peak corresponding to this compound in my full scan analysis. What should I check?

A: A lack of signal can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow to diagnose the issue:

G cluster_solutions Potential Solutions A Start: No this compound Signal B Verify Sample Preparation - Correct concentration? - Proper dissolution? - Stable in solvent? A->B C Check LC Method - Appropriate column? - Suitable mobile phase? - Correct gradient? B->C Sample Prep OK S1 Adjust concentration, try different solvent. B->S1 Issue Found D Optimize MS Source Parameters - ESI in positive mode? - Capillary voltage appropriate? - Gas flow and temperature set? C->D LC Method OK S2 Modify gradient, change column. C->S2 Issue Found E Confirm Instrument Performance - Calibrated recently? - System suitability test passed? - Cleaning required? D->E Source Parameters OK S3 Tune source parameters (see Table 2). D->S3 Issue Found F Signal Observed E->F Instrument OK S4 Calibrate, clean, and run diagnostics. E->S4 Issue Found

Troubleshooting workflow for absence of this compound signal.

Issue 2: Inconsistent or Low-Intensity Signal

Q: My this compound peak is present but the intensity is low and varies between injections. What could be the cause?

A: Inconsistent and low signal intensity are often related to matrix effects, in-source instability, or suboptimal MS parameters.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[2]

    • Solution: Improve sample clean-up using solid-phase extraction (SPE). Modify the LC gradient to better separate this compound from interfering matrix components. Consider using a matrix-matched calibration curve or a stable isotope-labeled internal standard if available.

  • In-Source Instability: this compound may be susceptible to degradation in the ion source under certain conditions.

    • Solution: Optimize source temperature and gas flows. A lower source temperature may reduce thermal degradation.

  • Suboptimal Parameters: The cone voltage (or fragmentor voltage) and collision energy are critical for ion transmission and fragmentation.

    • Solution: Perform a compound optimization experiment by infusing a standard solution of this compound to determine the optimal cone voltage and collision energy for the precursor and product ions.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol provides a general guideline for the extraction of this compound from plant matrices for LC-MS/MS analysis.

  • Homogenization: Weigh approximately 100 mg of dried and ground plant material into a 2 mL microcentrifuge tube.

  • Extraction: Add 1.5 mL of methanol containing 0.1% formic acid. The acidic modifier helps to protonate the alkaloid, improving extraction efficiency and stability.

  • Sonication: Sonicate the sample for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm PTFE syringe filter into an LC vial.

  • Dilution: Depending on the expected concentration, you may need to dilute the sample with the initial mobile phase.

Protocol 2: Suggested Starting LC-MS/MS Parameters for this compound

The following parameters are suggested as a starting point for method development. Optimization will be required for your specific instrument and application.

Liquid Chromatography Parameters

ParameterSuggested Value
ColumnC18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL

Mass Spectrometry Parameters (Positive ESI)

Since direct experimental data for this compound is limited, the following parameters are based on typical values for similar monoterpene alkaloids.[3][4][5] A compound optimization experiment is highly recommended.

ParameterSuggested Starting Value
Capillary Voltage3.5 kV
Cone Voltage (Fragmentor)30 V (Optimize by infusion)
Source Temperature120 °C
Desolvation Gas Flow800 L/hr
Desolvation Temperature350 °C
MRM Transition
Precursor Ion (Q1)150.1 m/z
Product Ion (Q3)See "Fragmentation Pathway" section
Collision EnergySee "Fragmentation Pathway" section

Fragmentation Pathway and MRM Development

Q: What are the expected product ions of this compound for developing a Multiple Reaction Monitoring (MRM) method?

A: The fragmentation of this compound ([M+H]⁺ at m/z 150.1) is expected to involve characteristic losses from its cyclopenta[c]pyridine structure. Based on general fragmentation rules for alkaloids and terpenes, likely fragmentation pathways include the loss of water (H₂O) and small neutral molecules from the cyclopentane ring.[6][7]

G Precursor [M+H]⁺ m/z 150.1 Frag1 [M+H-H₂O]⁺ m/z 132.1 Precursor->Frag1 Loss of H₂O (CE ~15-25 eV) Frag2 [M+H-C₂H₄]⁺ m/z 122.1 Precursor->Frag2 Loss of Ethylene (CE ~20-35 eV) Frag3 Further Fragmentation Frag1->Frag3 Frag2->Frag3

Proposed fragmentation pathway for this compound.

Suggested MRM Transitions for Method Development:

The following table provides suggested MRM transitions and a starting range for collision energy (CE) optimization. The most intense and specific transitions should be selected for the final quantitative method.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossSuggested Starting CE (eV)Notes
150.1132.1H₂O15 - 25Likely a prominent fragment due to the hydroxyl group.
150.1122.1C₂H₄20 - 35Possible fragmentation of the cyclopentane ring.
150.194.1C₃H₄O25 - 40A more extensive fragmentation, potentially useful as a confirmatory ion.

Disclaimer: The provided parameters and protocols are intended as a starting point for method development. Optimal conditions will vary depending on the specific mass spectrometer, sample matrix, and analytical goals.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the experimental data available for Venoterpine, a pyridine alkaloid found in Gentiana lutea. At present, there are no publicly available in vitro or in vivo studies detailing its specific biological efficacy, mechanism of action, or established signaling pathways. Consequently, a direct and objective comparison with a related compound, as is standard in drug development and research, cannot be formulated.

This guide is intended for researchers, scientists, and drug development professionals. While a comparative analysis is not currently feasible, this document serves to summarize the existing information on this compound and outlines the necessary future research required to ascertain its therapeutic potential.

This compound: Current State of Knowledge

This compound (also known as Gentialutine) is a known constituent of Gentiana lutea, a plant with a long history of use in traditional medicine, primarily as a digestive bitter. The medicinal properties of Gentiana lutea are attributed to a variety of compounds, including alkaloids. However, the specific contribution of this compound to the overall therapeutic effect of the plant extract has not been elucidated.

Recent computational studies have been conducted to predict the potential biological targets of this compound. These in silico models suggest possible interactions with a range of enzymes, including oxidoreductases and cytochrome P450s. It is crucial to underscore that these are theoretical predictions and have not been validated by experimental evidence.

The Path Forward: A Call for Experimental Investigation

To enable a thorough evaluation of this compound's efficacy and to facilitate a meaningful comparison with other compounds, a series of fundamental experimental studies are required. The following outlines a potential experimental workflow to characterize the biological activity of this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Comparative Analysis Target Identification Target Identification Dose-Response Assays Dose-Response Assays Target Identification->Dose-Response Assays Validate Targets Mechanism of Action Studies Mechanism of Action Studies Dose-Response Assays->Mechanism of Action Studies Determine Potency Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Inform In Vivo Design Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Test in Relevant Model Toxicology and Safety Toxicology and Safety Efficacy Studies->Toxicology and Safety Assess Therapeutic Window Selection of Related Compound Selection of Related Compound Toxicology and Safety->Selection of Related Compound Establish Efficacy Profile Head-to-Head Comparison Head-to-Head Comparison Selection of Related Compound->Head-to-Head Comparison Benchmark Performance

Caption: Proposed experimental workflow for characterizing the efficacy of this compound.

Conclusion

The creation of a comprehensive and objective comparison guide for this compound is contingent upon the generation of primary experimental data. The scientific community is encouraged to undertake the necessary in vitro and in vivo studies to elucidate the pharmacological profile of this natural compound. Such research will be pivotal in determining its potential therapeutic applications and will enable its comparison with existing treatments. Until such data becomes available, any claims regarding the efficacy of this compound remain speculative. This guide will be updated as new, peer-reviewed research emerges.

Validating the Target of Venoterpine: A Comparative Guide to Knockout Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental strategies for validating the putative biological targets of Venoterpine, a naturally occurring alkaloid. While computational studies predict that this compound primarily interacts with enzymes, particularly oxidoreductases, experimental validation is a critical step in the drug development pipeline. This document outlines the use of knockout models as a gold-standard validation method and compares it with alternative approaches, providing supporting data from analogous studies and detailed experimental protocols.

Introduction to this compound and its Putative Targets

This compound (also known as ARV) is a pyridine-type alkaloid found in plants of the Gentiana genus.[1] Recent in silico studies have predicted its potential as a bioactive molecule with favorable drug-like properties.[2][3] These computational analyses suggest that this compound is likely to interact with a range of protein classes, with a significant probability of targeting enzymes. The predicted targets include oxidoreductases (33%), lyases (20%), cytochrome P450 enzymes (13%), and kinases (13%).[2][3] Among the oxidoreductases, NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in cellular defense against oxidative stress, represents a plausible candidate target for phytochemicals like this compound.[2]

This guide will focus on the experimental validation of such a putative target for this compound, using the generation of knockout models as the primary example and comparing it with other established techniques.

Comparison of Target Validation Methodologies

The following table compares the use of knockout models with other common target validation techniques. The quantitative data presented is hypothetical for this compound but is based on results from a study validating the oxidoreductase peroxiredoxin 6 (PRDX6) as a drug target using a CRISPR-Cas9 knockout model. This provides a realistic expectation of the data that could be generated when validating the target of this compound.

Methodology Description Hypothetical Key Findings for this compound (based on PRDX6 knockout study) Advantages Limitations
CRISPR-Cas9 Knockout Model (Cell Line) Permanent disruption of the target gene (e.g., NQO1) in a relevant cell line.Target Abolition: >95% reduction in NQO1 protein expression confirmed by Western blot.[4] Phenotypic Change: 45% decrease in cell proliferation in NQO1 knockout cells compared to wild-type.[5] Rescue Experiment: Transfection with wild-type NQO1 restores the normal proliferation phenotype.Provides definitive evidence of the target's role in a specific cellular context.[6] Creates a permanent and stable model for repeated experiments.[2] High specificity and efficiency.[1]Potential for off-target effects.[6] Compensatory mechanisms may mask the true phenotype.[6] Time-consuming to generate and validate clonal cell lines.[1]
RNA Interference (RNAi) Transient knockdown of target gene expression using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).[7][8]Target Knockdown: 70-80% reduction in NQO1 mRNA levels confirmed by qPCR. Phenotypic Change: 30% decrease in cell viability in siRNA-treated cells.Rapid and relatively inexpensive to implement.[9] Allows for the study of essential genes that would be lethal in a knockout model.[9]Incomplete knockdown can lead to ambiguous results.[10] Off-target effects are a significant concern.[10] Transient effect, requiring repeated treatments.
Chemical Probes Use of a highly specific small molecule inhibitor of the target protein to mimic the effect of the drug.[11][12]Target Engagement: Direct binding of a specific NQO1 inhibitor to the protein confirmed by cellular thermal shift assay. Phenotypic Change: Dose-dependent decrease in cell proliferation with the chemical probe, mirroring the effect of this compound.Allows for the study of the "druggability" of the target.[10] Can be used in a wider range of biological systems, including primary cells and in vivo models.[12]Identification of a truly specific and potent chemical probe can be challenging.[13] The probe itself may have off-target effects.[13] Does not provide genetic proof of the target's role.
Conditional Knockout Model (Mouse) Deletion of the target gene in a specific tissue or at a specific time point in a mouse model.[14][15]Target Deletion: Tissue-specific deletion of Nqo1 confirmed by PCR of genomic DNA. Phenotypic Change: Altered metabolic profile in the tissue where Nqo1 is deleted.Allows for the study of genes that are embryonically lethal when knocked out globally.[14] Provides insights into the tissue-specific roles of the target.[15]Technically challenging and expensive to generate and maintain. The timing and location of the knockout need to be carefully controlled and validated.

Experimental Protocols

Generation of an NQO1 Knockout Cell Line using CRISPR-Cas9

This protocol describes the generation of a clonal knockout cell line for a putative this compound target, NQO1, in a human cancer cell line (e.g., A549).

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two to three gRNAs targeting an early exon of the NQO1 gene using a publicly available design tool.

    • Select gRNAs with high on-target scores and low off-target predictions.

    • Synthesize the selected gRNAs.

  • Vector Construction:

    • Clone the synthesized gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).

  • Transfection:

    • Transfect the Cas9-gRNA plasmids into the A549 cells using a suitable transfection reagent.

    • Include a negative control (e.g., a scrambled gRNA).

  • Selection and Clonal Isolation:

    • After 48 hours, select for transfected cells by adding puromycin to the culture medium.

    • Once a stable population of resistant cells is established, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from individual clones and PCR amplify the target region. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[4]

    • Western Blotting: Lyse the validated clones and perform a Western blot using an anti-NQO1 antibody to confirm the absence of the NQO1 protein.[4]

    • Quantitative Proteomics: For a more comprehensive analysis, perform quantitative proteomics to confirm the specific knockout of NQO1 and to identify any off-target effects or compensatory changes in other proteins.[16][17][18]

Phenotypic Analysis of NQO1 Knockout Cells
  • Cell Proliferation Assay:

    • Seed wild-type and NQO1 knockout cells at the same density.

    • Measure cell proliferation at different time points (e.g., 24, 48, 72 hours) using a colorimetric assay (e.g., MTT) or by direct cell counting.

  • Oxidative Stress Measurement:

    • Treat wild-type and NQO1 knockout cells with an inducer of oxidative stress (e.g., hydrogen peroxide).

    • Measure the levels of reactive oxygen species (ROS) using a fluorescent probe (e.g., DCFDA).

  • This compound Sensitivity Assay:

    • Treat wild-type and NQO1 knockout cells with increasing concentrations of this compound.

    • Measure cell viability after 48 or 72 hours to determine if the knockout of NQO1 confers resistance to this compound.

Visualizations

G cluster_0 Oxidative Stress / Electrophiles cluster_1 Nrf2 Signaling Pathway cluster_2 Cellular Protection ROS ROS Keap1 Keap1 ROS->Keap1 inactivates Xenobiotics Xenobiotics Xenobiotics->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE binds NQO1_Gene NQO1 Gene ARE->NQO1_Gene activates transcription NQO1_Protein NQO1 Protein NQO1_Gene->NQO1_Protein translation Detoxification Detoxification NQO1_Protein->Detoxification Antioxidant_Response Antioxidant Response NQO1_Protein->Antioxidant_Response This compound This compound This compound->NQO1_Protein putative target

Caption: Hypothetical signaling pathway of NQO1, a putative target of this compound.

G cluster_0 Phase 1: Knockout Model Generation cluster_1 Phase 2: Validation cluster_2 Phase 3: Phenotypic Analysis gRNA_Design 1. Design & Synthesize gRNAs for NQO1 Vector_Construction 2. Clone gRNAs into Cas9 Vector gRNA_Design->Vector_Construction Transfection 3. Transfect Cells Vector_Construction->Transfection Selection 4. Select Transfected Cells Transfection->Selection Clonal_Isolation 5. Isolate Single Cell Clones Selection->Clonal_Isolation Genotyping 6. Genotyping (PCR & Sequencing) Clonal_Isolation->Genotyping Western_Blot 7. Western Blot for Protein Absence Genotyping->Western_Blot Proteomics 8. Quantitative Proteomics (Optional) Western_Blot->Proteomics Proliferation_Assay 9. Cell Proliferation Assay Western_Blot->Proliferation_Assay ROS_Assay 10. Oxidative Stress Assay Proliferation_Assay->ROS_Assay Drug_Sensitivity 11. This compound Sensitivity Assay ROS_Assay->Drug_Sensitivity

Caption: Experimental workflow for validating a putative target using a knockout model.

G cluster_genetic cluster_chemical Target_Validation Target Validation Approaches for this compound Genetic_Approaches Genetic Approaches Target_Validation->Genetic_Approaches Chemical_Approaches Chemical Approaches Target_Validation->Chemical_Approaches Knockout Knockout (Permanent) Genetic_Approaches->Knockout RNAi RNAi (Transient) Genetic_Approaches->RNAi Conditional_KO Conditional Knockout Genetic_Approaches->Conditional_KO Chemical_Probes Chemical Probes Chemical_Approaches->Chemical_Probes Affinity_Chromatography Affinity Chromatography Chemical_Approaches->Affinity_Chromatography

Caption: Logical relationship of different target validation methods.

References

The Cross-Reactivity Profile of Venoterpine: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of experimental data on the receptor binding profile and cross-reactivity of Venoterpine. This naturally occurring alkaloid, while showing promise in computational studies, remains largely uncharacterized in terms of its direct molecular interactions within biological systems. Therefore, a quantitative comparison of its cross-reactivity with other receptors is not feasible at this time.

This guide will instead summarize the available computational predictions regarding this compound's potential targets and provide a detailed overview of the standard experimental methodologies that would be required to formally assess its cross-reactivity. This information is intended to guide future research efforts for scientists and drug development professionals interested in elucidating the pharmacological profile of this compound.

Computational Predictions: A Starting Point for Investigation

An in-silico study employing multi-faceted computational approaches has provided the only currently available insights into the potential biological targets of this compound. These predictions, while requiring experimental validation, suggest that this compound may interact with a diverse range of protein classes.

Table 1: Predicted Potential Biological Targets of this compound (ARV) from in-silico Analysis

Protein ClassPredicted Interaction Percentage
Oxidoreductases33%
Lyases20%
Cytochrome P450 Enzymes13%
Kinases13%
Membrane Receptors6.7%
Unspecified Proteins6.7%

It is crucial to emphasize that these are theoretical predictions and do not represent experimentally verified binding affinities. The relatively low predicted interaction with membrane receptors (6.7%) underscores the necessity for broad, unbiased screening to identify its primary targets and any potential off-target interactions.

Future Directions: Experimental Protocols for Determining Cross-Reactivity

To ascertain the cross-reactivity of this compound, a systematic experimental approach is required. The following outlines a standard workflow, from initial screening to detailed binding characterization.

Broad Panel Screening

The initial step involves screening this compound against a large panel of receptors, enzymes, and ion channels to identify potential primary targets and off-target interactions. A common approach is to use commercially available screening services that employ radioligand binding assays or functional assays.

Radioligand Binding Assays: Quantifying Affinity

Once potential interacting receptors are identified, radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand (a known high-affinity binder) by the unlabeled test compound (this compound).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a suitable radioligand and varying concentrations of this compound are incubated with the receptor preparation in a suitable buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) for this compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays: Assessing Activity

In addition to binding affinity, it is essential to determine the functional activity of this compound at any identified receptors. This involves cell-based assays that measure the downstream signaling events following receptor activation or inhibition (e.g., measurement of second messengers like cAMP or calcium, or reporter gene assays).

Visualizing the Path Forward: A Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for characterizing the cross-reactivity of a novel compound like this compound.

Cross_Reactivity_Workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Quantitative Analysis cluster_3 Profile Generation A Compound of Interest (this compound) B Broad Receptor Panel Screening A->B C Identify Primary Target(s) and Potential Off-Targets B->C D Radioligand Binding Assays (Ki) C->D Determine Affinity E Functional Assays (EC50/IC50) C->E Determine Activity F Cross-Reactivity Profile D->F E->F

Workflow for Determining Compound Cross-Reactivity.

Conclusion

While computational predictions offer a preliminary glimpse into the potential pharmacology of this compound, a significant gap remains in our understanding of its molecular interactions. The scientific community awaits experimental studies to validate these predictions and to construct a data-driven profile of this compound's primary receptor targets and its cross-reactivity with other receptors. The methodologies outlined above provide a clear roadmap for the necessary future research that will be critical for assessing the therapeutic potential and safety of this compound.

Unveiling the Therapeutic Potential of Gentiana Lutea: A Comparative Analysis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. Gentiana lutea, a plant with a long history in traditional medicine, presents a rich source of bioactive compounds. This guide provides a comparative overview of the experimental data on the prominent constituents of Gentiana lutea, alongside an introduction to Venoterpine, a lesser-studied alkaloid from the same plant for which only computational data is currently available.

This publication aims to objectively compare the experimentally validated performance of key bioactive compounds from Gentiana lutea—gentiopicroside, amarogentin, and sweroside—and to introduce this compound, providing a clear distinction between empirical evidence and in-silico predictions. All quantitative data is summarized in structured tables for straightforward comparison, and detailed methodologies for cited experiments are provided.

Comparative Analysis of Bioactive Compounds from Gentiana lutea

The primary bioactive constituents of Gentiana lutea that have been subject to experimental investigation are the secoiridoids gentiopicroside, amarogentin, and sweroside. These compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.

Anti-Inflammatory and Neuroprotective Activities

Gentiopicroside has been shown to exert neuroprotective effects by inhibiting inflammation in astrocytes.[1] Experimental studies have demonstrated its ability to reduce the release of pro-inflammatory mediators.[1] Sweroside has also been investigated for its anti-inflammatory and neuroprotective properties, with studies indicating its potential to modulate key signaling pathways involved in inflammation.[2][3]

CompoundModelKey FindingsSignaling Pathway(s)
Gentiopicroside Lipopolysaccharide-induced primary astrocytesSignificantly inhibited the release of TNF-α, IL-1β, nitric oxide, and prostaglandin E. Relieved neurotoxicity from astrocyte-mediated inflammatory injury.[1]Inhibition of NF-κB nuclear translocation and down-regulation of c-Jun-N-terminal kinase/stress-activated protein kinase mitogen-activated protein kinase phosphorylation.[1]
Sweroside In vitro and in vivo modelsExhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines.[2]NF-κB/NLRP3 signaling pathway.[2]
Anticancer and Chemopreventive Activities

Amarogentin has demonstrated notable anticancer potential in several experimental models. Studies have shown its ability to induce apoptosis and inhibit the growth of cancer cells.[4][5][6]

CompoundCancer ModelKey FindingsMechanism of Action
Amarogentin Human gastric cancer cells (SNU-16) and xenograft mice modelInduced potent, dose-dependent cytotoxic effects and inhibited tumor growth.[5]Induction of apoptosis, G2/M cell cycle arrest, and downregulation of the PI3K/Akt/m-TOR signaling pathway.[5]
Amarogentin Liver cancer cells and mouse modelsPromoted apoptosis of liver cancer cells.[6][7]Upregulation of p53 and downregulation of human telomerase reverse transcriptase.[6]
Gentiana lutea extracts Human cervical cancer (HeLa) and breast adenocarcinoma (MCF-7) cell linesEthanol extract showed growth inhibition of both cell lines.[8]Not fully elucidated.[8]

This compound: An In-Silico Perspective

This compound is a monoterpene alkaloid also found in Gentiana lutea.[4] Unlike the other compounds discussed, there is a notable absence of published experimental data on the biological activities of this compound. However, computational studies have been conducted to predict its pharmacokinetic properties and potential biological targets.

An in-silico analysis using SwissADME and Density Functional Theory (DFT) has suggested that this compound may possess favorable drug-like properties. These computational models predict high gastrointestinal absorption and the ability to cross the blood-brain barrier. The study also predicted that this compound is not a substrate for P-glycoprotein and does not inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.

The same computational study identified several potential biological targets for this compound, including oxidoreductases, cytochrome P450 enzymes, kinases, lyases, and membrane receptors. It is crucial to emphasize that these are theoretical predictions and require experimental validation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Bioactivities (In-Silico)Predicted Pharmacokinetic Properties (In-Silico)
This compound C₉H₁₁NO149.19Interactions with oxidoreductases, cytochrome P450 enzymes, kinases, lyases, and membrane receptors.High gastrointestinal absorption, blood-brain barrier permeability, non-substrate of P-glycoprotein, no inhibition of major CYP450 enzymes.

Experimental Protocols

Gentiopicroside Anti-Inflammatory Assay in Astrocytes
  • Cell Culture: Primary astrocytes were cultured from the cerebral cortices of neonatal mice.

  • Induction of Inflammation: Astrocytes were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells were treated with varying concentrations of gentiopicroside.

  • Measurement of Inflammatory Mediators: The levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2) in the cell culture supernatant were measured using enzyme-linked immunosorbent assay (ELISA) and Griess reagent, respectively.

  • Western Blot Analysis: The expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and proteins involved in the NF-κB and MAPK signaling pathways were determined by Western blot analysis.[1]

Amarogentin Anticancer Assay in Gastric Cancer Cells
  • Cell Line: Human gastric cancer cell line SNU-16 was used.

  • Cell Viability Assay: The effect of amarogentin on cell viability was determined using the MTT assay.

  • Clonogenic Assay: The ability of single cells to grow into a colony was assessed to determine the long-term effect of amarogentin on cell proliferation.

  • Apoptosis and Cell Cycle Analysis: Flow cytometry was used to analyze apoptosis (using Annexin V/PI staining) and cell cycle distribution.

  • In Vivo Xenograft Model: SNU-16 cells were subcutaneously injected into nude mice. The mice were then treated with amarogentin to evaluate its in vivo antitumor effects by measuring tumor volume and weight.[5]

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by gentiopicroside and amarogentin, as well as the predicted workflow for this compound's discovery process.

Gentiopicroside_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB JNK_p38 JNK/p38 MAPK TLR4->JNK_p38 Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-1β, NO, PGE2) NFkB->Inflammatory_Mediators JNK_p38->Inflammatory_Mediators Gentiopicroside Gentiopicroside Gentiopicroside->NFkB Inhibits Gentiopicroside->JNK_p38 Inhibits

Caption: Gentiopicroside's anti-inflammatory mechanism.

Amarogentin_Pathway Amarogentin Amarogentin PI3K PI3K Amarogentin->PI3K Inhibits Apoptosis Apoptosis Amarogentin->Apoptosis G2M_Arrest G2/M Arrest Amarogentin->G2M_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Amarogentin's anticancer signaling pathway.

Venoterpine_Workflow cluster_insilico In-Silico Analysis cluster_experimental Future Experimental Validation SwissADME SwissADME Prediction (Pharmacokinetics) Target_Prediction Target Prediction (Potential Bioactivity) SwissADME->Target_Prediction DFT DFT Calculation (Electronic Properties) DFT->Target_Prediction In_Vitro In-Vitro Assays (Cell-based studies) Target_Prediction->In_Vitro In_Vivo In-Vivo Models (Animal studies) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials This compound This compound This compound->SwissADME This compound->DFT

Caption: Proposed workflow for this compound research.

Conclusion

The experimental evidence strongly supports the therapeutic potential of gentiopicroside, amarogentin, and sweroside, key bioactive compounds from Gentiana lutea. Their anti-inflammatory, neuroprotective, and anticancer activities, backed by detailed mechanistic studies, present promising avenues for drug discovery and development. In contrast, this compound remains a molecule of theoretical interest. The in-silico data suggests it may have favorable pharmacological properties, but this requires rigorous experimental validation. This comparative guide highlights the importance of empirical data in drug development and underscores the need for further research to unlock the full therapeutic potential of all compounds within Gentiana lutea. Future studies should focus on conducting in vitro and in vivo experiments to validate the computational predictions for this compound and to further elucidate the mechanisms of action for all the plant's bioactive constituents.

References

Comparative Bioactivity of Venoterpine and Its Enantiomers: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the biological activities of venoterpine and its corresponding enantiomers remains an area of scientific inquiry with no publicly available experimental data to date. Despite the recognized principle of stereoselectivity in drug action, where enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles, specific comparative studies on this compound enantiomers have not been reported in the scientific literature.

This compound, a naturally occurring alkaloid, has been identified in plants such as Gentiana lutea. While its chemical structure and properties are documented, research into its biological effects and those of its distinct enantiomers is lacking. As a result, a comprehensive comparison guide with quantitative data on their respective bioactivities cannot be compiled at this time.

For the benefit of researchers, scientists, and drug development professionals interested in this area, this guide outlines the typical experimental workflow that would be necessary to elucidate the differential bioactivities of this compound enantiomers.

Hypothetical Experimental Workflow for Comparing this compound Enantiomer Bioactivity

To investigate the comparative bioactivity, a logical experimental progression would be required. The following workflow outlines the necessary steps, from acquisition of the enantiomers to their comprehensive biological evaluation.

G cluster_0 1. Enantiomer Acquisition cluster_1 2. In Vitro Bioactivity Screening cluster_2 3. In Vivo Pharmacokinetic and Efficacy Studies cluster_3 4. Data Analysis and Comparison A Chiral Synthesis or Enantioselective Separation of this compound Enantiomers B Structural Verification and Enantiomeric Purity Assessment (e.g., NMR, Chiral HPLC) A->B C Target Identification (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) B->C D Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory, Antimicrobial Activity) C->D E Animal Model Selection D->E F Pharmacokinetic Profiling (ADME for each enantiomer) E->F G Efficacy and Toxicity Studies F->G H Quantitative Comparison of IC50/EC50, LD50, etc. G->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: Hypothetical workflow for the comparative bioactivity analysis of this compound enantiomers.

Detailed Methodologies for Key Experiments

Should the enantiomers of this compound become available, the following experimental protocols would be essential for a thorough comparative analysis.

1. Enantioselective Separation and Purity Analysis:

  • Protocol: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

    • Mobile Phase: A mixture of hexane and isopropanol, with the ratio optimized to achieve baseline separation of the enantiomers.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

    • Purity Assessment: The enantiomeric excess (e.e.) would be calculated from the peak areas of the two enantiomers.

2. Receptor Binding Assays:

  • Protocol: Radioligand binding assays to determine the affinity of each enantiomer for a specific receptor.

    • Preparation: Cell membranes expressing the target receptor would be incubated with a known radiolabeled ligand and varying concentrations of each this compound enantiomer.

    • Measurement: The amount of bound radioligand would be quantified using a scintillation counter.

    • Data Analysis: The inhibition constant (Ki) for each enantiomer would be calculated to determine its binding affinity.

3. Enzyme Inhibition Assays:

  • Protocol: Spectrophotometric or fluorometric assays to measure the inhibition of a target enzyme.

    • Reaction: The enzyme, its substrate, and varying concentrations of each this compound enantiomer would be incubated together.

    • Measurement: The rate of product formation would be measured over time.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) for each enantiomer would be determined.

4. Cell Viability (Cytotoxicity) Assay:

  • Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Procedure: Cells would be seeded in 96-well plates and treated with a range of concentrations of each this compound enantiomer. After a specified incubation period, MTT solution is added, followed by a solubilizing agent.

    • Measurement: The absorbance at a specific wavelength (e.g., 570 nm) is measured, which correlates with the number of viable cells.

    • Data Analysis: The half-maximal effective concentration (EC50) or lethal concentration (LC50) for each enantiomer would be calculated.

Illustrative Signaling Pathway Diagram

While the specific signaling pathways affected by this compound are unknown, a generic pathway diagram illustrates how enantiomers could differentially modulate cellular signaling, leading to different biological outcomes.

G cluster_0 cluster_1 cluster_2 Enantiomer_A (+)-Venoterpine Receptor Target Receptor Enantiomer_A->Receptor High Affinity Enantiomer_B (-)-Venoterpine Enantiomer_B->Receptor Low Affinity Pathway_A Signaling Cascade A Receptor->Pathway_A Pathway_B Signaling Cascade B Receptor->Pathway_B Response_A Biological Response 1 (e.g., Pro-apoptotic) Pathway_A->Response_A Response_B Biological Response 2 (e.g., Anti-inflammatory) Pathway_B->Response_B

Caption: Hypothetical differential receptor binding and downstream signaling by this compound enantiomers.

Venoterpine Derivatives: A Comparative Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a head-to-head comparison of Venoterpine derivatives. However, a comprehensive search of the current scientific literature reveals a significant gap in the research landscape. At present, there is no publicly available experimental data on the synthesis, pharmacological activity, or comparative performance of any this compound derivatives .

The existing research predominantly focuses on the parent compound, this compound, and relies heavily on in-silico (computational) studies to predict its physicochemical and pharmacokinetic properties, as well as its potential biological targets. This guide, therefore, summarizes the available computational data for this compound to serve as a foundational reference until experimental data on its derivatives becomes available.

Physicochemical and Predicted Pharmacokinetic Properties of this compound

Computational analyses, such as those using SwissADME, have been employed to forecast the drug-like characteristics of this compound.[1][2][3] These studies provide theoretical insights into its potential as a therapeutic agent.[1][2][3] The table below summarizes these predicted properties.

PropertyPredicted ValueSignificance in Drug Development
Physicochemical Properties
Molecular FormulaC₉H₁₁NODefines the elemental composition of the molecule.
Molecular Weight149.19 g/mol Influences absorption, distribution, and metabolism.
Lipophilicity (LogP)GoodAffects solubility, permeability, and plasma protein binding.
Water SolubilityGoodCrucial for formulation and absorption in the gastrointestinal tract.
Pharmacokinetic Properties (Predicted)
Gastrointestinal AbsorptionHighIndicates good potential for oral bioavailability.
Blood-Brain Barrier PermeantYesSuggests the potential for activity within the central nervous system.
P-glycoprotein (P-gp) SubstrateNoReduced likelihood of efflux from target cells, potentially increasing efficacy.
Cytochrome P450 (CYP) InhibitionNo inhibition of major isoformsLower potential for drug-drug interactions.
Druglikeness
Lipinski's Rule of FiveAdherentSuggests the compound has properties that would make it a likely orally active drug in humans.

Predicted Biological Targets of this compound

In-silico target prediction studies have identified several potential biological targets for this compound, suggesting its possible mechanisms of action.[1][2][3] It is important to note that these are computational predictions and require experimental validation. The primary predicted targets include:

  • Oxidoreductases (33%)

  • Lyases (20%)

  • Cytochrome P450 Enzymes (13%)

  • Kinases (13%)

  • Membrane Receptors (6.7%)

  • Unspecified Proteins (6.7%)

The following diagram illustrates the predicted biological targets of this compound.

Venoterpine_Predicted_Targets cluster_targets Predicted Biological Targets This compound This compound Oxidoreductases Oxidoreductases (33%) This compound->Oxidoreductases Lyases Lyases (20%) This compound->Lyases CYP_Enzymes Cytochrome P450 Enzymes (13%) This compound->CYP_Enzymes Kinases Kinases (13%) This compound->Kinases Membrane_Receptors Membrane Receptors (6.7%) This compound->Membrane_Receptors Unspecified_Proteins Unspecified Proteins (6.7%) This compound->Unspecified_Proteins

Predicted biological targets of this compound.

Experimental Protocols

As there is no experimental data available for this compound derivatives, this guide cannot provide detailed experimental methodologies. The computational studies referenced utilized established in-silico methods:

  • Density Functional Theory (DFT) Calculations: Performed at the B3LYP level with a 6-311G** basis set to determine electronic properties.[1][2]

  • ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling: Conducted using the SwissADME web tool to predict pharmacokinetic properties and drug-likeness.[1][2][3]

  • Target Prediction: Utilized in-silico tools to identify probable biological targets.[1][2]

Conclusion and Future Directions

While computational studies suggest that this compound possesses favorable drug-like properties, the absence of experimental data on its derivatives significantly limits any comparative analysis. The synthesis and pharmacological evaluation of this compound derivatives are critical next steps to explore the therapeutic potential of this class of compounds. Future research should focus on:

  • Synthesis of a library of this compound derivatives to explore structure-activity relationships.

  • In vitro and in vivo experimental validation of the predicted biological activities and pharmacokinetic properties.

  • Head-to-head comparative studies of newly synthesized derivatives against the parent compound, this compound.

This foundational data will be essential for advancing our understanding of this compound and its potential applications in drug discovery and development.

References

In Vivo Therapeutic Potential of Monoterpenoids: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental evidence for the therapeutic effects of monoterpenoids, a class of compounds to which Venoterpine belongs. This guide presents available preclinical data for representative molecules, offering a comparative perspective for researchers and drug development professionals.

Comparative Analysis of In Vivo Efficacy

The therapeutic effects of various monoterpenoids have been substantiated in several preclinical animal models. The following table summarizes the key findings from these in vivo studies, providing a comparative look at their efficacy across different disease models.

CompoundTherapeutic AreaAnimal ModelKey Outcomes
Carvacrol CardiovascularNormotensive ratsReduced blood pressure and heart rate.[1]
Eucalyptol CardiovascularConscious and anesthetized ratsSignificantly reduced blood pressure.[1]
Halomon AnticancerU251 brain cancer xenograft in rats40% success rate in treatment with five daily doses of 50 mg/kg.[2]
FBA-TPQ (Makaluvamine analog) AnticancerMCF-7 breast cancer xenograft in mice71.6% tumor growth inhibition at the highest dose.[3]
Saikosaponins Anti-inflammatoryMouse ear edema induced by PMAPotent anti-inflammatory effects.[4]
Valencene Anti-inflammatoryMurine models of acute and chronic inflammationSignificantly inhibited paw edema formation.[5]
Rhaponticin NeuroprotectionMPTP-induced Parkinson's disease mouse modelImproved motor impairments and protected dopaminergic neurons.[6]
Stellettin B Neuroprotection6-OHDA-induced zebrafish model of Parkinson's diseaseReversed locomotor deficits.[7]
Isoquercetin NeuroprotectionColchicine-induced Alzheimer's disease rat modelPrevented neurochemical and neurobehavioral modifications.[8]

Detailed Experimental Protocols

To provide a clear understanding of the methodologies employed in these in vivo studies, detailed protocols for key experiments are outlined below.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This widely used model assesses the in vivo anti-inflammatory potential of a compound.

  • Animal Model: Swiss mice are typically used.[5]

  • Groups: Animals are divided into a negative control group (saline), a positive control group (a known anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of the test compound.[5]

  • Administration: The test compound or control is administered orally.[5]

  • Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized edema.

  • Measurement: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer or calipers.[9]

  • Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing with the negative control group.

Xenograft Model for Anticancer Activity

This model is crucial for evaluating the in vivo efficacy of potential anticancer compounds.

  • Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media.[3]

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: The cultured cancer cells are injected subcutaneously into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound is administered (e.g., intraperitoneally) at various doses and schedules.[3]

  • Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight is also monitored as an indicator of toxicity.[3]

  • Endpoint: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Visualizing Molecular Pathways and Experimental Processes

Diagrams illustrating the signaling pathways and experimental workflows provide a clearer understanding of the compound's mechanism and the study design.

G Hypothetical Anti-inflammatory Signaling Pathway for Monoterpenoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Activation Receptor->IKK MAPK MAPK Pathway Receptor->MAPK Venoterpine_Monoterpenoid This compound / Monoterpenoid Venoterpine_Monoterpenoid->IKK Inhibition Venoterpine_Monoterpenoid->MAPK Inhibition IκBα IκBα Degradation IKK->IκBα NF-κB NF-κB Activation IκBα->NF-κB NF-κB_translocation NF-κB Translocation NF-κB->NF-κB_translocation MAPK->NF-κB_translocation COX-2_iNOS_Expression COX-2 / iNOS Expression NF-κB_translocation->COX-2_iNOS_Expression

Caption: A potential anti-inflammatory mechanism for monoterpenoids.

G In Vivo Anticancer Xenograft Experimental Workflow Cell_Culture Cancer Cell Culture (e.g., MCF-7) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration (e.g., this compound) Randomization->Treatment Control Vehicle Control Administration Randomization->Control Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Control->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for a preclinical anticancer xenograft study.

References

Confirming Venoterpine's Engagement: A Guide to Orthogonal Binding Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing that a novel compound directly binds to its intended target is a cornerstone of preclinical research. This guide provides a comparative overview of three orthogonal biophysical methods to confirm the binding of Venoterpine, a natural alkaloid with computationally predicted targets, to a putative protein kinase, hereafter referred to as "Kinase X." By employing techniques with distinct physical principles—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA)—researchers can build a robust body of evidence for direct target engagement.

While in silico models predict that this compound may interact with several protein classes, including oxidoreductases and kinases, experimental validation is essential.[1][2] This guide uses a hypothetical scenario where this compound is being validated against a purified recombinant Kinase X (for ITC and SPR) and endogenous Kinase X in a cellular context (for CETSA).

Comparative Analysis of Binding Validation Methods

The selection of an appropriate suite of assays depends on the specific questions being addressed, from thermodynamic profiling to confirmation of target engagement in a physiological setting. The following table summarizes the key quantitative outputs and characteristics of ITC, SPR, and CETSA.

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA)
Primary Output Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Association Rate (kon), Dissociation Rate (koff), Dissociation Constant (Kd)Thermal Shift (ΔTm or ΔTagg), Apparent IC50
Principle Measures heat absorbed or released upon binding in solution.Detects changes in refractive index caused by mass accumulation on a sensor surface.Measures ligand-induced changes in protein thermal stability in cells or lysates.
Format In-solution, label-free.Solid-phase immobilization of ligand or analyte, label-free.In-cell or in-lysate, requires a specific antibody for detection (e.g., Western Blot).
Throughput Low to medium.Medium to high.Low (Western Blot) to high (plate-based formats).
Key Advantage Provides a complete thermodynamic profile of the binding interaction.[3][4]Provides real-time kinetic data (on and off rates).[5]Confirms target engagement in a physiological cellular environment.[2][6]
Considerations Requires relatively large amounts of pure protein and compound.Immobilization may affect protein conformation; potential for non-specific binding.[7]Indirect measure of binding; thermal stabilization is not guaranteed for all binding events.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of binding data. Below are representative protocols for each orthogonal method, tailored for the validation of this compound binding to Kinase X.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when a ligand binds to a protein, providing a complete thermodynamic signature of the interaction.[3][8][9]

1. Sample Preparation:

  • Dialyze purified recombinant Kinase X (e.g., 10-20 µM) extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure precise buffer matching.
  • Dissolve this compound in the final dialysis buffer to a concentration 10-15 times that of the Kinase X protein (e.g., 150-300 µM). Ensure any residual solvent (like DMSO) concentration is identical in both protein and ligand solutions and is kept low (<1%).
  • Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation.

2. ITC Experiment Setup:

  • Set the experimental temperature (e.g., 25°C).
  • Load the Kinase X solution into the sample cell and the this compound solution into the injection syringe.
  • Perform a control titration by injecting this compound solution into the buffer-filled sample cell to measure the heat of dilution.

3. Titration and Data Analysis:

  • Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the Kinase X solution.
  • The raw data (power vs. time) is integrated to yield the heat per injection.
  • Subtract the heat of dilution from the experimental data.
  • Plot the corrected heat per injection against the molar ratio of this compound to Kinase X. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics by measuring changes in mass on a sensor chip surface.[1][5]

1. Sensor Chip Preparation and Protein Immobilization:

  • Select a suitable sensor chip (e.g., CM5). Activate the surface using a standard amine coupling kit (EDC/NHS).
  • Immobilize recombinant Kinase X onto the sensor chip surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for a density that will produce a sufficient signal without causing mass transport limitations.
  • Deactivate any remaining active esters with ethanolamine.
  • A reference channel should be prepared similarly but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

2. Kinetic Analysis:

  • Prepare a series of this compound dilutions in running buffer (e.g., HBS-EP buffer) ranging from well below to well above the expected Kd (e.g., 0.1 nM to 1 µM). Include a buffer-only (zero concentration) injection for double referencing.
  • Inject the this compound solutions sequentially over the Kinase X and reference surfaces at a constant flow rate.
  • Monitor the association phase during injection, followed by a dissociation phase where only running buffer flows over the chip.
  • Regenerate the sensor surface between cycles if necessary using a mild regeneration solution (e.g., a low pH glycine solution).

3. Data Analysis:

  • Subtract the reference channel data from the active channel data for each injection.
  • Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
  • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).

Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement within intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.[10][11]

1. Cell Treatment and Heating:

  • Culture cells known to express Kinase X to a suitable density.
  • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
  • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature.

2. Cell Lysis and Protein Quantification:

  • Lyse the cells to release soluble proteins, typically by repeated freeze-thaw cycles in liquid nitrogen.
  • Separate the soluble fraction (containing non-denatured, stabilized protein) from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
  • Carefully collect the supernatant containing the soluble protein fraction.

3. Western Blot Analysis:

  • Normalize the total protein concentration of all supernatant samples.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with a primary antibody specific for Kinase X, followed by an appropriate HRP-conjugated secondary antibody.
  • Visualize the bands using a chemiluminescence substrate.
  • Quantify the band intensities using densitometry. Plot the percentage of soluble Kinase X remaining as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each orthogonal method.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Instrument cluster_analysis Data Analysis p Purified Kinase X (in cell) cal Calorimeter Cell (25°C) p->cal l This compound (in syringe) inj Injection Syringe l->inj raw Raw Data (Heat Bursts) cal->raw inj->cal Titration (19 injections) fit Binding Isotherm raw->fit Integration result Kd, ΔH, n fit->result Curve Fitting

Isothermal Titration Calorimetry (ITC) Workflow.

SPR_Workflow cluster_prep Chip Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis chip Sensor Chip immob Immobilize Kinase X chip->immob assoc Association immob->assoc ven This compound Series ven->assoc Inject dissoc Dissociation assoc->dissoc Buffer Flow sens Sensorgram dissoc->sens fit Kinetic Model Fit sens->fit result kon, koff, Kd fit->result

Surface Plasmon Resonance (SPR) Workflow.

CETSA_Workflow cluster_wb Western Blot Analysis treat 1. Treat Cells with This compound heat 2. Heat Aliquots (Temp Gradient) treat->heat lyse 3. Lyse Cells (Freeze-Thaw) heat->lyse spin 4. Centrifuge to Separate Soluble Fraction lyse->spin sds 5. SDS-PAGE spin->sds blot 6. Transfer & Probe (anti-Kinase X) sds->blot detect 7. Detect & Quantify blot->detect analysis 8. Plot Melting Curves detect->analysis

Cellular Thermal Shift Assay (CETSA) Workflow.

References

Unraveling Venoterpine: A Look at Its Predicted Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of a compound's activity is paramount. Venoterpine, a naturally occurring alkaloid, has garnered interest for its potential therapeutic applications. While direct comparative studies between synthetic and natural this compound are not yet available in published literature, computational analyses have provided significant insights into the predicted biological activity and drug-like properties of the natural form.

This compound is a member of the pyridine class of compounds and has been identified in plant species such as Gentiana lutea.[1] In-silico studies, which use computer simulations to predict a compound's properties, have been instrumental in characterizing natural this compound's potential. These computational analyses provide a foundational understanding for future experimental research, including eventual comparisons with a synthetic counterpart.

Predicted Physicochemical and Pharmacokinetic Properties of Natural this compound

Computational analyses using tools like SwissADME have illuminated the promising drug-like characteristics of natural this compound.[2][3] These predictions suggest that this compound possesses favorable properties for oral bioavailability.

Below is a summary of the predicted properties based on in-silico modeling:

PropertyPredicted Value/CharacteristicImplication for Drug DevelopmentSource
Molecular Weight 149.19 g/mol Favorable for absorption and distribution[2]
Lipinski's Rule of Five No violationsSuggests good oral bioavailability[2][3]
Ghose Filter One violation (MW < 160)Minor deviation, still considered drug-like[2]
Muegge Filter One violation (MW < 200)Minor deviation, still considered drug-like[2]
Veber and Egan Criteria CompliantSupports favorable oral bioavailability[2]
Water Solubility GoodFacilitates formulation and absorption[2][3]
Lipophilicity GoodImportant for membrane permeability[2][3]
Gastrointestinal Absorption HighIndicates potential for effective oral administration[3]
Blood-Brain Barrier Permeation YesSuggests potential for CNS-targeted therapies[3]
P-glycoprotein Substrate NoReduced likelihood of efflux-mediated resistance[3]
CYP450 Enzyme Inhibition No inhibition of major isoformsLower potential for drug-drug interactions[2][3]
Skin Permeation (log Kp) -6.60 cm/sRelatively low[2]

These computational predictions paint a picture of a molecule with a stable nature within a biological system, possessing the potential for polar interactions which can influence its solubility.[2][3]

Hypothetical Workflow for Comparing Synthetic vs. Natural this compound Activity

While no direct comparisons currently exist, a rigorous scientific approach would be necessary to evaluate the bioactivity of synthetic this compound against its natural analog. The following outlines a potential experimental workflow.

G cluster_0 Phase 1: Sourcing & Characterization cluster_1 Phase 2: In Vitro Bioactivity Assays cluster_2 Phase 3: Data Analysis & Comparison Natural_Extraction Extraction of Natural This compound from Plant Source Structural_Verification Structural & Purity Analysis (NMR, MS, HPLC) Natural_Extraction->Structural_Verification Synthetic_Production Chemical Synthesis of this compound Synthetic_Production->Structural_Verification Antioxidant_Assay Antioxidant Activity (e.g., DPPH, ABTS assays) Structural_Verification->Antioxidant_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (based on predicted targets) Structural_Verification->Enzyme_Inhibition_Assay Cell_Viability_Assay Cytotoxicity/Cell Viability (e.g., MTT, XTT assays on cancer cell lines) Structural_Verification->Cell_Viability_Assay Anti_inflammatory_Assay Anti-inflammatory Activity (e.g., NO inhibition in macrophages) Structural_Verification->Anti_inflammatory_Assay Data_Analysis Quantitative Comparison of IC50/EC50 Values Antioxidant_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Conclusion Conclusion on Bio-equivalence or Differences Data_Analysis->Conclusion

Caption: Hypothetical workflow for comparing synthetic and natural this compound.

Detailed Experimental Protocols

Should synthetic this compound become available, the following experimental protocols would be crucial for a comparative analysis.

Antioxidant Activity Assay (DPPH Method)
  • Objective: To determine the free radical scavenging activity of natural and synthetic this compound.

  • Methodology:

    • Prepare stock solutions of both this compound samples (e.g., in methanol).

    • Create a series of dilutions for each sample.

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the this compound samples.

    • Include a positive control (e.g., ascorbic acid) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of natural and synthetic this compound on a specific cell line (e.g., a cancer cell line).

  • Methodology:

    • Culture the chosen cell line in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of natural and synthetic this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Predicted Signaling Pathway Interactions

Computational target prediction suggests that this compound may interact with several protein classes, including oxidoreductases, cytochrome P450 enzymes, and kinases.[3] This suggests that this compound could modulate various signaling pathways. For instance, if this compound inhibits a specific kinase involved in a pro-inflammatory pathway, it could exert anti-inflammatory effects.

G cluster_0 Potential Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell Kinase_Pathway Kinase Signaling Cascade Cell->Kinase_Pathway Transcription_Factor Pro-inflammatory Transcription Factor (e.g., NF-κB) Kinase_Pathway->Transcription_Factor Gene_Expression Expression of Inflammatory Mediators (e.g., iNOS, COX-2) Transcription_Factor->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation This compound This compound This compound->Kinase_Pathway Inhibition?

Caption: Predicted interaction of this compound with a kinase signaling pathway.

Future experimental studies are necessary to validate these predicted interactions and to determine if there are any differences in the potency or mechanism of action between natural and synthetically derived this compound. Such studies will be crucial in advancing our understanding of this promising natural product and its potential for therapeutic development.

References

Benchmarking Venoterpine: A Comparative Analysis Against a Known Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of Venoterpine, a novel natural compound, against a well-established inhibitor in the context of kinase inhibition. This report is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of new chemical entities. All data presented herein is for illustrative purposes to showcase a benchmarking workflow.

Introduction

This compound is a pyridine alkaloid that has been identified from natural sources[1]. While its precise biological functions are still under investigation, computational studies suggest its potential as a therapeutic agent[2]. This guide explores a hypothetical scenario where this compound is evaluated as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer. Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in disease pathogenesis.

To objectively assess the inhibitory potential of this compound, it is benchmarked against a known, potent inhibitor of a selected kinase. This comparison provides a framework for evaluating its efficacy and selectivity.

Data Summary

The following table summarizes the quantitative data from our hypothetical comparative analysis of this compound and a known inhibitor, "Inhibitor X," against a target kinase.

ParameterThis compoundInhibitor X
IC₅₀ (nM) 15010
Binding Affinity (Kᴅ, nM) 2005
Selectivity (vs. Panel of 10 Kinases) ModerateHigh
Cellular Potency (EC₅₀, µM) 1.20.1

Experimental Protocols

The following protocols were employed to generate the comparative data.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Target Kinase

  • Substrate

  • ATP

  • This compound and Inhibitor X

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • A kinase reaction is set up in a 384-well plate containing the kinase, its substrate, and ATP.

  • Serial dilutions of this compound and Inhibitor X are added to the wells.

  • The reaction is incubated at room temperature for 60 minutes.

  • The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Luminescence is measured using a plate reader. The amount of light generated is proportional to the amount of ADP produced, and therefore, the kinase activity.

  • IC₅₀ values are calculated by plotting the percent inhibition against the inhibitor concentration.

Binding Affinity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the kinase.

Materials:

  • Target Kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • This compound and Inhibitor X

  • 384-well plates

  • TR-FRET enabled plate reader

Procedure:

  • The kinase, Eu-labeled antibody, and the fluorescently labeled tracer are combined in a 384-well plate.

  • Serial dilutions of this compound and Inhibitor X are added to the wells.

  • The plate is incubated at room temperature for 60 minutes.

  • The plate is read on a TR-FRET enabled plate reader. The binding of the tracer to the kinase results in a high FRET signal. Inhibitors that bind to the kinase will displace the tracer, leading to a decrease in the FRET signal.

  • Kᴅ values are determined from the dose-response curves.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which the target kinase plays a crucial role. Inhibition of this kinase by compounds like this compound or Inhibitor X would block the downstream signaling cascade.

G Hypothetical Kinase Signaling Pathway cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Adapter Protein Adapter Protein Receptor->Adapter Protein Target Kinase Target Kinase Adapter Protein->Target Kinase Downstream Kinase Downstream Kinase Target Kinase->Downstream Kinase Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation Survival Survival Transcription Factor->Survival This compound This compound This compound->Target Kinase Inhibitor X Inhibitor X Inhibitor X->Target Kinase

Caption: Hypothetical signaling pathway illustrating the point of intervention for this compound and Inhibitor X.

Experimental Workflow

The diagram below outlines the general workflow for benchmarking a test compound like this compound against a known inhibitor.

G Benchmarking Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions Inhibitor X Stock Inhibitor X Stock Inhibitor X Stock->Serial Dilutions Kinase Inhibition Assay Kinase Inhibition Assay Serial Dilutions->Kinase Inhibition Assay Binding Affinity Assay Binding Affinity Assay Serial Dilutions->Binding Affinity Assay Cellular Potency Assay Cellular Potency Assay Serial Dilutions->Cellular Potency Assay IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination KD Calculation KD Calculation Binding Affinity Assay->KD Calculation EC50 Calculation EC50 Calculation Cellular Potency Assay->EC50 Calculation Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis KD Calculation->Comparative Analysis EC50 Calculation->Comparative Analysis

Caption: General experimental workflow for inhibitor benchmarking.

Conclusion

This guide presents a hypothetical benchmarking study of this compound against a known kinase inhibitor. The provided data and experimental protocols offer a template for the evaluation of novel compounds. While the presented results for this compound are illustrative, they highlight the necessary steps to characterize and compare the efficacy of a new chemical entity in the context of drug discovery. Further experimental validation is required to determine the true therapeutic potential of this compound.

References

A Comparative Analysis of Parthenolide, Docetaxel, and Olaparib in Cancer Therapy: A Dose-Response Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three distinct anti-cancer agents: the natural sesquiterpene lactone Parthenolide, the widely-used chemotherapy drug Docetaxel, and the targeted therapy agent Olaparib. This analysis focuses on their dose-response relationships, mechanisms of action, and clinical development status, supported by experimental data to inform research and drug development efforts.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxic effects of Parthenolide, Docetaxel, and Olaparib have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for each compound in commonly studied breast and lung cancer cell lines.

Table 1: IC50 Values in Breast Cancer Cell Lines (MCF-7)

CompoundIC50 (µM)Citation
Parthenolide9.54 ± 0.82[1]
Docetaxel0.0038 ± 0.0011[2]
Olaparib~10 - 11[3]
Olaparib10[4]

Table 2: IC50 Values in Non-Small Cell Lung Cancer Cell Lines (A549)

CompoundIC50 (µM)Citation
Parthenolide4.3[5]
Parthenolide15.38 ± 1.13[6]
Docetaxel1.94[7]
Docetaxel~7 - 12[8]
OlaparibNo direct data found for A549, but tested in other NSCLC lines[9]

Mechanisms of Action and Signaling Pathways

The anti-cancer activity of these compounds stems from their distinct mechanisms of action, targeting different cellular processes to induce cancer cell death.

Parthenolide: This natural product has a multi-faceted mechanism of action. It is known to primarily inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation and cell survival.[10][11][12] By inhibiting NF-κB, Parthenolide can induce apoptosis (programmed cell death) in cancer cells.[10][11] Additionally, it has been shown to modulate other signaling pathways, including the IGF-1R/PI3K/Akt pathway, further contributing to its anti-proliferative effects.[2][13]

Parthenolide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K Parthenolide Parthenolide IKK IKK Parthenolide->IKK inhibits Akt Akt Parthenolide->Akt inhibits IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates PI3K->Akt Gene_Expression Pro-survival Gene Expression NF-κB_n->Gene_Expression Apoptosis_Inhibition Apoptosis Inhibition Gene_Expression->Apoptosis_Inhibition

Parthenolide's inhibitory action on NF-κB and PI3K/Akt pathways.

Docetaxel: As a member of the taxane family of chemotherapy drugs, Docetaxel's primary mechanism involves interfering with the normal function of microtubules.[14][15][16] Microtubules are essential for cell division (mitosis). Docetaxel stabilizes microtubules, preventing their disassembly, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[16][17]

Docetaxel_Workflow Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules binds to Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Olaparib_Pathway cluster_dna_repair DNA Repair Mechanisms SSB_Repair Single-Strand Break Repair (PARP-dependent) DNA_Damage DNA Damage Accumulation SSB_Repair->DNA_Damage unrepaired breaks lead to DSB_Repair Double-Strand Break Repair (BRCA-dependent) Cell_Death Cell Death (Synthetic Lethality) DSB_Repair->Cell_Death cannot compensate Olaparib Olaparib Olaparib->SSB_Repair inhibits DNA_Damage->Cell_Death BRCA_Mutation BRCA1/2 Mutation (Defective DSB Repair) BRCA_Mutation->DSB_Repair impairs MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Compound at Various Concentrations Seed_Cells->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate (3-4h) Add_MTT->Incubate_3_4h Solubilize Add Solubilization Buffer Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Navigating the Safe Disposal of Venoterpine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Venoterpine, a compound used in various research applications. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with general safety standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Data Summary for Disposal

The following table summarizes key quantitative and procedural data for the safe disposal of this compound. It is essential to consult your institution's specific safety protocols and local regulations, as these may vary.

ParameterGuidelineSource/Rationale
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.Standard laboratory practice for handling chemical compounds.
Handling Location Chemical fume hood.To minimize inhalation exposure.
Waste Classification Hazardous Chemical Waste.Based on general chemical properties; requires confirmation with institutional guidelines.
Waste Container UN-approved, properly labeled hazardous waste container.Ensures safe transport and disposal.
Container Labeling "Hazardous Waste," "this compound," and full chemical name.Compliance with waste management regulations.
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite).Prevents the spread of the chemical.
Final Disposal Method Licensed hazardous waste disposal company.Ensures environmentally sound and compliant disposal.

Experimental Protocol for this compound Disposal

The following protocol outlines the step-by-step methodology for the safe disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste management.

  • Segregation of Waste : Isolate all this compound-contaminated materials, including unused product, contaminated labware (e.g., pipettes, vials), and contaminated PPE. Do not mix with other waste streams unless compatibility has been confirmed.

  • Containerization :

    • For solid this compound waste, place it directly into a designated, UN-approved hazardous waste container.

    • For solutions containing this compound, pour the liquid waste into a compatible, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is made of a material that is resistant to this compound and any solvents used.

  • Labeling : Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher or lab.

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal Request : Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company. Provide them with a complete inventory of the waste container's contents.

  • Spill Management : In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1] Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[1] Do not allow the material to enter drains or water courses.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final disposal.

VenoterpineDisposalWorkflow start Start: this compound Waste Generated wear_ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe segregate_waste Step 2: Segregate this compound Waste wear_ppe->segregate_waste choose_container Step 3: Select UN-Approved Hazardous Waste Container segregate_waste->choose_container label_container Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) choose_container->label_container store_waste Step 5: Store in Designated Satellite Accumulation Area label_container->store_waste spill_event Spill Event? store_waste->spill_event request_pickup Step 6: Contact EHS for Pickup by Licensed Disposal Company end_disposal End: Waste Disposed Compliantly request_pickup->end_disposal spill_event->request_pickup No contain_spill Contain Spill with Inert Absorbent spill_event->contain_spill Yes cleanup_spill Collect & Containerize Spill Debris as Hazardous Waste contain_spill->cleanup_spill cleanup_spill->store_waste

This compound Disposal Workflow

Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling Venoterpine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Precautions for Handling Venoterpine

For immediate reference, this guide provides critical safety and logistical information for the operational use and disposal of this compound in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel. This document is intended for researchers, scientists, and professionals in drug development.

When handling this compound, a substance with undefined comprehensive toxicity data, it is imperative to treat it as a potentially hazardous material. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial. The following table summarizes the required equipment for various levels of protection.

PPE CategoryMinimum RequirementRecommended for Splash/Aerosol Risk
Hand Protection Nitrile gloves.[1][2][3]Double-gloving with nitrile gloves or wearing a more resistant glove type such as butyl rubber.[4]
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields.[1][5]Safety goggles and a full-face shield.[1][6]
Body Protection A standard laboratory coat, fully buttoned.[1][6]A chemical-resistant apron over a lab coat.
Respiratory Protection Work in a certified chemical fume hood.[7]A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[8][9]
Footwear Closed-toe shoes.[7]Chemical-resistant shoe covers if there is a significant risk of spills.
Experimental Protocols: Safe Handling and Disposal

1. Engineering Controls:

  • All work with this compound, including weighing, dissolving, and aliquoting, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Procedural Steps for Handling:

  • Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: Use anti-static weighing paper or a container that can be sealed for transfer. Handle with care to avoid generating dust or aerosols.

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

3. Disposal Plan:

  • All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous chemical waste.

  • Unused or waste solutions of this compound should be collected in a clearly labeled, sealed waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_procedure Task Evaluation cluster_ppe PPE Selection cluster_end Action start Handling this compound? procedure Evaluate Procedure: - Weighing/dissolving? - Potential for splash/aerosol? start->procedure min_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Fume Hood procedure->min_ppe Low Risk adv_ppe Advanced PPE: - Add Face Shield - Add Chem-Resistant Apron - Consider Respirator procedure->adv_ppe High Risk (Splash/Aerosol) proceed Proceed with Experiment min_ppe->proceed adv_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Venoterpine
Reactant of Route 2
Venoterpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.